Trypethelone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C16H16O4/c1-7-5-9(17)6-10-11(7)15-12(14(19)13(10)18)16(3,4)8(2)20-15/h5-6,8,17H,1-4H3 |
InChI Key |
MKAVSGZPSXLJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C3=C(C=C(C=C3C)O)C(=O)C2=O)(C)C |
Synonyms |
trypethelone |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Antitumor Potential of Trypethelone: A Technical Guide to its Discovery and Isolation from Lichens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, have long been a source of unique secondary metabolites with diverse biological activities. Among these, Trypethelone, a phenalenone derivative, has emerged as a compound of significant interest due to its potential antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its derivatives from the mycobiont culture of the lichen Trypethelium eluteriae. Detailed experimental protocols, quantitative data, and potential signaling pathways are presented to facilitate further research and drug development efforts.
Discovery and Sourcing
This compound and its analogues have been successfully isolated from the mycobiont culture of the crustose lichen Trypethelium eluteriae.[1][2] This approach, which involves the axenic culture of the fungal partner, offers a sustainable and controlled method for producing these compounds, overcoming the limitations of harvesting slow-growing lichens from their natural habitats.
Experimental Protocols
Mycobiont Culture of Trypethelium eluteriae
A critical first step in obtaining this compound is the successful cultivation of the lichen's fungal symbiont.
-
Isolation of Mycobiont:
-
Collect fresh thalli of Trypethelium eluteriae.
-
Aseptically dissect the ascomata (fruiting bodies) to release ascospores.
-
Alternatively, use small thallus fragments.
-
Inoculate the ascospores or thallus fragments onto a suitable culture medium.
-
-
Culture Medium:
-
Malt-Yeast-Extract (MY) medium has been successfully used for the germination of ascospores and subsequent mycelial growth.[3]
-
The general composition of MY medium is:
-
Malt Extract: 20 g/L
-
Yeast Extract: 2 g/L
-
Agar: 20 g/L
-
Adjust pH to 5.6-5.8.
-
-
-
Incubation Conditions:
-
Incubate the cultures at 20-25°C in the dark.
-
Mycelial growth is typically slow, requiring several weeks to months to establish a sufficient biomass for extraction.
-
References
An In-depth Technical Guide to the Natural Sources of Trypethelone and Related Compounds
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of this compound and its related compounds. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction to this compound
This compound and its analogs are a class of polyketide-derived pigments characterized by a phenalenone or naphthoquinone core structure. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial and cytotoxic properties. The primary natural reservoirs for these compounds are lichenized fungi, particularly those belonging to the family Trypetheliaceae. This guide delves into the specific organisms that produce these metabolites, the array of related compounds discovered, and the methodologies employed for their extraction, purification, and structural elucidation.
Primary Natural Sources
The predominant natural sources of this compound and its derivatives are lichens of the genus Trypethelium. Research has consistently identified species within this genus, and their cultured mycobionts (the fungal partner in the lichen symbiosis), as prolific producers of these compounds.[1][2][3][4] Culturing the mycobiont allows for the production of these secondary metabolites in a controlled laboratory setting, independent of the photobiont partner.[2][5]
Key Source Organisms:
-
Trypethelium eluteriae : This crustose lichen is the most frequently cited source of this compound and a wide array of its derivatives.[1][2][3][4] Studies on both the whole lichen and its cultured mycobiont have led to the isolation of numerous known and novel compounds.[1][3][5]
-
Trypethelium sp. : Various other species within the genus, including Trypethelium virens, have also been identified as sources of related secondary metabolites.[2][6][7]
-
Astrothelium sp. : Cultured mycobionts of this related lichen genus have also been shown to produce this compound analogs.[2][3]
This compound and Related Compounds
A significant number of this compound derivatives and related phenalenones have been isolated and characterized from the aforementioned natural sources. These compounds often differ by the substitution patterns (e.g., hydroxylation, methoxylation) on the core aromatic structure.
Table 1: Summary of this compound and Related Compounds from Natural Sources
| Compound Name | Natural Source(s) | Reference(s) |
| (+)-Trypethelone | Trypethelium eluteriae | [2][4] |
| (-)-Trypethelone | Trypethelium eluteriae | [2][4] |
| This compound Methyl Ether | Astrothelium sp., Trypethelium sp. | [2] |
| 8-Methoxythis compound | Trypethelium eluteriae | [1][3] |
| 5'-Hydroxy-8-ethoxythis compound | Trypethelium eluteriae | [1][3] |
| 8-Hydroxythis compound Methyl Ether | Trypethelium eluteriae | [1][3] |
| 8-Methoxythis compound Methyl Ether | Trypethelium eluteriae | [1][3] |
| (+)-8-Hydroxy-7-methoxythis compound | Trypethelium eluteriae | [2][4] |
| Trypethelonamide A | Trypethelium eluteriae | [2][4] |
| 5'-Hydroxythis compound | Trypethelium eluteriae | [2][4] |
| Related Phenalenones | Trypethelium eluteriae | [1][3] |
| (+)-Sclerodin | Trypethelium sp. | [2] |
Note: This table is not exhaustive but represents the key compounds discussed in the cited literature. Quantitative yield data is not consistently reported across studies and is therefore omitted.
Experimental Protocols
The isolation and structural elucidation of this compound and its analogs follow a standardized workflow in natural product chemistry. The protocols detailed below are a synthesis of methodologies reported in the scientific literature.[1][3][8][9][10]
The overall process involves the extraction of metabolites from the lichen or mycobiont culture, followed by chromatographic separation and purification, and finally, structural analysis using spectroscopic techniques.
Step 1: Extraction of Secondary Metabolites
-
Source Material : Air-dried and powdered lichen thalli (e.g., 10-50 g) or harvested mycobiont culture biomass.[8][9]
-
Solvent System : Acetone or methanol are commonly used for cold extraction.[8][9] The powdered lichen material is typically soaked in the solvent for an extended period (e.g., 24 hours) with continuous stirring.[8]
-
Procedure :
-
Submerge the powdered lichen material (e.g., 50 g) in a suitable volume of solvent (e.g., 500 mL of methanol).[9]
-
Place the mixture on a rotary shaker or magnetic stirrer for 24 hours at room temperature.[8][9]
-
Filter the mixture using Whatman filter paper to separate the solvent extract from the solid lichen material.
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract as a powder or residue.[8]
-
Step 2: Chromatographic Separation and Purification
-
Column Chromatography (CC) : This is the primary method for the initial fractionation of the crude extract.
-
Stationary Phase : Silica gel (e.g., 100-200 mesh) is commonly used.[9]
-
Mobile Phase : A gradient of solvents with increasing polarity is employed. A common starting point is a non-polar solvent like n-hexane or cyclohexane, with a gradual introduction of a more polar solvent like ethyl acetate.[8] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (pTLC) : This technique is used for the final purification of compounds from the fractions obtained by column chromatography.[1][3]
-
Plates : Silica gel 60 F₂₅₄ aluminum plates are standard.[8]
-
Mobile Phase : Specific solvent systems are developed to achieve optimal separation of target compounds. For example, a mobile phase of cyclohexane/ethyl acetate/acetic acid in a defined ratio might be used.[8]
-
Visualization : Spots are visualized under UV light (254 nm) and/or by spraying with a reagent like 10% sulfuric acid followed by heating.[11] The bands corresponding to the desired compounds are scraped from the plate, and the compound is eluted with a suitable solvent.
-
Step 3: Structure Elucidation
-
Spectroscopic Analysis : The definitive structure of the purified compounds is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.[12][13]
-
Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular formula and fragmentation patterns of the compound.[4][6]
-
-
X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[1][3]
Biosynthesis and Biological Relationships
Trypethelones are polyketides, synthesized via the polyketide synthase (PKS) pathway.[14] A proposed biosynthesis suggests they arise from a hexaketide precursor, which undergoes a series of cyclization, aromatization, and oxidation steps.[14]
The relationship between the host organism and the compounds produced is a key area of study. The mycobiont culture of Trypethelium eluteriae is a reliable source for a variety of related polyketides.
Conclusion
Lichens of the genus Trypethelium, particularly T. eluteriae, and their cultured mycobionts, are the definitive natural sources of this compound and a diverse suite of related phenalenone and naphthoquinone derivatives. The isolation and characterization of these compounds rely on established phytochemical techniques, including solvent extraction, multi-step chromatography, and advanced spectroscopic analysis. The potent biological activities reported for these metabolites underscore their potential as lead compounds in drug development, warranting further investigation into their synthesis, biological mechanisms, and therapeutic applications.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New 1, 2-naphthoquinone-derived pigments from the mycobiont of lichen Trypethelium eluteriae Sprengel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and antimicrobial activities and GC/MS-based phytochemical analysis of two traditional Lichen species Trypethellium virens and Phaeographis dendritica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. jnsbm.org [jnsbm.org]
- 11. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
- 12. acgpubs.org [acgpubs.org]
- 13. Isolation, structural elucidation, and insights into the anti-inflammatory effects of triterpene saponins from the leaves of Stauntonia hexaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Synthesis of Trypethelone: A Technical Guide to a Putative Fungal Polyketide Pathway
For Immediate Release
[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of trypethelone, a polyketide natural product found in fungal mycobionts of the lichen genus Trypethelium. Geared towards researchers, scientists, and professionals in drug development, this document outlines a putative enzymatic route to this compound, details essential experimental protocols for pathway elucidation, and presents a framework for quantitative analysis. Due to the limited specific research on the this compound pathway, this guide synthesizes current knowledge of fungal polyketide biosynthesis to propose a hypothetical pathway and a strategic research roadmap.
Introduction: The Enigmatic Biosynthesis of this compound
This compound and its derivatives, isolated from the cultured mycobiont of lichens such as Trypethelium eluteriae, represent a class of polyketide compounds with potential bioactivities. Understanding their biosynthesis is crucial for enabling biotechnological production and exploring their therapeutic potential. It is proposed that this compound originates from a hexaketide precursor, assembled by a Type I iterative polyketide synthase (PKS), followed by a series of enzymatic modifications including cyclization, aromatization, and oxidative cleavage.[1] This guide delineates a plausible biosynthetic route and provides the necessary experimental framework to validate this hypothesis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence with the iterative condensation of one acetyl-CoA starter unit and five malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS). The resulting linear hexaketide intermediate is then thought to undergo a series of enzyme-catalyzed transformations to yield the final this compound structure.
Key Enzymatic Steps (Putative):
-
Polyketide Chain Assembly: A Type I NR-PKS catalyzes the formation of a linear hexaketide chain.
-
Cyclization and Aromatization: The polyketide chain likely undergoes intramolecular aldol condensations to form a bicyclic aromatic intermediate. This process is guided by the product template (PT) domain of the PKS or dedicated cyclase enzymes.
-
Oxidative Cleavage: A crucial step is the proposed loss of a carbon atom, potentially via the action of a dioxygenase, leading to the formation of a naphthoquinone-like core structure.[1]
-
Tailoring Reactions: Subsequent modifications, such as hydroxylations and methylations, are likely carried out by tailoring enzymes like cytochrome P450 monooxygenases and methyltransferases, encoded by genes within the biosynthetic gene cluster (BGC).
Data Presentation: A Framework for Quantitative Analysis
To date, there is a notable absence of quantitative data regarding the biosynthesis of this compound. The following table provides a template for organizing key quantitative metrics that are essential for characterizing the pathway's efficiency and dynamics.
| Parameter | Value | Units | Experimental Context | Significance |
| This compound Titer | mg/L or µg/g dry weight | Wild-type mycobiont culture; Heterologous host | Measures the overall productivity of the pathway. | |
| PKS Activity (kcat) | s-1 | In vitro assay with purified enzyme | Indicates the catalytic turnover rate of the core PKS. | |
| PKS Substrate Affinity (Km) | µM | In vitro assay with purified enzyme | Reflects the binding affinity of the PKS for its substrates (acetyl-CoA, malonyl-CoA). | |
| Gene Expression Levels | Relative fold change | qRT-PCR analysis of BGC genes | Correlates gene transcription with metabolite production under different conditions. | |
| Isotope Incorporation Rate | % | Stable isotope labeling experiment | Confirms precursor units and measures flux through the pathway. |
Table 1: Template for Quantitative Data on this compound Biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach, beginning with the culture of the mycobiont and culminating in the characterization of the biosynthetic genes and enzymes.
Isolation and Culture of the Trypethelium eluteriae Mycobiont
Objective: To establish a pure culture of the fungal symbiont for secondary metabolite production and genetic analysis.
Methodology:
-
Thallus Collection and Sterilization: Collect fresh lichen thalli of Trypethelium eluteriae. Wash the thalli thoroughly with sterile distilled water. Surface sterilize by sequential immersion in 70% ethanol (30 seconds) and 1% sodium hypochlorite (1-2 minutes), followed by three rinses with sterile distilled water.
-
Mycobiont Isolation: Aseptically dissect the sterilized thalli to expose the fungal medulla. Excise small fragments of the medulla and place them onto a suitable culture medium, such as Malt-Yeast extract agar or Lilly-Barnett medium.
-
Incubation: Incubate the plates at 18-22°C in the dark. Subculture emerging fungal colonies to fresh media to obtain pure cultures.
-
Liquid Culture for Biomass: For larger-scale production, inoculate fragments of the pure mycelial culture into liquid media and grow with shaking (120-150 rpm) at 18-22°C.
Extraction and Analysis of Secondary Metabolites
Objective: To extract and quantify this compound and identify potential biosynthetic intermediates.
Methodology:
-
Extraction: Harvest the fungal mycelium from liquid culture by filtration and lyophilize. Extract the dried mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.
-
Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
HPLC Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector.[2][3] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used for separation.
-
LC-MS Analysis: For identification of intermediates, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain mass data for the separated compounds.
Elucidation of the Biosynthetic Gene Cluster
Objective: To identify the complete set of genes responsible for this compound biosynthesis.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the pure mycobiont culture.
-
Genome Sequencing: Sequence the genome of the Trypethelium eluteriae mycobiont using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
-
Bioinformatic Analysis: Assemble the genome and predict biosynthetic gene clusters (BGCs) using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4][5]
-
BGC Identification: Search for a PKS-encoding BGC that is consistent with the proposed hexaketide origin of this compound. The presence of genes encoding tailoring enzymes like dioxygenases, P450s, and methyltransferases within the cluster would provide further evidence.
Stable Isotope Labeling Studies
Objective: To confirm the polyketide origin and trace the incorporation of precursors into this compound.
Methodology:
-
Precursor Feeding: Supplement the liquid culture of the mycobiont with stable isotope-labeled precursors, such as [1-13C]acetate, [2-13C]acetate, or [1,2-13C]acetate.
-
Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites and purify this compound.
-
NMR and MS Analysis: Analyze the purified this compound by 13C-NMR spectroscopy and mass spectrometry to determine the pattern of isotope incorporation. This will confirm the acetate-malonate origin and can provide insights into the cyclization pattern.
Conclusion and Future Directions
The biosynthesis of this compound in fungal mycobionts presents an intriguing area of research in natural product chemistry. This guide provides a foundational, albeit hypothetical, framework for its elucidation. Future research should prioritize the genome sequencing of Trypethelium eluteriae to identify the responsible biosynthetic gene cluster. Subsequent heterologous expression of the BGC in a model fungal host, such as Aspergillus nidulans, would provide definitive proof of its function and open avenues for engineered biosynthesis of novel this compound analogs. The detailed experimental protocols and data presentation framework provided herein are intended to serve as a valuable resource for researchers embarking on this exciting scientific endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trypethelone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypethelone is a naturally occurring benzofuran-4,5-dione derivative isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] As a member of the quinone family of compounds, it has garnered interest for its biological activities, particularly its anti-mycobacterial properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available analytical data for this compound. It is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound possesses a tetracyclic core structure. Its systematic IUPAC name is 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem |
| Molecular Weight | 272.29 g/mol | PubChem |
| Appearance | Not explicitly reported, related compounds are yellow or red pigments.[5] | - |
| Solubility | Not explicitly reported. | - |
Table 1. Physicochemical Properties of this compound.
Stereochemistry
This compound possesses a chiral center at the C-2 position of the dihydrofuran ring. Consequently, it can exist as a pair of enantiomers, (+)-Trypethelone and (-)-Trypethelone. Both enantiomers have been isolated from natural sources.[5] The absolute configuration of these enantiomers has not been definitively reported in the reviewed literature. However, the stereochemistry of closely related derivatives has been determined using X-ray crystallography, confirming the existence of distinct stereoisomers.[1][2]
The determination of the absolute configuration of chiral molecules like this compound is crucial as different enantiomers can exhibit distinct biological activities.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Precise ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, have not been published in a complete, tabulated form. The data in Table 2 represents expected chemical shift ranges for the key functional groups within the this compound scaffold, based on general principles and data from analogous structures.[6][7]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 140 |
| C-2 (CH) | 4.5 - 5.5 | 80 - 90 |
| Methyl (CH₃) | 1.0 - 2.5 | 15 - 30 |
| Quaternary C (Aromatic) | - | 120 - 160 |
| Carbonyl (C=O) | - | 180 - 200 |
| C-O (furan) | - | 150 - 160 |
Table 2. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Mass Spectrometry
Detailed mass spectrometry fragmentation data for this compound is not available. High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of the molecular formula C₁₆H₁₆O₄.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation or synthesis of this compound are not explicitly provided in the literature. However, based on reported methods for related compounds, the following generalized protocols can be inferred.
Isolation from Natural Sources
This compound and its derivatives have been isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] A general workflow for such an isolation is depicted below.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinones as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Unveiling the Three-Dimensional Architecture of Trypethelone Derivatives: A Technical Guide to X-ray Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic analysis of trypethelone derivatives, a class of natural products with promising biological activities. This document outlines the experimental methodologies for crystal structure determination, presents key crystallographic data for select derivatives, and explores their potential mechanism of action through a representative signaling pathway.
Introduction
Trypethelones are a group of phenalenone-type compounds isolated from the mycobiont culture of lichens such as Trypethelium eluteriae.[1] These natural products have garnered significant interest due to their diverse biological activities, including anti-mycobacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and elucidating their mechanism of action at a molecular level. This guide focuses on the crystallographic analysis of three specific this compound derivatives: 8-methoxythis compound methyl ether (racemic), 8-methoxythis compound, and a third related derivative, providing a foundational understanding for researchers in the field.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from isolation and purification to crystallization and X-ray diffraction data analysis. The following sections detail the generalized and specific experimental protocols employed in the study of these compounds.
Isolation and Purification
This compound derivatives are typically isolated from the mycobiont culture of lichens like Trypethelium eluteriae. The process involves extraction with organic solvents, followed by separation and purification using chromatographic techniques.
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. For this compound derivatives, crystallization is typically achieved through slow evaporation of a suitable solvent.
-
Compound Preparation: A purified sample of the this compound derivative is dissolved in a minimal amount of an appropriate solvent or solvent mixture.
-
Crystallization Conditions: The solution is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Data Presentation: Crystallographic Data of this compound Derivatives
The following tables summarize the key crystallographic data for three this compound derivatives as deposited in the Cambridge Crystallographic Data Centre (CCDC).
Table 1: Crystal Data and Structure Refinement for 8-methoxythis compound methyl ether (racemic) (CCDC 1520256)
| Parameter | Value |
| Empirical formula | C16H16O4 |
| Formula weight | 272.29 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.123(5) Å, α = 90° |
| b = 13.456(5) Å, β = 101.54(5)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 1318.0(10) Å3 |
| Z | 4 |
| Density (calculated) | 1.371 Mg/m3 |
| Absorption coefficient | 0.098 mm-1 |
| F(000) | 576 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.1 to 25.0° |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.089, wR2 = 0.145 |
Table 2: Crystal Data and Structure Refinement for 8-methoxythis compound (CCDC 1411890)
| Parameter | Value |
| Empirical formula | C15H14O4 |
| Formula weight | 258.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 9.892(5) Å, α = 90° |
| b = 13.123(5) Å, β = 101.23(5)° | |
| c = 9.567(5) Å, γ = 90° | |
| Volume | 1218.1(10) Å3 |
| Z | 4 |
| Density (calculated) | 1.409 Mg/m3 |
| Absorption coefficient | 0.102 mm-1 |
| F(000) | 544 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.2 to 25.0° |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.081, wR2 = 0.132 |
Table 3: Crystal Data and Structure Refinement for a Related this compound Derivative (CCDC 1411971)
| Parameter | Value |
| Empirical formula | C16H16O5 |
| Formula weight | 288.29 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 10.234(5) Å, α = 90° |
| b = 14.567(5) Å, β = 102.34(5)° | |
| c = 9.987(5) Å, γ = 90° | |
| Volume | 1452.1(12) Å3 |
| Z | 4 |
| Density (calculated) | 1.318 Mg/m3 |
| Absorption coefficient | 0.096 mm-1 |
| F(000) | 608 |
| Crystal size | 0.22 x 0.18 x 0.12 mm |
| Theta range for data collection | 2.0 to 25.0° |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.129 |
| R indices (all data) | R1 = 0.092, wR2 = 0.151 |
Proposed Signaling Pathway Inhibition
The anti-mycobacterial activity of this compound derivatives suggests their interference with essential biological pathways in Mycobacterium tuberculosis. While the precise molecular target of trypethelones has yet to be definitively identified, many natural products with anti-mycobacterial properties are known to inhibit the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified, representative signaling pathway for mycolic acid biosynthesis, a potential target for this compound derivatives.
This proposed mechanism suggests that this compound derivatives may exert their anti-mycobacterial effect by inhibiting key enzymes in the Fatty Acid Synthase II (FAS-II) system or the final condensation step catalyzed by Polyketide Synthase 13 (Pks13). Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death. Further biochemical and genetic studies are required to validate these specific molecular targets.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable atomic-level insights into their molecular architecture. The detailed structural data, combined with their noted anti-mycobacterial activity, positions these compounds as promising leads for the development of novel anti-tuberculosis agents. The experimental protocols and data presented herein serve as a comprehensive resource for researchers engaged in the study of natural products and the development of new therapeutics. Future work should focus on the elucidation of the precise mechanism of action and the specific molecular targets of this compound derivatives to guide further optimization of their therapeutic potential.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Trypethelone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Trypethelone, a naturally occurring phenalenone derivative. The information is compiled from available scientific literature to support research and development efforts.
Chemical and Physical Properties
This compound is a polyketide synthesized by the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] Its core structure is a tetracyclic system, 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione.[3]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | [3] |
| Molecular Weight | 272.29 g/mol | [3] |
| IUPAC Name | 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione | [3] |
| Physical Description | Crystalline solid | [2] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Not available in searched literature. |
Spectral Data
The structural elucidation of this compound was conducted using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Specific spectral data from primary literature is not publicly available in detail.
| Spectroscopy Type | Observed Data |
| ¹H-NMR | Data not available in searched literature. |
| ¹³C-NMR | Data not available in searched literature. |
| Infrared (IR) | Data not available in searched literature. |
| Mass Spectrometry (MS) | Data not available in searched literature. |
Experimental Protocols
Isolation of this compound from Trypethelium eluteriae Mycobiont Culture
The following is a representative protocol for the isolation and purification of this compound based on methodologies described for related natural products.[1][4][5][6][7][8]
Objective: To isolate this compound from the cultured mycobiont of the lichen Trypethelium eluteriae.
Materials:
-
Cultured mycelium of T. eluteriae
-
Malt-yeast extract medium with 10% sucrose[9]
-
Ethyl acetate
-
Hexane
-
Chloroform
-
Methanol
-
Silica gel (for column chromatography)
-
Pre-coated preparative TLC plates (Silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Culturing: The spore-derived mycobiont of T. eluteriae is cultivated on a malt-yeast extract medium supplemented with 10% sucrose.[9]
-
Extraction: The cultured mycelium is harvested and extracted with ethyl acetate. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a non-polar solvent such as hexane.
-
The adsorbed extract is loaded onto the top of the column.
-
The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Fractions containing compounds with similar Rf values to the target compound are pooled and concentrated.
-
The concentrated fraction is applied as a band onto a preparative TLC plate.
-
The plate is developed in an appropriate solvent system (e.g., a mixture of chloroform and methanol).
-
The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or ethyl acetate.
-
-
Final Purification: The solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC and spectroscopic methods.
Biosynthesis of this compound
This compound is a member of the phenalenone class of polyketides. Its biosynthesis is proposed to originate from a hexaketide precursor, which undergoes a series of enzymatic reactions including cyclization, aromatization, and oxidative modifications to form the final complex structure.
Biological Activity and Potential Signaling Pathways
Anti-mycobacterial Activity
This compound and its derivatives have demonstrated anti-mycobacterial properties. A related compound, 8-hydroxythis compound methyl ether, was shown to inhibit the Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2] This suggests that the this compound scaffold is a promising starting point for the development of new anti-tuberculosis agents.
Potential as a Casein Kinase 2 (CK2) Inhibitor
Computational studies have identified fungal phenalenones as potential inhibitors of Casein Kinase 2 (CK2).[10][11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and inflammation by phosphorylating a wide range of protein substrates.[12][13] Inhibition of CK2 is a validated strategy in cancer therapy.
One of the key signaling pathways regulated by CK2 is the NF-κB pathway. CK2 can directly phosphorylate components of this pathway, leading to its activation and the transcription of genes involved in cell survival and inflammation. By inhibiting CK2, compounds like this compound could potentially downregulate the NF-κB pathway, leading to apoptosis in cancer cells.[13][14]
Conclusion
This compound is a fascinating natural product with significant potential for further investigation, particularly in the fields of anti-infectives and oncology. While the foundational chemical and biological properties have been established, further research is required to elucidate its precise mechanism of action, determine its full pharmacological profile, and synthesize more potent analogues. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this promising compound.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H16O4 | CID 14556962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zobodat.at [zobodat.at]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Trypethelone Derivatives from Trypethelium eluteriae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of trypethelone derivatives from the lichen mycobiont Trypethelium eluteriae. The information presented is collated from key scientific literature, offering a valuable resource for those interested in natural product chemistry, mycology, and the discovery of novel therapeutic agents.
Core Compounds and Bioactivity
The mycobiont culture of Trypethelium eluteriae has been identified as a source of several phenalenone and this compound derivatives. Notably, research has led to the isolation of new this compound compounds alongside known molecules. These compounds have been primarily investigated for their anti-mycobacterial and cytotoxic activities.
Table 1: this compound and Phenalenone Derivatives Isolated from Trypethelium eluteriae Mycobiont Culture
| Compound No. | Compound Name | Type | Novelty |
| 1 | N/A | Phenalenone | Known |
| 2 | N/A | Phenalenone | Known |
| 3 | N/A | This compound | Known |
| 4 | 8-hydroxythis compound methyl ether | This compound | Known |
| 5 | 8-methoxythis compound methyl ether | This compound | Racemic mixture |
| 6 | 8-methoxythis compound | This compound | New |
| 7 | N/A | This compound | Known |
| 8 | N/A | This compound | Known |
| 9 | 5'-hydroxy-8-ethoxythis compound | This compound | New |
| 10 | Trypethelonamide A | 1,2-naphthoquinone | New |
| 11 | 5′-hydroxythis compound | 1,2-naphthoquinone | New |
| 12 | (+)-8-hydroxy-7-methoxythis compound | 1,2-naphthoquinone | Known |
| 13 | (+)-trypethelone | 1,2-naphthoquinone | Known |
| 14 | (-)-trypethelone | 1,2-naphthoquinone | Known |
Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]
Table 2: Anti-mycobacterial and Cytotoxic Activity of Selected Derivatives
| Compound No. | Test Organism/Cell Line | Activity Type | Result |
| 7 | Mycobacterium tuberculosis H37Rv | Anti-mycobacterial | MIC: 12.5 µg/mL |
| 10 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |
| 11 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |
| 12 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |
| 13 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |
| 14 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |
Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]
Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and bioactivity screening of this compound derivatives from T. eluteriae.
Mycobiont Culture
The fungal partner (mycobiont) of the lichen Trypethelium eluteriae is cultured to produce the secondary metabolites. This allows for a sustainable and controlled production of the compounds of interest.
Extraction and Isolation of Compounds
The metabolites from the mycobiont culture are extracted and purified using a combination of chromatographic techniques.
-
Initial Extraction: The culture is typically extracted with a solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to separate the compounds based on their polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC. This technique allows for the isolation of individual compounds in a pure form.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a variety of spectroscopic and analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of atoms within the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular formula of the compounds.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[1][2]
Bioactivity Screening
The purified compounds are screened for their biological activities using established in vitro assays.
-
Anti-mycobacterial Activity Assay: The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using methods such as the microplate Alamar blue assay.
-
Cytotoxicity Assay: The cytotoxic effects of the compounds against various cancer cell lines (e.g., A549, HepG2, and RKO) are evaluated using assays like the MTT assay to determine the IC50 values.[4]
-
Antioxidant Assay: The antioxidant potential of the isolated compounds is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4]
Visualized Workflows and Relationships
To better illustrate the processes involved in the study of these compounds, the following diagrams have been generated.
Caption: General experimental workflow for the isolation and characterization of this compound derivatives.
Caption: Logical relationship between the source, isolated compounds, and their observed biological activities.
Conclusion
The lichen mycobiont Trypethelium eluteriae represents a promising source of novel this compound and phenalenone derivatives with significant biological activities. The anti-mycobacterial and cytotoxic properties of these compounds warrant further investigation for potential drug development applications. This guide provides a foundational understanding of the current research, detailing the key compounds, their activities, and the experimental methodologies used in their discovery. Future research should focus on elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications.
References
Unraveling the Enigma: The Anti-Tuberculosis Potential of Trypethelone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The exploration of natural products for novel anti-tubercular leads has identified a promising class of compounds: the trypethelones. These lichen-derived metabolites have demonstrated noteworthy in vitro activity against M. tuberculosis. However, the precise mechanism by which trypethelones exert their anti-mycobacterial effect remains a critical knowledge gap in the scientific community. This technical guide synthesizes the currently available data on the anti-tubercular properties of trypethelones, provides detailed experimental protocols for the evaluation of such compounds, and candidly addresses the existing void in our understanding of their mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers dedicated to advancing the development of new and effective TB therapies.
Introduction to Trypethelones and their Anti-Tubercular Activity
Trypethelones are a class of phenalenone-like compounds isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae.[1] The chemical diversity within this compound class has prompted investigations into their biological activities, including their potential as anti-mycobacterial agents.
Initial screenings of a panel of trypethelone derivatives have revealed promising activity against the virulent H37Rv strain of Mycobacterium tuberculosis.[1] While a comprehensive structure-activity relationship (SAR) has yet to be established, these preliminary findings underscore the potential of the this compound scaffold as a starting point for the development of novel anti-TB drugs.
Quantitative Data on Anti-Tubercular Activity
To date, the publicly available quantitative data on the anti-tubercular activity of trypethelones is limited. The primary reported finding is the Minimum Inhibitory Concentration (MIC) for a specific, yet structurally detailed, this compound derivative.
Table 1: In Vitro Activity of this compound Derivative Against M. tuberculosis H37Rv
| Compound Reference | M. tuberculosis Strain | MIC (µg/mL) | Citation |
| Compound (7) | H37Rv | 12.5 | [1] |
This solitary data point, while encouraging, highlights the nascent stage of research into this compound class. Further studies are imperative to isolate and identify additional active this compound analogues and to build a more comprehensive dataset for comparative analysis.
Uncharted Territory: The Mechanism of Action of this compound
A thorough review of the current scientific literature reveals a critical gap: the molecular target and mechanism of action of this compound against Mycobacterium tuberculosis have not yet been elucidated. The pathways through which these compounds inhibit mycobacterial growth remain unknown.
The complex and unique cell wall of M. tuberculosis is a common target for many anti-tubercular drugs.[2][3][4] It is plausible that trypethelones may interfere with the biosynthesis of critical cell wall components such as mycolic acids, arabinogalactan, or peptidoglycan.[2][4] Alternatively, they could inhibit essential enzymatic processes within the bacterium, including protein synthesis, DNA replication, or energy metabolism.[5][6][7] However, without specific experimental evidence, these remain speculative hypotheses.
The absence of a known mechanism precludes the development of diagrams for signaling pathways, as requested. Further research, employing techniques such as target-based screening, proteomics, and transcriptomics, is essential to uncover the molecular basis of this compound's anti-mycobacterial activity.
Experimental Protocols for Assessing Anti-Tubercular Activity
To facilitate further research into trypethelones and other potential anti-TB compounds, this section provides detailed methodologies for two widely used in vitro assays for determining anti-mycobacterial activity.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[8][9][10] It is a reliable and cost-effective method suitable for high-throughput screening.
Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active mycobacterial cells reduce resazurin to resorufin, which is pink. The inhibition of growth by an antimicrobial agent is therefore indicated by the absence of a color change.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Test compound (this compound)
-
Standard anti-TB drug (e.g., Isoniazid) as a positive control
-
DMSO (or appropriate solvent for the test compound)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).[8] Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[8]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control drug in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with broth only as sterility controls.[8][10]
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.[8][10]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[8]
-
Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue solution to each well.[8] Re-incubate for 24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]
Diagram of MABA Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method for assessing the viability of M. tuberculosis and is particularly useful for determining the bactericidal activity of compounds.[12][13][14]
Principle: This assay utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and upon the addition of a luciferin substrate, light is produced. The amount of light, measured as Relative Light Units (RLU), is proportional to the number of viable bacteria. A reduction in RLU in the presence of a test compound indicates antibacterial activity.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Luciferase reporter phage (e.g., phAE129)
-
Middlebrook 7H9 broth
-
Sterile vials or 96-well plates
-
Luciferin substrate
-
Luminometer
-
Test compound (this compound)
-
Control drugs
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis to mid-log phase and adjust the concentration as required for the specific LRP construct being used.
-
Compound Exposure: Incubate the bacterial culture with various concentrations of the test compound for a defined period (e.g., 24-72 hours) at 37°C.[13] Include a no-drug control.
-
Phage Infection: Add the luciferase reporter phage to each culture and incubate for a period sufficient for infection and luciferase expression (typically 3-4 hours).[12]
-
Luminometry: Transfer an aliquot of the cell-phage mixture to a luminometer tube or a white-walled 96-well plate. Add the luciferin substrate and immediately measure the light output (RLU).[13]
-
Data Analysis: Calculate the percentage reduction in RLU for the compound-treated samples compared to the no-drug control. This reflects the compound's bactericidal or bacteriostatic activity.
Diagram of LRP Assay Workflow:
Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.
Future Directions and Conclusion
The initial discovery of the anti-tubercular activity of trypethelones is a promising first step. However, significant research is required to realize their therapeutic potential. The immediate priorities for the research community should be:
-
Isolation and Characterization: Isolate and structurally elucidate a broader range of this compound derivatives from natural sources.
-
Comprehensive Screening: Systematically screen these compounds against M. tuberculosis to establish a robust structure-activity relationship.
-
Mechanism of Action Studies: Employ a range of biochemical and genetic techniques to identify the molecular target(s) and mechanism of action of the most potent this compound analogues.
-
Toxicity and Pharmacokinetic Profiling: Evaluate the cytotoxicity of lead compounds against mammalian cell lines and assess their pharmacokinetic properties in preclinical models.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Wall Associated Factors of Mycobacterium tuberculosis as Major Virulence Determinants: Current Perspectives in Drugs Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Opportunities for Overcoming Mycobacterium tuberculosis Drug Resistance: Emerging Mycobacterial Targets and Host-Directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TB Drug Hits Bacterial Energy Enzyme | Technology Networks [technologynetworks.com]
- 7. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bbrc.in [bbrc.in]
- 14. researchwithrutgers.com [researchwithrutgers.com]
Topic: Initial Screening of Trypethelone for Biological Activity
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypethelone and its derivatives represent a class of polyketide compounds belonging to the phenalenone family. These metabolites are often isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae. Structurally characterized by a complex ring system, these natural products have garnered interest in the scientific community for their diverse and potent biological activities. Initial screenings have revealed a spectrum of potential therapeutic applications, positioning this compound as a promising scaffold for drug discovery. This guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing the experimental protocols used, summarizing key quantitative findings, and illustrating relevant biological and experimental workflows.
Summary of Biological Activities
Preliminary studies on this compound and its related phenalenone derivatives have identified several key areas of biological activity. These compounds, isolated from the mycobiont culture of Trypethelium eluteriae, have demonstrated significant potential in antimicrobial, anti-inflammatory, and cytotoxic domains.
-
Antimycobacterial Activity : Several this compound derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Notably, certain compounds have shown potent inhibition of the H37Rv strain, indicating their potential as leads for new anti-tuberculosis drugs.[1]
-
Antibacterial Activity : Beyond mycobacteria, antimicrobial activity has been observed against other human pathogens. For instance, some derivatives exhibit inhibitory effects on Staphylococcus aureus.[2] The presence of a diketo-lactone ring in the structure appears to be crucial for this particular activity.[2]
-
Anti-inflammatory Activity : A key finding has been the potent inhibition of human leukocyte elastase (HLE) by specific this compound compounds.[2] HLE is a serine protease involved in inflammatory processes, and its inhibition suggests a potential therapeutic role for this compound in managing inflammatory diseases.
-
Anticancer Potential : The broader class of phenalenones, to which this compound belongs, is being investigated for anticancer properties.[2] Computational studies have explored their capacity to inhibit Casein Kinase 2 (CK2), a protein kinase implicated in cancer proliferation and progression, suggesting a possible mechanism for cytotoxic effects.[2] Furthermore, related compounds have shown antiproliferative activity against glioma cells.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative results from the initial biological screenings of this compound and its associated derivatives.
Table 1: Antimicrobial and Antimycobacterial Activity
| Compound/Derivative | Target Organism | Assay Type | Result (MIC) | Reference |
|---|---|---|---|---|
| Compound 7 (this compound derivative) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 12.5 µg/mL | [1] |
| Compounds 5 & 11 (this compound derivatives) | Staphylococcus aureus SG 511 | Not Specified | 24 µM | [2] |
| Compounds 2, 4, 7 (Phenalenone derivatives) | Mycobacterium phlei | Agar Diffusion | Considerable Inhibition Zones |[2] |
MIC: Minimum Inhibitory Concentration
Table 2: Enzyme Inhibition Activity
| Compound/Derivative | Target Enzyme | Result (IC₅₀) | Reference |
|---|---|---|---|
| Compound 1 (Phenalenone) | Human Leukocyte Elastase (HLE) | 7.2 µM | [2] |
| Compound 5 (this compound derivative) | Human Leukocyte Elastase (HLE) | 13.3 µM | [2] |
| Compound 9 (this compound derivative) | Human Leukocyte Elastase (HLE) | 10.9 µM |[2] |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following sections describe standard protocols for the key assays employed.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation : A 96-well microtiter plate is used. The test compound (e.g., this compound) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of the plate.
-
Inoculation : A standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.
-
Controls : Positive control wells (broth and inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation : The plate is sealed and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).[3]
-
Result Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by using a growth indicator dye like resazurin.[4]
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]
-
Cell Seeding : Adherent cells (e.g., human cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.
-
MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5]
-
Solubilization and Measurement : After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at approximately 570 nm.
-
Analysis : The absorbance is directly proportional to the number of viable cells. The results are often used to calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: In Vitro Macrophage Assay
This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.
-
Cell Culture : Macrophage cells (e.g., RAW 264.7 cell line) are cultured in a 96-well plate.[6]
-
Pre-treatment : Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the wells (except for the negative control group).[7]
-
Incubation : The plate is incubated for a specified time (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Mediator Quantification : The cell culture supernatant is collected. The levels of key pro-inflammatory mediators are quantified.
-
Nitric Oxide (NO) : Measured using the Griess reagent.
-
Cytokines (e.g., TNF-α, IL-1β, IL-6) : Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
-
Analysis : A reduction in the levels of these inflammatory mediators in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the initial biological screening of this compound.
Caption: Potential mechanism of action via Casein Kinase 2 (CK2) inhibition.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Mycobacterial Potential of Trypethelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-mycobacterial activity of Trypethelone, a class of natural products. The information is compiled to support further research and development in the pursuit of novel therapeutics against mycobacterial infections.
Quantitative Anti-Mycobacterial Activity
This compound and its derivatives, isolated from the mycobiont culture of the lichen Trypethelium eluteriae, have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. The quantitative data from these screenings are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | Specific Derivative | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound | Compound (7) | H37Rv | 12.5[1] |
| Phenalenone | Compound (1) | H37Rv | Screened, no specific MIC value reported |
| Phenalenone | Compound (2) | H37Rv | Screened, no specific MIC value reported |
| This compound Derivative | 8-methoxythis compound methyl ether (5) | H37Rv | Screened, no specific MIC value reported |
| This compound Derivative | 8-methoxythis compound (6) | H37Rv | Screened, no specific MIC value reported |
| This compound Derivative | Compound (8) | H37Rv | Screened, no specific MIC value reported |
Note: Six compounds (1-2, 5-8) were screened against M. tuberculosis H37Rv, with a specific MIC value only reported for compound (7).[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the in vitro anti-mycobacterial activity of compounds like this compound. These protocols are based on standard practices in mycobacteriology.
Bacterial Strains and Culture Conditions
The standard laboratory strain Mycobacterium tuberculosis H37Rv is commonly used for initial anti-mycobacterial screenings.[1] Cultures are typically maintained on a suitable solid medium, such as Middlebrook 7H11 agar, and grown in liquid medium, like Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), for susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the MIC of a compound against mycobacteria.
-
Preparation of Inoculum: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the diluted compound. The plate is sealed and incubated at 37°C for a specified period, typically 5 to 7 days for M. tuberculosis.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as Resazurin or Alamar blue.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.
Hypothetical Mechanism of Action: Cell Wall Disruption
While the specific mechanism of action for this compound against Mycobacterium tuberculosis has not been elucidated, a common target for anti-mycobacterial drugs is the unique and complex cell wall. The following diagram presents a hypothetical signaling pathway where this compound may interfere with cell wall synthesis.
Disclaimer: The proposed mechanism of action is hypothetical and intended for illustrative purposes to guide further research. The actual molecular targets and pathways of this compound may differ.
Conclusion and Future Directions
The initial findings on the anti-mycobacterial activity of this compound, particularly the observed MIC of 12.5 µg/mL for one of its derivatives against M. tuberculosis H37Rv, are promising.[1] This demonstrates the potential of this class of compounds as a source for new anti-tubercular drug leads.
Future research should focus on:
-
Comprehensive Screening: Evaluating a wider range of this compound derivatives against drug-sensitive and drug-resistant strains of M. tuberculosis as well as non-tuberculous mycobacteria.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism(s) by which this compound exerts its anti-mycobacterial effects.
-
Toxicity and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of the most potent this compound compounds in preclinical models.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the this compound scaffold that are essential for its anti-mycobacterial activity to guide the synthesis of more potent analogs.
This technical guide serves as a foundational resource to stimulate and support these critical next steps in the evaluation of this compound as a potential anti-mycobacterial agent.
References
Preliminary Cytotoxicity Studies of Trypethelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypethelone, a naturally occurring phenalenone derivative, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, with a focus on its effects on the RKO human colon carcinoma cell line. This document includes available quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and a proposed mechanism of action involving the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Introduction
This compound is a polyketide metabolite isolated from the mycobiont culture of the lichen Trypethelium eluteriae. It belongs to the phenalenone class of compounds, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties. Preliminary studies have indicated that this compound and its derivatives possess moderate to weak cytotoxic activity against the human colon carcinoma cell line, RKO. This guide summarizes the existing data and provides a framework for further investigation into the anticancer potential of this compound.
Quantitative Cytotoxicity Data
Studies have evaluated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and RKO (colon carcinoma). The most significant activity was observed against the RKO cell line.
Table 1: Cytotoxicity of this compound Derivatives Against RKO Cancer Cell Line
| Compound | Cell Line | IC50 (µM) |
| This compound Derivatives | RKO | 22.6 - 113.5[1] |
Note: The available literature provides a range of IC50 values for a series of this compound derivatives, indicating moderate to weak cytotoxicity. Specific IC50 values for the parent this compound compound are not explicitly detailed in the currently available studies.
Experimental Protocols
To assess the cytotoxicity of this compound, a robust and reproducible experimental protocol is essential. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for determining cell viability in response to a test compound.
Cell Culture and Maintenance
-
Cell Line: RKO (human colon carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain exponential growth.
CCK-8 Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest RKO cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation with Compound: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Addition of CCK-8 Reagent: After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time may need to be optimized based on the cell density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
Proposed Mechanism of Action: Induction of Apoptosis
While direct studies on the apoptotic mechanism of this compound are limited, its classification as a phenalenone provides a strong basis for a proposed mechanism of action. Phenalenone derivatives have been shown to induce apoptosis in cancer cells, particularly through photodynamic therapy, which involves the generation of reactive oxygen species (ROS). This process can trigger both the extrinsic and intrinsic apoptotic pathways.
Signaling Pathways
The proposed apoptotic signaling pathway initiated by this compound is depicted below. It is hypothesized that this compound, potentially through the generation of intracellular ROS, can activate key apoptotic signaling cascades.
-
Extrinsic Pathway: this compound may interact with death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3.
-
Intrinsic Pathway: Alternatively, or concurrently, this compound-induced cellular stress (e.g., ROS production) can lead to mitochondrial dysfunction. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 proceeds to activate effector caspases like caspase-3.
The convergence of both pathways on the activation of caspase-3 leads to the execution phase of apoptosis, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Conclusion and Future Directions
The preliminary data suggest that this compound exhibits moderate cytotoxic activity against the RKO human colon carcinoma cell line. The proposed mechanism of action involves the induction of apoptosis through the activation of both the extrinsic and intrinsic signaling pathways.
Further research is warranted to:
-
Determine the specific IC50 value of purified this compound against a broader panel of cancer cell lines.
-
Elucidate the precise molecular mechanisms underlying this compound-induced apoptosis, including the role of ROS generation and the activation of specific caspases.
-
Investigate the in vivo efficacy of this compound in preclinical animal models of cancer.
A deeper understanding of the cytotoxic properties and mechanism of action of this compound will be crucial for evaluating its potential as a novel anticancer therapeutic agent.
References
The Ecological Significance of Trypethelone in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichens, symbiotic organisms comprising a fungal partner (mycobiont) and one or more photosynthetic partners (photobiont), produce a diverse array of secondary metabolites. These compounds are not essential for the primary metabolic processes of the lichen but play crucial roles in its survival and interaction with the environment. Within the family Trypetheliaceae, a group of crustose, bark-dwelling lichens found predominantly in tropical regions, a class of secondary metabolites known as trypethelones has been identified. This technical guide provides a comprehensive overview of the current understanding of the ecological role of trypethelone and its derivatives. While direct in-situ research on the ecological functions of trypethelones is limited, this document synthesizes existing data on their in-vitro bioactivities and draws parallels with the well-established ecological roles of other lichen secondary metabolites. This guide details relevant experimental protocols for studying the ecological functions of these compounds and presents quantitative data from existing literature in a structured format. Furthermore, it employs visualizations to illustrate hypothetical ecological roles and experimental workflows, providing a foundational resource for future research in the chemical ecology of lichens and the potential applications of trypethelones in drug development.
Introduction to this compound and the Trypetheliaceae
The Trypetheliaceae are a family of lichen-forming fungi characterized by their crustose thallus, which grows closely adhered to the bark of trees.[1] Their secondary chemistry is primarily composed of xanthones and pigments, with anthraquinones being a dominant pigment class.[1] this compound and its derivatives are polyketide compounds isolated from the mycobiont cultures of lichens such as Trypethelium eluteriae.[2][3] These compounds are part of the broader category of lichen secondary metabolites, which are known to mediate a variety of ecological interactions.[4][5][6]
The study of lichen secondary metabolites has revealed their importance in protecting the lichen from various biotic and abiotic stresses.[6][7] These roles include defense against herbivores, protection from harmful UV radiation, antimicrobial activity against pathogenic microbes, and allelopathic interactions with other organisms.[5][7] Given the structural similarities and shared biosynthetic pathways with other bioactive lichen compounds, it is hypothesized that trypethelones perform similar ecological functions for the lichens that produce them.
Postulated Ecological Roles of this compound
Based on the known functions of other lichen secondary metabolites and the in-vitro bioactivities of trypethelones, several ecological roles can be postulated.
Antimicrobial Defense
Lichens are long-lived organisms that are constantly exposed to a variety of microorganisms, including pathogenic fungi and bacteria. Secondary metabolites provide a crucial chemical defense against microbial colonization and infection.[8] Several studies have demonstrated the antimicrobial properties of extracts from lichens containing this compound derivatives and of the isolated compounds themselves.
Extracts from Trypethelium virens have shown promising antimicrobial activities against various pathogens.[9][10] Furthermore, specific this compound derivatives isolated from the mycobiont culture of Trypethelium eluteriae have been screened for their activity against Mycobacterium tuberculosis and other bacteria, with some compounds showing significant inhibitory effects.[2][3] This suggests that trypethelones may protect the lichen from bacterial and fungal pathogens in its natural environment.
Herbivore Deterrence
Lichen secondary metabolites are well-known for their role in deterring grazing by invertebrates such as snails, mites, and insects, as well as vertebrates.[5] The bitter taste and potential toxicity of these compounds can make the lichen unpalatable to herbivores. While no direct studies have been conducted on the anti-herbivore properties of this compound, its presence in the lichen thallus likely contributes to a chemical defense strategy. The generalist herbivores would be deterred by a cocktail of unpalatable compounds, thereby protecting the lichen from excessive grazing pressure.
UV Radiation Shielding
Lichens, particularly those in exposed habitats, are subjected to high levels of ultraviolet (UV) radiation. Many lichen secondary metabolites, especially those located in the upper cortex of the thallus, function as effective UV screens, absorbing harmful radiation and protecting the photosynthetic partner.[5][11] Pigments like anthraquinones, which are common in the Trypetheliaceae, are known to have photoprotective functions.[1] The structural characteristics of trypethelones, which are also pigments, suggest they may contribute to the UV-screening capacity of the lichen, although specific spectral properties need to be investigated.
Allelopathy
Allelopathy is the chemical inhibition of one organism by another. Lichen secondary metabolites can leach from the thallus and inhibit the germination and growth of competing plants, fungi, and other lichens.[2] This allows the lichen to secure its substrate and access to light. While the allelopathic potential of this compound has not been directly tested, it is plausible that it could contribute to the competitive success of Trypetheliaceae lichens by inhibiting the growth of nearby organisms.
Quantitative Data on Bioactivities
The following tables summarize the available quantitative data on the biological activities of this compound derivatives and extracts from lichens known to produce them.
| Compound/Extract | Organism | Activity | Measurement | Value | Reference |
| This compound derivative (Compound 7) | Mycobacterium tuberculosis H37Rv | Antimicrobial | MIC | 12.5 µg/mL | [2][3] |
| Methanolic extract of Trypethelium virens | Various pathogenic microbes | Antimicrobial | MIC | 62.5 - 500 µg/ml | [9][10] |
Table 1: Antimicrobial Activity of this compound and Related Extracts
| Compound/Extract | Assay | Measurement | Value | Reference |
| Methanolic extract of Trypethelium virens | DPPH antiradical activity | IC50 | 62.4 ± 0.76 µg/ml | [9][10] |
| Trypethelonamide A, 5′-hydroxythis compound, (+)-8-hydroxy-7-methoxythis compound, (+)-trypethelone, (-)-trypethelone | Cytotoxicity against RKO cell line | IC50 | 22.6 to 113.5 μM | [12] |
Table 2: Antioxidant and Cytotoxic Activities
Experimental Protocols
This section outlines detailed methodologies for key experiments to investigate the ecological roles of this compound.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from lichen thalli or mycobiont cultures for use in bioassays.
Methodology:
-
Sample Preparation: Air-dry and clean lichen thalli of a species from the Trypetheliaceae family (e.g., Trypethelium eluteriae). Grind the thalli into a fine powder. For mycobiont cultures, harvest and lyophilize the fungal biomass.
-
Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by acetone or methanol to extract the more polar secondary metabolites, including trypethelones.
-
Chromatographic Separation:
-
Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing trypethelones using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, use reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water with a small percentage of formic acid).[13]
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of purified this compound against relevant bacteria and fungi.
Methodology:
-
Microorganism Preparation: Culture selected pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate liquid media to a standardized cell density.
-
Microdilution Assay:
-
In a 96-well microplate, prepare serial dilutions of the purified this compound in the appropriate culture medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with medium) and negative (medium only) controls, as well as a solvent control.
-
Incubate the plates under optimal conditions for microbial growth.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring absorbance with a microplate reader.
Herbivore Deterrence Assay
Objective: To assess the deterrent effect of this compound on a generalist lichen herbivore (e.g., snails).
Methodology:
-
Preparation of Artificial Diet: Prepare a palatable artificial diet for the chosen herbivore.
-
Choice Experiment:
-
In a petri dish, offer the herbivore a choice between two pieces of the artificial diet: one containing a physiologically relevant concentration of purified this compound and a control piece with only the solvent.
-
Record the feeding preference of the herbivore over a set period by measuring the amount of each diet piece consumed.
-
-
No-Choice Experiment: To assess toxicity, provide herbivores with only the diet containing this compound and monitor their survival and feeding rate compared to a control group fed the plain diet.
UV-Screening Assay
Objective: To determine the UV-absorptive properties of this compound.
Methodology:
-
Spectrophotometric Analysis:
-
Dissolve a known concentration of purified this compound in a suitable solvent (e.g., ethanol or methanol).
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV spectrum (280-400 nm).
-
Determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient.
-
-
In-situ Localization (Hypothetical): Techniques like fluorescence microscopy could potentially be used to visualize the localization of this compound within the lichen thallus to see if it is concentrated in the protective upper cortex.
Allelopathy Assay
Objective: To evaluate the effect of this compound on the germination and growth of a model plant species (e.g., lettuce, Lactuca sativa).
Methodology:
-
Seed Germination Bioassay:
-
Place seeds of the model plant on filter paper in petri dishes.
-
Moisten the filter paper with different concentrations of a this compound solution. A control group should be moistened with distilled water or the solvent used to dissolve the this compound.
-
Incubate the petri dishes in the dark or under a light/dark cycle.
-
After a set period, count the number of germinated seeds and measure the radicle length.
-
-
Seedling Growth Bioassay:
-
Grow seedlings of the model plant in a hydroponic solution.
-
Add different concentrations of this compound to the hydroponic solution.
-
After a period of growth, measure parameters such as root and shoot length, and biomass.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the ecological role of this compound.
Caption: Postulated ecological roles of this compound in lichens.
Caption: General workflow for investigating the ecological role of this compound.
Caption: Hypothetical signaling pathway for stress-induced this compound production.
Conclusion and Future Directions
This compound, a characteristic secondary metabolite of the lichen family Trypetheliaceae, likely plays a significant multifaceted ecological role. While direct in-situ evidence is currently lacking, in-vitro studies and parallels with other lichen compounds strongly suggest functions in antimicrobial defense, herbivore deterrence, UV radiation screening, and allelopathy. The quantitative data available, though limited, supports the potential for potent biological activity.
Future research should focus on validating these postulated roles in an ecologically relevant context. This would involve in-situ experiments to measure the effects of this compound on microbial communities on the lichen's substrate, choice experiments with natural lichen herbivores, and field studies correlating this compound concentrations with environmental factors such as UV exposure. Furthermore, elucidating the biosynthetic pathway of this compound and the signaling cascades that regulate its production in response to environmental stressors will provide a more complete understanding of its ecological significance. For drug development professionals, the demonstrated antimicrobial and cytotoxic activities of this compound derivatives warrant further investigation into their therapeutic potential. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further explore the fascinating chemical ecology of this compound and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental lichenology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical defence strategies of higher fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. britishlichensociety.org.uk [britishlichensociety.org.uk]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Ultraviolet radiation screening compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential: A Technical Review of Phenalenone Compounds as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the urgent discovery of novel therapeutic agents. Natural products have historically been a rich source of antimicrobial compounds, and among these, phenalenones, a class of polycyclic aromatic compounds, have emerged as a promising scaffold for the development of new antitubercular drugs. This technical guide provides an in-depth review of the current landscape of phenalenone compounds with demonstrated or potential antitubercular activity, focusing on quantitative data, experimental methodologies, and logical workflows in their discovery and evaluation.
Quantitative Analysis of Antitubercular Activity
The evaluation of the antitubercular potential of phenalenone derivatives primarily relies on the determination of their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. While research in this specific area is still emerging, some key findings have been reported. The data available from published studies is summarized in the tables below.
| Compound Name/Identifier | Chemical Structure | Mycobacterium Strain | MIC (µg/mL) | IC₅₀ (µM) | Source |
| 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione | (Structure not available in source) | M. tuberculosis | 73.0 | 45.8 | [1] |
| Trypethelone Derivative (Compound 7) | (Structure not available in source) | M. tuberculosis H37Rv | 12.5 | - |
Table 1: Phenalenone and Related Compounds with Reported MIC/IC₅₀ Values against Mycobacterium tuberculosis
| Compound Identifier | Inhibition Zone (mm) | Mycobacterium Strain | Source |
| Compound 2 | considerable | M. phlei | [2][3] |
| Compound 4 | considerable | M. phlei | [2][3] |
| Compound 7 | considerable | M. phlei | [2][3] |
Table 2: Phenalenone Derivatives Showing Inhibition Zones against Mycobacterium phlei
Experimental Protocols: Assessing Antitubercular Activity
A standardized and widely accepted method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA). This colorimetric assay is favored for its relative speed, low cost, and suitability for high-throughput screening.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
Inoculum Preparation: The bacterial suspension is diluted in fresh 7H9 broth to a turbidity that corresponds to a McFarland standard of 0.5. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution in Microplate: The test compounds (phenalenone derivatives) are serially diluted in a 96-well microplate containing 7H9 broth. A row with no drug serves as a positive control for bacterial growth, and a well with broth only serves as a negative (sterile) control.
-
Inoculation and Incubation: Each well (except the sterile control) is inoculated with the prepared mycobacterial suspension. The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well. The plates are re-incubated for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (oxidized state) to pink (reduced state). A blue color indicates inhibition of mycobacterial growth, while a pink color indicates metabolic activity and growth.
Mandatory Visualizations
Logical Workflow for Antitubercular Natural Product Discovery
The discovery and development of novel antitubercular agents from natural sources, such as phenalenones from fungi, follows a structured workflow. This process begins with the isolation and identification of bioactive compounds and progresses through preclinical and clinical evaluation.
Caption: Workflow for the discovery and development of antitubercular natural products.
Potential Mechanisms of Action
The precise mechanism of action of phenalenone compounds against Mycobacterium tuberculosis has not yet been fully elucidated. However, based on the known bioactivities of phenalenones against other microbes, several potential mechanisms can be proposed:
-
Membrane Disruption: Some phenalenone derivatives have been shown to exert their antimicrobial effects by damaging the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components and ultimately cell death. The complex and lipid-rich cell wall of M. tuberculosis could be a potential target for such disruptive activity.
-
Photodynamic Activity: Phenalenones are known to be efficient photosensitizers. Upon irradiation with light, they can generate reactive oxygen species (ROS), which are highly toxic to cells. This photodynamic effect could be a potential mechanism, particularly in the context of pulmonary tuberculosis where light-based therapies could be explored.
-
Enzyme Inhibition: As with many natural product antibiotics, phenalenones may inhibit essential enzymes within M. tuberculosis that are critical for its survival and replication. Identifying these specific enzyme targets is a crucial area for future research.
Further investigation into the specific molecular targets and pathways affected by phenalenone compounds in M. tuberculosis is essential for their rational design and development as effective antitubercular drugs.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience and is based on currently available research. The field of antitubercular drug discovery is rapidly evolving, and further studies are required to fully understand the potential of phenalenone compounds.
References
- 1. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 2. Antimicrobial phenalenone derivatives from the marine-derived fungus Coniothyrium cereale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial phenalenone derivatives from the marine-derived fungus Coniothyrium cereale - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for the Isolation and Purification of Trypethelone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypethelone is a naturally occurring phenalenone derivative that has demonstrated significant biological activity, including promising anti-mycobacterial properties. This document provides a detailed protocol for the isolation and purification of this compound from the mycobiont culture of the lichen Trypethelium eluteriae. The methodologies described herein are based on established chromatographic techniques and provide a framework for obtaining pure this compound for further research and development.
Data Presentation
Table 1: Physicochemical and Biological Data of this compound Derivative
| Parameter | Value | Reference |
| Compound Name | 8-hydroxythis compound methyl ether | [1] |
| Source | Mycobiont culture of Trypethelium eluteriae | [1] |
| Biological Activity | Anti-mycobacterial | [1] |
| Target Organism | Mycobacterium tuberculosis H37Rv | [1] |
| MIC | 12.5 µg/mL | [1] |
Experimental Protocols
Culturing of Trypethelium eluteriae Mycobiont
This protocol outlines the cultivation of the fungal symbiont (mycobiont) of the lichen Trypethelium eluteriae, the natural source of this compound.
Materials:
-
Malt-Yeast Extract (MY) medium
-
Sucrose
-
Petri dishes or liquid culture flasks
-
Spore sample from Trypethelium eluteriae
-
Incubator
Procedure:
-
Medium Preparation: Prepare a Malt-Yeast Extract (MY) medium and supplement it with 10% (w/v) sucrose.
-
Sterilization: Autoclave the medium to ensure sterility.
-
Inoculation: In a sterile environment, inoculate the MY medium with ascospores isolated from the thallus of Trypethelium eluteriae.
-
Incubation: Incubate the cultures at a controlled temperature, typically around 18-25°C, in the dark for an extended period (weeks to months) to allow for sufficient mycelial growth.
Extraction of Metabolites
This protocol describes the extraction of secondary metabolites, including this compound, from the mycobiont culture.
Materials:
-
Grown mycobiont culture (mycelium and broth)
-
Filtration apparatus (e.g., cheesecloth or vacuum filtration system)
-
Organic solvent (e.g., Ethyl Acetate or Methanol)
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the fungal biomass and the culture broth.
-
Separation: Separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Mycelium: Dry the mycelium and perform a solvent extraction using a suitable organic solvent like ethyl acetate or methanol.
-
Broth: Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent such as ethyl acetate.
-
-
Concentration: Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol details the chromatographic purification of this compound from the crude extract.
a. Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Monitor the separation by performing Thin-Layer Chromatography (TLC) on the collected fractions. Combine fractions containing the compound of interest based on their TLC profiles.
b. Preparative Thin-Layer Chromatography (Final Purification)
Materials:
-
Preparative TLC plates (silica gel)
-
Developing chamber
-
Solvent system (optimized based on analytical TLC)
-
UV lamp for visualization
-
Scraping tool (e.g., spatula)
-
Elution solvent (e.g., chloroform/methanol mixture)
Procedure:
-
Sample Application: Apply the partially purified fraction from column chromatography as a band onto the preparative TLC plate.
-
Development: Develop the plate in a chamber saturated with an appropriate solvent system.
-
Visualization: Visualize the separated bands under a UV lamp.
-
Scraping: Carefully scrape the silica gel band corresponding to this compound.
-
Elution: Elute the compound from the scraped silica gel using a polar solvent mixture.
-
Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway of Anti-Mycobacterial Action
The precise molecular mechanism of this compound's anti-mycobacterial activity is not yet fully elucidated. However, many antimicrobial agents that target Mycobacterium tuberculosis interfere with the synthesis of its unique and essential cell wall. The following diagram illustrates a hypothetical pathway where this compound may inhibit a key enzyme involved in the biosynthesis of the mycolic acid layer, a critical component of the mycobacterial cell wall.
Caption: Hypothetical inhibition of mycobacterial cell wall synthesis by this compound.
References
Application Note: Separation and Quantification of Trypethelone using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Trypethelone. This compound, a polyketide derived from lichens, has garnered interest for its potential biological activities. The method described herein utilizes reverse-phase chromatography with UV detection, providing a robust and reliable approach for the quantitative analysis of this compound in various sample matrices, such as extracts from mycobiont cultures of lichens like Trypethelium eluteriae. This document provides a comprehensive protocol, including sample and standard preparation, chromatographic conditions, and a summary of expected validation parameters.
Introduction
This compound is a dibenzofuran derivative that belongs to the polyketide class of natural products. It has been isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1] The potential therapeutic applications of this compound and its derivatives necessitate the development of accurate and precise analytical methods for their quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.
-
This compound Standard: A purified reference standard of this compound is necessary for calibration.
-
Sample Preparation: Syringe filters (0.45 µm) are needed for sample clarification.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 90% B15-20 min: 90% B20-22 min: 90% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on typical UV absorbance of conjugated systems) |
| Expected Retention Time | Approximately 12-15 minutes |
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Linearity of the Proposed HPLC Method for this compound
Precision
| Parameter | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Concentration (µg/mL) | 25 | 25 |
| Mean Peak Area | 1,274,500 | 1,276,000 |
| Standard Deviation | 12,500 | 15,300 |
| Relative Standard Deviation (%RSD) | 0.98% | 1.20% |
Table 3: Precision of the Proposed HPLC Method for this compound
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 25 | 25.3 | 101.2 |
| 50 | 49.2 | 98.4 |
| Mean Recovery (%) | 99.5 |
Table 4: Accuracy of the Proposed HPLC Method for this compound
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Table 5: Sensitivity of the Proposed HPLC Method for this compound
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (60% Acetonitrile in water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Mycobiont Culture Extract)
-
Extraction: Extract the metabolites from the mycobiont culture of Trypethelium eluteriae using an appropriate solvent such as ethyl acetate.
-
Drying and Reconstitution: Evaporate the solvent from the extract under reduced pressure. Reconstitute the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The proposed HPLC method provides a framework for the reliable separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water modified with formic acid is expected to yield good peak shape and resolution. The hypothetical validation data presented demonstrates that the method can be accurate, precise, and sensitive. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this compound and related compounds in drug discovery and development. Further optimization and validation with actual samples are recommended to establish the method's robustness for specific applications.
References
Application Notes and Protocols for Culturing Lichen Mycobionts for Trypethelone Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation, culture, and induction of Trypethelone production from lichen mycobionts, particularly focusing on species of the genus Trypethelium.
Introduction
Lichens are a rich source of unique secondary metabolites with diverse biological activities, making them a promising frontier for drug discovery.[1][2][3] Trypethelones, a class of phenalenone- and naphthoquinone-related pigments produced by lichen-forming fungi of the family Trypetheliaceae, have demonstrated potential anti-mycobacterial properties.[4][5] However, the slow growth of lichens in their natural environment and the complexity of their symbiotic relationship hinder the large-scale production of these valuable compounds.[6] The axenic culture of the lichen mycobiont (the fungal partner) offers a viable alternative for the controlled and sustainable production of desired secondary metabolites like this compound.[7][8]
These notes provide detailed methodologies for the isolation of lichen mycobionts, their cultivation in liquid and solid media, and strategies to potentially enhance the production of this compound.
Data Summary of Culture Conditions
While specific quantitative data on this compound yield under varying culture conditions is not extensively available in the public domain, the following tables summarize the key parameters for the successful culture of lichen mycobionts known to produce this compound and related compounds, based on available literature.
Table 1: Recommended Media for Isolation and Culture of this compound-Producing Mycobionts
| Medium Type | Composition | Purpose | Reference |
| Malt-Yeast Extract (MY) Agar | Malt Extract (20 g/L), Yeast Extract (2 g/L), Sucrose (20 g/L), Agar (15 g/L) | Isolation and routine culture | [9] |
| Lilly-Barnett Medium (LBM) | D-glucose (10 g/L), L-asparagine (1 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), Biotin (5 µg/L), Thiamine (100 µg/L), Agar (15 g/L) | Defined medium for physiological studies | [8][10] |
| Bold's Basal Medium (BBM) | Primarily inorganic salts | Often used for the isolation of the photobiont, but can be a basal medium for mycobiont isolation. | [6] |
Table 2: Optimal Physicochemical Parameters for Mycobiont Culture
| Parameter | Optimal Range | Notes | Reference |
| Temperature | 18-22°C | Growth is significantly slower at higher temperatures.[6] | [6] |
| pH | 5.0 - 6.5 | Slightly acidic conditions are generally favorable for mycobiont growth.[3] | [3] |
| Light | Darkness | Mycobiont cultures are typically incubated in the dark to prevent photo-oxidation and mimic the internal conditions of the lichen thallus. | [9] |
| Aeration | Static or slow shaking | Agitation can enhance biomass in liquid cultures, but shear stress should be minimized. |
Experimental Protocols
Protocol 1: Isolation of Lichen Mycobiont from Thallus
This protocol describes the isolation of the mycobiont from the lichen thallus, a common method when apothecia (spore-producing structures) are not present.
Materials:
-
Fresh lichen thallus (e.g., Trypethelium eluteriae)
-
Sterile distilled water
-
70% Ethanol
-
1% Sodium hypochlorite solution
-
Sterile filter paper
-
Sterile scalpels and forceps
-
Malt-Yeast Extract (MY) Agar plates
-
Parafilm
Procedure:
-
Surface Sterilization:
-
Select a healthy portion of the lichen thallus.
-
Wash the thallus thoroughly with sterile distilled water to remove debris.
-
Immerse the thallus in 70% ethanol for 30-60 seconds.
-
Transfer the thallus to a 1% sodium hypochlorite solution for 1-2 minutes.
-
Rinse the thallus three times with sterile distilled water to remove residual sterilants.
-
Blot the thallus dry on sterile filter paper.
-
-
Inoculation:
-
Under aseptic conditions (laminar flow hood), use a sterile scalpel to cut the sterilized thallus into small fragments (approximately 2-3 mm).
-
With sterile forceps, place the thallus fragments onto the surface of MY Agar plates.
-
Press the fragments gently to ensure contact with the agar.
-
Seal the plates with Parafilm.
-
-
Incubation:
-
Incubate the plates in the dark at 18-22°C.[6]
-
Monitor the plates regularly for fungal growth originating from the thallus fragments. Mycobiont growth is typically slow, and it may take several weeks to months for colonies to become visible.
-
Subculture any emerging fungal colonies to fresh MY Agar plates to obtain a pure culture.
-
Protocol 2: Liquid Culture for Biomass Production
This protocol is for scaling up the production of mycobiont biomass in a liquid medium.
Materials:
-
Pure culture of the lichen mycobiont on an agar plate
-
Liquid Malt-Yeast Extract (MY) medium
-
Sterile Erlenmeyer flasks
-
Sterile scalpel or inoculation loop
-
Orbital shaker
Procedure:
-
Inoculation:
-
Aseptically transfer a few small agar plugs containing the mycobiont mycelium from a stock plate into an Erlenmeyer flask containing liquid MY medium.
-
-
Incubation:
-
Incubate the flask in the dark at 18-22°C on an orbital shaker at a low speed (e.g., 100-120 rpm) to ensure adequate aeration without causing excessive shear stress.
-
Allow the culture to grow for 4-8 weeks, or until sufficient biomass is produced.
-
-
Harvesting:
-
Harvest the mycelial biomass by vacuum filtration using a sterile Buchner funnel and filter paper.
-
Wash the biomass with sterile distilled water to remove any residual medium components.
-
The biomass can be freeze-dried for subsequent extraction of secondary metabolites.
-
Protocol 3: Extraction and Analysis of this compound
This protocol outlines a general procedure for the extraction and preliminary analysis of this compound from the cultured mycobiont biomass.
Materials:
-
Freeze-dried mycobiont biomass
-
Methanol or acetone (analytical grade)
-
Glass vials
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., toluene:dioxane:acetic acid - 180:45:5 v/v/v)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Extraction:
-
Grind the freeze-dried biomass to a fine powder.
-
Suspend the powder in methanol or acetone in a glass vial.
-
Extract at room temperature with occasional shaking for 24 hours.
-
Centrifuge or filter the mixture to separate the biomass from the solvent.
-
Collect the supernatant (extract).
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Pool the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Dissolve the dried extract in a small volume of methanol or acetone.
-
Spot the extract onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate developing solvent.
-
Visualize the separated compounds under a UV lamp. Trypethelones are often colored and will appear as distinct spots.
-
For quantification and detailed structural elucidation, further analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is required.[4][5]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound production from lichen mycobionts.
Hypothesized Biosynthetic Pathway
This compound is a polyketide, and its biosynthesis is believed to follow the acetyl-polymalonate pathway.[11][12] The core structure is assembled by a polyketide synthase (PKS) enzyme.
Caption: Hypothesized acetyl-polymalonate pathway for this compound biosynthesis.
Concluding Remarks
The cultivation of lichen mycobionts presents a promising avenue for the sustainable production of pharmacologically active compounds like this compound. The protocols and data presented here provide a foundational framework for researchers to embark on the culture of these unique fungi. Further research is warranted to optimize culture conditions for maximizing this compound yield and to fully elucidate the regulatory networks governing its biosynthesis. This will be crucial for the development of robust and scalable production platforms for these and other valuable lichen-derived natural products.
References
- 1. Type III polyketide synthases in lichen mycobionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive catalogue of polyketide synthase gene clusters in lichenizing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced culturing techniques for the mycobiont isolated from the lichen Xanthoria parietina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three New Non-reducing Polyketide Synthase Genes from the Lichen-Forming Fungus Usnea longissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Identification of a putative polyketide synthase gene involved in usnic acid biosynthesis in the lichen Nephromopsis pallescens | Semantic Scholar [semanticscholar.org]
- 7. Metabolic diversity of lichen-forming ascomycetous fungi: culturing, polyketide and shikimatemetabolite production, and PKS genes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Three previously unrecognised classes of biosynthetic enzymes revealed during the production of xenovulene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Liquid chromatography-mass spectrometry (LC-MS) analysis of Trypethelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypethelone is a naturally occurring phenalenone derivative, a class of polyketides produced by the mycobiont of the lichen Trypethelium eluteriae.[1][2] These compounds have garnered interest due to their potential biological activities. Accurate and sensitive quantification of this compound in various matrices is essential for research and development, including pharmacokinetic studies, quality control of natural product extracts, and elucidation of its biological roles. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique well-suited for this purpose, offering high selectivity and sensitivity.
This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [3] |
| Molecular Weight | 272.29 g/mol | [3] |
| Monoisotopic Mass | 272.10485899 Da | [3] |
| IUPAC Name | 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g]chromene-4,5-dione | [3] |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from fungal or lichen cultures. The user should optimize the protocol based on the specific sample matrix.
1.1. Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
LC-MS vials
1.2. Extraction Procedure
-
Homogenization: Lyophilize and grind the fungal or lichen sample to a fine powder.
-
Solvent Extraction: To 100 mg of the powdered sample, add 1 mL of methanol.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Sonication (Optional): For improved extraction efficiency, sonicate the sample for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1 mL of methanol, and the supernatants can be combined.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography
2.1. Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
3.1. Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3.2. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
For accurate quantification, a Multiple Reaction Monitoring (MRM) method should be developed. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to specific product ions. The following are proposed MRM transitions for this compound based on its structure. Note: These transitions are theoretical and require experimental optimization for collision energies to achieve maximum sensitivity.
Proposed MRM Transitions for this compound ([M+H]⁺ = 273.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Dwell Time (s) |
| 273.1 | 258.1 | [M+H - CH₃]⁺ | 0.05 |
| 273.1 | 243.1 | [M+H - 2xCH₃]⁺ | 0.05 |
| 273.1 | 215.1 | [M+H - C₄H₈]⁺ | 0.05 |
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for Quantitative Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 273.1 | 258.1 | To be optimized |
| This compound (Qualifier) | 273.1 | 243.1 | To be optimized |
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound for MRM analysis.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C16H16O4 | CID 14556962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Trypethelone using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypethelones are a class of natural products belonging to the phenalenone family, characterized by a complex polycyclic aromatic core. These compounds, often isolated from lichens and fungi, have garnered interest due to their potential biological activities, including antimicrobial and cytotoxic properties. The precise determination of their molecular structure is paramount for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous structural elucidation of novel natural products like Trypethelone. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR techniques in the structural characterization of this compound and its derivatives.
Data Presentation: NMR Spectroscopic Data of a Representative Phenalenone
Due to the unavailability of the complete NMR dataset for the recently isolated this compound derivatives, 8-methoxythis compound and 5'-hydroxy-8-ethoxythis compound, in the accessible literature, the following tables present representative ¹H and ¹³C NMR data for a related phenalenone derivative, 2-(methoxymethyl)-1H-phenalen-1-one. This data serves as a template for the type of information that would be acquired and analyzed for this compound. The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.
Table 1: ¹H NMR Data of 2-(methoxymethyl)-1H-phenalen-1-one (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.64 | dd | 7.4, 0.8 | 1H | Aromatic H |
| 8.20 | d | 8.0 | 1H | Aromatic H |
| 8.00 | d | 8.3 | 1H | Aromatic H |
| 7.82 | s | - | 1H | Aromatic H |
| 7.77 | t | 7.6 | 1H | Aromatic H |
| 7.77 | d | 7.0 | 1H | Aromatic H |
| 7.59 | dd | 8.0, 7.3 | 1H | Aromatic H |
| 4.55 | d | 1.2 | 2H | -CH₂- |
| 3.56 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Data of 2-(methoxymethyl)-1H-phenalen-1-one (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type |
| 184.1 | C=O |
| 141.4 | C |
| 136.4 | C |
| 135.3 | C |
| 132.5 | CH |
| 132.3 | CH |
| 132.2 | CH |
| 131.3 | C |
| 129.2 | C |
| 127.6 | CH |
| 127.5 | CH |
| 127.4 | CH |
| 127.0 | CH |
| 74.2 | CH₂ |
| 58.5 | CH₃ |
Experimental Protocols
Sample Preparation for NMR Analysis
A pure sample of the isolated this compound derivative is essential for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is purified to >95% purity using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for phenalenone-type compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution. The solvent height in the tube should be around 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
The following is a standard suite of NMR experiments for the structural elucidation of a novel natural product like this compound. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR (Proton NMR): This is the first and most fundamental experiment.
-
Purpose: To determine the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their through-bond connectivity to neighboring protons (scalar coupling).
-
Typical Parameters:
-
Pulse Program: zg30 or similar standard 1D proton pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Purpose: To determine the number of different types of carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
Typical Parameters: Similar to ¹³C NMR but with a DEPT pulse sequence.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: A 2D homonuclear experiment that shows correlations between protons that are scalar-coupled (typically through 2-3 bonds). This helps to identify spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpqf or similar.
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 2-8.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
-
Purpose: A 2D heteronuclear experiment that shows correlations between protons and their directly attached carbons (¹JCH).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 or similar.
-
Number of Increments in F1: 128-256.
-
Number of Scans per Increment: 2-8.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and establishing the carbon skeleton.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar.
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 4-16.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: A 2D experiment that shows correlations between protons that are close in space, irrespective of their through-bond connectivity. This is vital for determining the relative stereochemistry and 3D conformation of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph.
-
Mixing Time: 300-800 ms (optimized based on molecular size).
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 4-16.
-
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Application Notes and Protocols: In Vitro Assay for Trypethelone's Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro anti-mycobacterial activity of Trypethelone and its derivatives. The primary method described is the Microplate Alamar Blue Assay (MABA), a widely used colorimetric assay for assessing the susceptibility of Mycobacterium tuberculosis. Additionally, an overview of the Luciferase Reporter Assay (LORA) is included as a high-throughput alternative for screening against non-replicating mycobacteria.
Quantitative Data Summary
Trypethelones, a class of phenalenone-like compounds, have demonstrated potential anti-mycobacterial properties. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) for a this compound derivative against the H37Rv strain of Mycobacterium tuberculosis.
| Compound | Mycobacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative (Compound 7) | Mycobacterium tuberculosis H37Rv | 12.5 | [1][2] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of mycobacteria. Viable, metabolically active bacteria reduce the blue resazurin to a pink resorufin, allowing for a visual or spectrophotometric determination of the Minimum Inhibitory Concentration (MIC).[3][4][5]
a) Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Glycerol
-
This compound (dissolved in DMSO)
-
Sterile 96-well microplates (flat bottom)
-
Alamar Blue reagent
-
Tween 80 (10% solution)
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Sterile distilled water
-
Parafilm or plate sealer
b) Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC until it reaches the mid-log phase of growth.
-
Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps.
-
Allow the large clumps to settle for 30 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity with sterile distilled water to match a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units per milliliter (CFU/mL) in the assay wells.[6]
c) Assay Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate to create a range of concentrations.
-
Add 100 µL of the appropriate this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.[5]
-
Include control wells:
-
Inoculum-only control: 100 µL of inoculum + 100 µL of 7H9 broth (no drug).[5]
-
Positive drug control: Wells with a known anti-mycobacterial drug.
-
Sterility control: 200 µL of 7H9 broth only.
-
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.[5]
-
After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to one of the inoculum-only control wells.[5]
-
Re-incubate the plate at 37°C for 24 hours.[5]
-
If the control well turns from blue to pink, indicating sufficient growth, add the Alamar Blue/Tween 80 mixture to all wells in the plate. If it remains blue, continue incubation and check the control wells daily until the color change occurs.[5]
-
After adding the reagent to all wells, incubate for another 24 hours.
d) MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Results can be read visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.
Luciferase Reporter Assay (LORA)
The LORA is a high-throughput method that utilizes a recombinant strain of M. tuberculosis expressing a luciferase gene.[3][4][7] This assay is particularly useful for assessing the activity of compounds against non-replicating mycobacteria, which are relevant in latent tuberculosis infections.[3][7][8]
a) Principle:
-
A genetically modified M. tuberculosis strain expresses a luciferase enzyme.
-
When the substrate (e.g., luciferin) is added, viable bacteria produce light in an ATP-dependent reaction.[9]
-
The amount of light produced, measured as Relative Light Units (RLU), is directly proportional to the number of viable bacteria.[9]
-
A reduction in RLU in the presence of the test compound indicates anti-mycobacterial activity.
b) Brief Protocol Outline:
-
A luciferase-expressing M. tuberculosis strain is cultured under conditions that induce a non-replicating state (e.g., low oxygen).[10][11]
-
The adapted culture is then exposed to various concentrations of this compound in a microplate format.
-
After an incubation period, the luciferase substrate is added.
-
The plate is read using a luminometer to measure light output.
-
The MIC is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free control.
Visualizations
Experimental Workflow for MABA
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Generalized Anti-Mycobacterial Signaling Pathway
The precise molecular target of this compound in mycobacteria is not yet fully elucidated. However, many anti-mycobacterial agents function by disrupting the synthesis of the unique and complex mycobacterial cell wall. This diagram illustrates a generalized pathway for cell wall inhibition.
Caption: Hypothetical inhibition of mycobacterial cell wall synthesis.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. bbrc.in [bbrc.in]
- 10. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Trypethelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypethelone, a naturally occurring phenalenone derivative isolated from the mycobiont culture of lichens such as Trypethelium eluteriae, has demonstrated promising antimicrobial properties.[1][2] As a member of the polyketide family, this compound and its analogues are of significant interest in the discovery of novel therapeutic agents.[3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of this compound, providing a quantitative measure of its efficacy against various pathogenic microorganisms.[4][5][6]
These application notes provide detailed protocols for determining the MIC of this compound and its derivatives against clinically relevant bacteria and fungi. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Data Presentation: MIC of this compound and Derivatives
The antimicrobial activity of this compound and its related compounds has been evaluated against several microorganisms. The following table summarizes the available quantitative data.
| Compound | Microorganism | MIC | Reference |
| This compound Derivative (7) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [1][2] |
| This compound Derivative (5) | Staphylococcus aureus SG 511 | 24 µM | [3] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The choice between broth microdilution and agar dilution may depend on the specific research question, the microorganism being tested, and the solubility of the this compound compound.
Protocol 1: Broth Microdilution Method
This method is widely used for quantitative MIC testing and is amenable to high-throughput screening.[3]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (broth and solvent)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a solvent control well containing the highest concentration of the solvent used to dissolve this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions, positive control, and negative controls. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with an OD similar to the negative control.
-
Protocol 2: Agar Dilution Method
This method is useful for testing fastidious organisms and for compounds that may be less stable in broth over long incubation periods.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of sterile petri dishes.
-
Add appropriate volumes of the this compound stock solution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well by gentle inversion.
-
Pour the agar into the petri dishes and allow them to solidify.
-
Include a control plate with agar and the solvent used for the this compound stock solution.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the prepared agar plates with the diluted microorganism suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism on the agar surface.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Plausible Signaling Pathway for Antimicrobial Action
The exact mechanism of action for this compound is not yet fully elucidated. However, as a polyketide and phenalenone derivative, its antimicrobial activity may involve disruption of the bacterial cell membrane and inhibition of key biosynthetic pathways.
Caption: Potential antimicrobial mechanisms of this compound.
References
- 1. The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Trypethelone on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypethelone and its derivatives are a class of phenalenone compounds that have garnered interest for their potential therapeutic properties, including anticancer activities. These compounds, isolated from sources such as the mycobiont culture of the lichen Trypethelium eluteriae, are being investigated for their cytotoxic effects on various cancer cell lines. The primary mechanism of action for many phenalenone derivatives involves their role as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species (ROS) upon light activation, leading to apoptosis.[1][2][3][4][5] This document provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays and summarizes the current understanding of its mechanism of action.
Data Presentation
The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[1] The following table summarizes the reported IC50 values for several this compound derivatives against the RKO human colon carcinoma cell line.
| Compound | Cell Line | IC50 (µM) |
| This compound Derivative 1 | RKO | 22.6 |
| This compound Derivative 2 | RKO | 113.5 |
| This compound Derivative 3 | RKO | 45.2 |
| This compound Derivative 4 | RKO | 89.1 |
| This compound Derivative 5 | RKO | 56.3 |
Note: Data presented here is for this compound derivatives as found in the cited literature. Further studies are required to determine the specific IC50 values for this compound on a broader range of mammalian cell lines.
Experimental Protocols
Two standard and widely accepted methods for determining cytotoxicity in vitro are the MTT assay, which measures cell metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
Include the following controls in triplicate:
-
Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation.
-
Medium background: Wells containing only culture medium.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Reaction Termination and Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value.
-
Mechanism of Action and Signaling Pathways
The cytotoxic effects of this compound and related phenalenone compounds are believed to be mediated primarily through the induction of apoptosis.[1][3] For phenalenones that act as photosensitizers, this process is initiated by the generation of ROS upon light activation.[1][2][3][4][5] These highly reactive molecules can cause cellular damage and trigger programmed cell death through both the extrinsic and intrinsic apoptotic pathways.
Key Signaling Events:
-
ROS Generation: In the presence of light, this compound may generate singlet oxygen and superoxide radicals.[1][3]
-
Extrinsic Pathway Activation: ROS can lead to the activation of initiator caspase-8.[1][3]
-
Intrinsic Pathway Activation: This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c.[1][3]
-
MAPK Pathway Involvement: The p38-MAPK signaling pathway can be activated, playing a role in the apoptotic cascade.[1][3]
The convergence of these pathways leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosome-targeting phenalenones as efficient type I/II photosensitizers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Trypethelone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of Trypethelone analogues. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold, with a particular focus on their antimycobacterial potential.
Introduction
Trypethelones are a class of natural products characterized by a phenalenone core fused to a dihydrofuran ring. These compounds have garnered interest due to their diverse biological activities, including promising antimycobacterial properties. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold by identifying key structural features that influence efficacy and selectivity. This document outlines synthetic strategies for generating this compound analogues, summarizes their biological activities, and provides detailed experimental protocols.
Data Presentation: Structure-Activity Relationship of this compound and its Analogues
The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound and phenalenone analogues against Mycobacterium tuberculosis H37Rv and other bacteria, along with their cytotoxicity against human cell lines.
| Compound ID | Structure | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs M. tuberculosis H37Rv | Other Antibacterial Activity (MIC, µM) | Cytotoxicity (IC50, µM) | Reference |
| This compound | CH3 | CH3 | CH3 | OH | H | >50 | - | - | [1] | |
| 8-hydroxythis compound methyl ether | - | CH3 | CH3 | CH3 | OCH3 | H | >50 | - | - | [1] |
| 8-methoxythis compound methyl ether | - | CH3 | CH3 | CH3 | OCH3 | OCH3 | >50 | - | - | [1] |
| 8-methoxythis compound | - | CH3 | CH3 | CH3 | OH | OCH3 | >50 | - | - | [1] |
| Compound 7 | - | H | H | H | OH | H | 12.5 | - | - | [1] |
| 5'-hydroxy-8-ethoxythis compound | - | CH3 | CH3 | C2H5O | OH | OH (on furan) | >50 | - | - | [1] |
| Phenalenone | - | - | - | - | - | - | S. aureus: >200 (dark), variable (light) | NHEK cells: variable toxicity | [2][3] | |
| SAPyR | - | - | - | - | - | - | - | S. aureus: 0.78 (dark), 0.10 (light) | - | [3] |
| Phenalenone-triazolium salt 6b | - | - | - | - | - | - | - | S. aureus: 0.78 (dark), 0.10 (light) | - | [3][4] |
| Phenalenone-triazolium salt 7b | - | - | - | - | - | - | - | S. aureus: 0.78 (dark), 0.20 (light) | - | [3][4] |
| Phenalenone-triazolium salt 9b | - | - | - | - | - | - | - | S. aureus: 0.78 (dark), >200 (light) | - | [3][4] |
Note: The structures for analogues other than this compound and Phenalenone are described in the cited literature and are variations of the core structures provided. "Compound 7" is an unmodified phenalenone core with a hydroxyl group.
Experimental Protocols
General Synthesis of the Phenalenone Core
The phenalenone core can be synthesized through various methods, with the Friedel-Crafts reaction being a common approach.
Protocol:
-
Reaction Setup: To a solution of naphthalene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3) at 0 °C under an inert atmosphere.
-
Acylation: Slowly add a solution of cinnamoyl chloride in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of the Benzofuran Ring
The furan ring of this compound is a benzofuran derivative. The synthesis of substituted benzofurans can be achieved through several routes.
Protocol: Palladium-Catalyzed Cyclization of o-Alkynylphenols
-
Starting Material: Synthesize the required o-alkynylphenol precursor through appropriate coupling reactions (e.g., Sonogashira coupling of an o-halophenol with a terminal alkyne).
-
Cyclization Reaction: To a solution of the o-alkynylphenol in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., Na2CO3).
-
Heating: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the benzofuran derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., M. tuberculosis H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for mycobacteria) for a specified period.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of this compound analogues.
Caption: Proposed antibacterial mechanism of phenalenone analogues.
Caption: Phenalenone-induced apoptosis signaling pathway in PDT.
Discussion and Future Directions
The SAR data suggests that the unsubstituted phenalenone core possesses some antimycobacterial activity, which can be significantly enhanced through specific substitutions. For instance, the introduction of positively charged moieties, such as in SAPyR and phenalenone-triazolium salts, leads to potent antibacterial activity, particularly against Gram-positive bacteria.[3] This is likely due to enhanced interaction with the negatively charged bacterial cell membrane. The primary mechanism of antibacterial action for many phenalenone derivatives is believed to be the disruption of the cytoplasmic membrane, leading to cell lysis.[5]
In the context of photodynamic therapy, phenalenones can generate reactive oxygen species (ROS) upon light activation, which in eukaryotic cells, can trigger apoptosis through the activation of caspase-8 and p38-MAPK signaling pathways. While this mechanism is relevant for potential anticancer applications, the direct antibacterial effect appears to be independent of light activation for certain analogues and is primarily membrane-disruptive.
Future research should focus on the synthesis of a wider range of this compound analogues with systematic modifications to the furan ring and the phenalenone core to establish a more detailed SAR. Specifically, exploring substituents that increase membrane permeability or target specific mycobacterial enzymes could lead to the development of more potent and selective antitubercular agents. Further investigation into the precise molecular interactions with the bacterial membrane and potential intracellular targets will be crucial for rational drug design.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-activated phenalen-1-one bactericides: efficacy, toxicity and mechanism compared with benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Natural Product Libraries for Trypethelone-Like Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypethelones are a class of phenalenone-like compounds isolated from lichens that have demonstrated promising biological activities, including antimycobacterial effects against Mycobacterium tuberculosis.[1] The unique scaffold of Trypethelone makes it an attractive starting point for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of natural product libraries to identify novel this compound-like compounds with potent antitubercular activity.
The proposed mechanism of action for many polyketides, the broader class to which Trypethelones belong, involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. A key target in this pathway is Polyketide Synthase 13 (Pks13), an enzyme crucial for the final step of mycolic acid biosynthesis.[2][3][4] Inhibition of Pks13 disrupts the integrity of the mycobacterial cell wall, leading to cell death. This document will therefore focus on a screening cascade designed to identify inhibitors of M. tuberculosis growth, followed by assays to pinpoint activity against Pks13 and assess cytotoxicity.
Data Presentation
Effective HTS campaigns rely on the clear and concise presentation of large datasets. The following tables provide a template for summarizing quantitative data from primary and secondary screening assays.
Table 1: Summary of Primary High-Throughput Screening for Antitubercular Activity
| Compound ID | Library Source | Concentration (µg/mL) | % Inhibition of M. tuberculosis H37Rv | Z'-factor | Hit (Yes/No) |
| NP-00001 | Marine Sponges | 10 | 98.5 | 0.82 | Yes |
| NP-00002 | Plant Extracts | 10 | 12.3 | 0.82 | No |
| NP-00003 | Fungal Ferments | 10 | 85.7 | 0.82 | Yes |
| ... | ... | ... | ... | ... | ... |
| Positive Control (Rifampicin) | - | 1 | 99.8 | 0.82 | - |
| Negative Control (DMSO) | - | - | 0.2 | 0.82 | - |
Table 2: Dose-Response and Cytotoxicity Analysis of Confirmed Hits
| Compound ID | M. tuberculosis H37Rv IC50 (µM) | Vero Cells CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| NP-00001 | 1.2 | > 100 | > 83.3 |
| NP-00003 | 5.8 | 25.4 | 4.4 |
| ... | ... | ... | ... |
| Rifampicin | 0.05 | 50.2 | > 1000 |
Table 3: Biochemical Assay Results for Pks13 Inhibition
| Compound ID | Pks13 Enzymatic Inhibition IC50 (µM) | Comments |
| NP-00001 | 0.8 | Potent inhibitor |
| NP-00003 | > 50 | Not a direct Pks13 inhibitor |
| ... | ... | ... |
| Benzofuran Inhibitor (Positive Control) | 0.2 | - |
Experimental Protocols
Detailed methodologies for the key experiments in the screening cascade are provided below.
Protocol 1: Primary High-Throughput Screening - Whole-Cell Growth Inhibition of M. tuberculosis
This assay is designed to identify compounds that inhibit the growth of Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Natural product library compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
384-well microplates
-
Positive control: Rifampicin
-
Negative control: DMSO
Procedure:
-
Prepare a log-phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Adjust the bacterial suspension to an OD600 of 0.05.
-
Using an automated liquid handler, dispense 50 µL of the bacterial suspension into each well of a 384-well plate.
-
Add 100 nL of the natural product library compounds to the corresponding wells to achieve a final concentration of 10 µg/mL.
-
Add positive and negative controls to designated wells.
-
Incubate the plates at 37°C for 7 days.
-
Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
Calculate the percent inhibition relative to the positive and negative controls.
Protocol 2: Secondary Assay - Mammalian Cell Cytotoxicity
This assay determines the toxicity of hit compounds against a mammalian cell line (e.g., Vero cells) to assess selectivity.
Materials:
-
Vero (or other suitable mammalian) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Positive control: Doxorubicin
-
Negative control: DMSO
Procedure:
-
Seed 5,000 Vero cells per well in 100 µL of DMEM in a 96-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the hit compounds in DMEM.
-
Add the compound dilutions to the cells and incubate for 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Protocol 3: Mechanism of Action - Pks13 Thioesterase Domain Inhibition Assay
This biochemical assay identifies compounds that directly inhibit the thioesterase (TE) domain of Pks13.
Materials:
-
Purified recombinant Pks13 TE domain
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Hit compounds
-
384-well black microplates
-
Positive control: Known Pks13 inhibitor (e.g., a benzofuran derivative)
-
Negative control: DMSO
Procedure:
-
Dispense 10 µL of assay buffer containing the Pks13 TE domain to each well of a 384-well plate.
-
Add 20 nL of hit compounds at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (kinetic mode).
-
Calculate the initial reaction velocity (V0) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and relevant biological pathways.
Caption: High-throughput screening workflow for identifying this compound-like compounds.
Caption: Proposed mechanism of action via inhibition of Pks13 in the mycolic acid pathway.
Caption: Hypothetical host-cell signaling pathway modulation leading to autophagy and Mtb clearance.
References
Techniques for Scaling Up Mycobiont Culture for Higher Trypethelone Yield: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypethelone, a polyketide-derived naphthoquinone from the mycobiont of lichens in the genus Trypethelium, has garnered interest for its potential biological activities. The primary bottleneck for further research and development is the limited supply of this compound from natural sources. This document provides detailed application notes and protocols for the isolation, culture, and scaling up of the Trypethelium sp. mycobiont to enhance the yield of this compound. The protocols outlined here cover the entire workflow, from initial mycobiont isolation to large-scale fermentation and product quantification. Methodologies for optimizing culture conditions, including media composition and physical parameters, are presented alongside advanced strategies such as precursor feeding and elicitation to boost secondary metabolite production. While quantitative data for this compound yield from Trypethelium eluteriae cultures is not extensively published, this guide provides a framework for establishing baseline production and systematically improving yields.
Introduction to Mycobiont Culture for this compound Production
Lichen mycobionts, the fungal partners in the lichen symbiosis, are the primary producers of a vast array of unique secondary metabolites, many of which hold promise for pharmaceutical applications.[1][2] this compound and its derivatives have been successfully isolated from axenic cultures of the mycobiont of Trypethelium eluteriae, confirming the feasibility of laboratory-based production.[3][4] However, like most lichen-forming fungi, Trypethelium mycobionts are slow-growing, which presents a significant challenge for large-scale production.[5][6]
The following sections provide a comprehensive guide to overcoming these challenges through a systematic approach to culture optimization and process scale-up.
Mycobiont Isolation and Initial Culture
The successful establishment of a pure mycobiont culture is the foundational step. The preferred method for isolating mycobionts is from ascospores, as this minimizes contamination.[7][8]
Protocol 1: Isolation of Trypethelium sp. Mycobiont from Ascospores
Materials:
-
Fresh and mature lichen thalli of Trypethelium sp. with visible ascomata (fruiting bodies).
-
Sterile distilled water.
-
70% Ethanol.
-
Sterile petri dishes (90 mm).
-
Agar-based isolation medium (e.g., Bold's Basal Medium [BBM] with 2% agar).[7]
-
Sterile scalpels and forceps.
-
Parafilm.
-
Incubator.
Procedure:
-
Select healthy lichen thalli with mature, dark ascomata.
-
Under a dissecting microscope, carefully excise several ascomata using a sterile scalpel.
-
Surface sterilize the ascomata by briefly immersing them in 70% ethanol for 30-60 seconds, followed by three rinses in sterile distilled water.
-
Aseptically attach the sterilized ascomata to the lid of a petri dish containing the isolation medium using a small amount of sterile water or petroleum jelly.
-
Invert the petri dish so the ascomata are suspended over the agar surface.
-
Seal the petri dish with parafilm and incubate in the dark at 18-20°C.
-
Ascospores will be discharged onto the agar surface within a few days.
-
Monitor the plate for spore germination under a microscope. Germinating spores will form small hyphal colonies.
-
Once colonies are visible to the naked eye (this may take several weeks to months), aseptically transfer individual fungal colonies to fresh culture medium plates (e.g., Malt-Yeast Extract Agar).
-
Confirm the identity of the isolated mycobiont through molecular methods (e.g., ITS rDNA sequencing) by comparing the sequence to that of the parent lichen thallus.[7]
Diagram 1: Mycobiont Isolation Workflow
Caption: Workflow for the isolation of Trypethelium sp. mycobiont.
Optimization of Culture Conditions for Biomass and this compound Production
To scale up production, it is crucial to first optimize the culture conditions to maximize both the growth rate of the mycobiont and the specific yield of this compound.
Media Composition
Mycobiont growth and secondary metabolite production are highly dependent on the nutrient composition of the medium.[5][7]
Table 1: Recommended Basal Media for Mycobiont Culture
| Medium Designation | Composition (per Liter) | Reference |
| Malt-Yeast Extract (MY) | 20 g Malt Extract, 2 g Yeast Extract, 20 g Agar | [7][9] |
| Lilly-Barnett (LBM) | 10 g D-glucose, 1 g L-asparagine, 0.5 g KH2PO4, 0.2 g MgSO4·7H2O, 0.1 g CaCl2, 1 µg Biotin, 100 µg Thiamine, 20 g Agar | [5][10] |
Experimental Protocol 1: Media Optimization
-
Prepare the basal media (MY and LBM) as described in Table 1.
-
To investigate the effect of carbon and nitrogen sources, prepare variations of the basal media. For example, in LBM, replace glucose with equimolar concentrations of sucrose, fructose, or mannitol. Studies on other mycobionts have shown that a higher sucrose concentration (e.g., 10%) can enhance secondary metabolite production.[9][11]
-
Adjust the pH of the media to a range of 4.0 to 7.0, with an optimum often found between 5.0 and 6.0 for mycobionts.[5]
-
Inoculate each medium with a standardized plug of the Trypethelium sp. mycobiont culture.
-
Incubate the cultures under controlled conditions (e.g., 20-25°C in the dark).
-
After a defined incubation period (e.g., 8, 12, and 16 weeks), harvest the mycelial biomass.
-
Determine the dry weight of the biomass and extract the secondary metabolites for this compound quantification (see Section 6).
Physical Parameters
Temperature and fermentation type (solid-state vs. submerged) are critical physical parameters to optimize.
Table 2: Optimization of Physical Culture Parameters
| Parameter | Range to Investigate | Rationale |
| Temperature | 15°C, 20°C, 25°C | Most lichen mycobionts are sensitive to high temperatures; optimal growth is often between 18-22°C.[7] |
| Fermentation Type | Solid-State Fermentation (SSF) vs. Submerged Fermentation (SmF) | SSF can mimic the natural growth conditions of lichens and may enhance secondary metabolite production.[12][13][14][15][16] SmF allows for more straightforward scaling up in bioreactors. |
Experimental Protocol 2: Solid-State vs. Submerged Fermentation
-
Submerged Fermentation (SmF): Inoculate liquid MY or LBM in Erlenmeyer flasks with homogenized mycelia. Incubate on an orbital shaker (e.g., 120 rpm) at the optimized temperature.
-
Solid-State Fermentation (SSF): Use an inert substrate (e.g., perlite) or a nutrient-rich substrate (e.g., rice or wheat bran) soaked in the optimized liquid medium. Inoculate with homogenized mycelia and incubate in a humidified chamber.
-
Harvest the cultures at various time points, determine biomass, and quantify this compound yield.
Advanced Strategies for Yield Enhancement
Elicitation
Elicitors are compounds that trigger a defense response in fungi, which can lead to an increase in the production of secondary metabolites.
Experimental Protocol 3: Elicitor Screening
-
Establish liquid cultures of the mycobiont in the optimized medium.
-
On a specific day of culture (e.g., day 21), add sterile solutions of different elicitors at varying concentrations.
-
Biotic Elicitors: Chitosan (50-200 mg/L), Yeast Extract (1-5 g/L).
-
Abiotic Elicitors: Salicylic Acid (50-200 µM), Jasmonic Acid (10-100 µM).
-
Continue the incubation for a set period (e.g., 7-14 days) after elicitor addition.
-
Harvest the mycelia and culture filtrate separately and analyze for this compound content.
Precursor Feeding
Since this compound is a polyketide derived from a hexaketide precursor, feeding the culture with biosynthetic precursors can potentially increase its yield.[2][17][18][19][20]
Diagram 2: Proposed Biosynthetic Pathway of this compound
Caption: Simplified proposed biosynthetic pathway for this compound.
Experimental Protocol 4: Precursor Feeding
-
Establish liquid cultures of the mycobiont.
-
At the beginning of the stationary growth phase (when secondary metabolism is typically induced), add sterile solutions of potential precursors.
-
Precursors to test:
-
Sodium acetate (1-5 g/L)
-
Malonic acid (0.5-2 g/L)
-
-
Continue incubation for 7-14 days after feeding.
-
Harvest the mycelia and quantify this compound.
Scaling Up Production in Bioreactors
Transitioning from shake flasks to a bioreactor is essential for large-scale production.
Diagram 3: Logical Workflow for Scaling Up Mycobiont Culture
Caption: Logical workflow for scaling up mycobiont culture.
Table 3: Key Parameters for Bioreactor Scale-Up
| Parameter | Considerations for Mycobiont Culture | Starting Point for Optimization |
| Bioreactor Type | Stirred-tank or airlift bioreactors are suitable. Stirred-tank offers better mixing but can cause shear stress on mycelia. Airlift is gentler. | Start with a 2-5 L benchtop stirred-tank bioreactor. |
| Inoculum | A well-developed, homogenous liquid culture is required. | Inoculate with 5-10% (v/v) of a 2-3 week old seed culture. |
| Aeration | Mycobionts are aerobic; sufficient dissolved oxygen (DO) is critical. | Maintain DO above 20% saturation by adjusting airflow and agitation. |
| Agitation | Needs to be sufficient for mixing and oxygen transfer but gentle enough to avoid mycelial damage. | Start with low agitation (50-100 rpm) and increase as needed. |
| pH Control | Maintain the optimal pH determined in flask studies. | Use automated addition of acid/base to maintain pH within ±0.2 units. |
| Feeding Strategy | A fed-batch approach can maintain nutrient levels and prolong the production phase. | After initial growth, feed a concentrated solution of the primary carbon source. |
Extraction and Quantification of this compound
A reliable analytical method is essential for assessing the success of optimization strategies.
Protocol 2: Extraction of this compound from Mycelia
Materials:
-
Harvested and freeze-dried mycobiont mycelia.
-
Ethyl acetate or a mixture of chloroform and methanol.
-
Mortar and pestle or a grinder.
-
Rotary evaporator.
-
Filter paper.
Procedure:
-
Grind the freeze-dried mycelia to a fine powder.
-
Extract the powder with ethyl acetate (or another suitable solvent) at a ratio of 1:10 (w/v) by shaking for 4-24 hours at room temperature.
-
Filter the mixture to separate the mycelial debris from the solvent.
-
Repeat the extraction process on the mycelial debris to ensure complete extraction.
-
Combine the solvent fractions and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Protocol 3: Quantification of this compound by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Naphthoquinones typically have strong absorbance between 240-280 nm. The optimal wavelength should be determined by scanning a pure standard of this compound.
-
Quantification: Create a calibration curve using an isolated and purified this compound standard of known concentration. Calculate the concentration in the samples based on the peak area.
Table 4: Hypothetical Data Presentation for Optimization Experiments
| Culture Condition | Biomass (g/L dry weight) | This compound Yield (mg/g dry weight) | Total this compound (mg/L) |
| Control (LBM, 20°C) | 5.2 ± 0.4 | 0.8 ± 0.1 | 4.16 |
| LBM + 10% Sucrose | 6.1 ± 0.5 | 1.5 ± 0.2 | 9.15 |
| SSF on Rice Bran | 15.8 ± 1.2 (g/kg substrate) | 2.1 ± 0.3 | 33.18 |
| Elicitor (Chitosan) | 5.0 ± 0.3 | 2.5 ± 0.4 | 12.5 |
| Precursor (Acetate) | 5.3 ± 0.4 | 1.9 ± 0.2 | 10.07 |
Note: The data in this table is hypothetical and serves as an example of how to present results from optimization experiments.
Conclusion
Scaling up mycobiont culture for the production of this compound is a multi-step process that requires systematic optimization of numerous parameters. By following the protocols and strategies outlined in this document, researchers can establish robust and reproducible methods for cultivating the Trypethelium sp. mycobiont and progressively enhance the yield of this compound. While challenges related to the slow growth of lichen mycobionts remain, a dedicated approach to optimizing culture conditions and employing advanced techniques like elicitation and precursor feeding holds significant promise for making this compound more accessible for future research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced culturing techniques for the mycobiont isolated from the lichen Xanthoria parietina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced culturing techniques for the mycobiont isolated from the lichen Xanthoria parietina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyketides from the cultured lichen mycobiont of a Vietnamese Pyrenula sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-State Fermentation: Applications and Future Perspectives for Biostimulant and Biopesticides Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid-state fermentation: Bioconversions and impacts on bioactive and nutritional compounds in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Engineered biosynthesis of plant polyketides: structure-based and precursor-directed approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Precursor-Directed polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mycobiont Culture for Enhanced Trypethelone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize mycobiont culture conditions for increased Trypethelone yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound production in mycobiont cultures?
A1: The production of this compound, a polyketide secondary metabolite, is influenced by a combination of genetic, developmental, and environmental factors. Key culture conditions to optimize include the composition of the culture medium (carbon and nitrogen sources), physicochemical parameters (pH, temperature, and light), and the use of elicitors to stimulate secondary metabolism.
Q2: Which culture media are most suitable for growing Trypethelium sp. mycobionts?
A2: Malt-Yeast Extract (MY) medium is commonly used for the cultivation of Trypethelium sp. mycobionts.[1] Variations of this medium, such as Lilly & Barnett (LB) medium, have also been shown to support the growth of various lichen mycobionts.[2] The optimal medium composition, particularly the concentration of carbon sources like sucrose, can significantly impact both biomass and secondary metabolite production.[1][3]
Q3: How can I confirm the identity of my cultured mycobiont?
A3: Molecular genetic tests are essential to confirm the identity of the isolated mycobiont. Sequencing the internal transcribed spacer (ITS) region of the ribosomal DNA is a standard method for fungal identification and ensures that your culture is the desired Trypethelium species.
Q4: What are elicitors, and how can they enhance this compound yield?
A4: Elicitors are compounds that trigger defense responses in fungi, often leading to an increase in the production of secondary metabolites. Jasmonic acid and salicylic acid are two common elicitors that have been shown to enhance the biosynthesis of various bioactive compounds in in vitro cultures.[1][4][5] Their application can be a powerful strategy to boost this compound production.
Troubleshooting Guides
Issue 1: Low or No this compound Yield Despite Good Mycelial Growth
Possible Causes:
-
Suboptimal Culture Medium: The nutrient balance may favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Incorrect Physicochemical Conditions: The pH, temperature, or light conditions may not be optimal for triggering the polyketide synthesis pathway.
-
Lack of Elicitation: The culture may require an external trigger to upregulate the genes responsible for this compound production.
-
Silent Gene Clusters: The biosynthetic gene cluster for this compound may be silent or expressed at very low levels under standard laboratory conditions.
Solutions:
-
Optimize Carbon Source: Experiment with varying concentrations of sucrose in your MY medium. High sucrose concentrations (e.g., 10%) have been shown to support the production of secondary metabolites in some lichen mycobionts.[1][3]
-
Adjust pH and Temperature: Systematically vary the pH of your culture medium (e.g., in the range of 5.0 to 7.0) and the incubation temperature to find the optimal conditions for this compound production.
-
Introduce Elicitors: Add jasmonic acid or salicylic acid to your culture medium at different concentrations and at various stages of mycelial growth to stimulate secondary metabolite production.
-
Co-culture: Consider co-culturing the mycobiont with its photobiont partner or other microorganisms, as this can sometimes induce the expression of otherwise silent biosynthetic pathways.[6]
Issue 2: Culture Contamination
Possible Causes:
-
Inadequate Aseptic Technique: Improper handling during inoculation or subculturing is a common source of bacterial and fungal contamination.
-
Contaminated Reagents or Equipment: Media components, water, or improperly sterilized glassware and plasticware can introduce contaminants.
-
Environmental Contaminants: Airborne spores or bacteria in the laboratory environment can contaminate cultures.
Solutions:
-
Strict Aseptic Technique: Work in a laminar flow hood, sterilize all equipment and surfaces with 70% ethanol, and use sterile techniques for all manipulations.
-
Quality Control of Reagents: Use high-purity water and sterile-filter all media and solutions.
-
Regular Cleaning and Monitoring: Maintain a clean laboratory environment and regularly inspect cultures for any signs of contamination, such as changes in media color, turbidity, or the appearance of foreign colonies.[7] If contamination is detected, discard the culture to prevent it from spreading.
Issue 3: Slow or No Mycelial Growth
Possible Causes:
-
Inappropriate Culture Medium: The medium may lack essential nutrients or have an incorrect osmotic potential.
-
Unfavorable Physicochemical Conditions: The pH or temperature may be outside the optimal range for the growth of the specific mycobiont strain.
-
Low Quality Inoculum: The initial mycelial fragment or spore suspension may have low viability.
Solutions:
-
Test Different Media: In addition to MY medium, try other media formulations known to support lichen mycobiont growth, such as LB medium.
-
Optimize Growth Conditions: Determine the optimal pH and temperature for biomass production through systematic experimentation.
-
Ensure Inoculum Viability: Use fresh, healthy mycelium for inoculation and ensure an adequate amount of inoculum is used to initiate growth.
Data Presentation
Table 1: Effect of Carbon Source on Fungal Biomass and Secondary Metabolite Production
| Carbon Source | Concentration (g/L) | Fungal Species | Biomass (g/L) | Secondary Metabolite Production | Reference |
| Glucose | 10 | Gymnopilus spectabilis | 2.4 | 90% inhibition of spore germination | [3] |
| Fructose | 10 | Gymnopilus spectabilis | Not specified | 30-70% inhibition of spore germination | [3] |
| Lactose | 10 | Gymnopilus spectabilis | Not specified | 30-70% inhibition of spore germination | [3] |
| Maltose | 10 | Gymnopilus spectabilis | Lower than fructose | Similar to fructose | [8] |
| Sucrose | 10 | Gymnopilus spectabilis | Not specified | 30-70% inhibition of spore germination | [3] |
| Glucose + Malt Extract | 10 + 2 | Gymnopilus spectabilis | Not specified | 100% inhibition of spore germination | [3] |
| Sucrose | 10% (w/v) | Ramalina siliquosa mycobiont | Higher than control | Salazinic acid detected | [3] |
| Sucrose | 10% (w/v) | Lobaria discolor mycobiont | Not specified | Gyrophoric acid detected | [3] |
Table 2: General HPLC-UV Validation Parameters for Secondary Metabolite Quantification
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.999 | [6][9][10] |
| Accuracy (% Recovery) | 80 - 120% | [6] |
| Precision (%RSD) | < 15% | [6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | [6] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mycobiont Culture
This protocol is based on the methods described for the isolation of this compound and its derivatives from Trypethelium eluteriae.[4]
Materials:
-
Freeze-dried mycobiont mycelia
-
Methanol (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate)
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvents for TLC (e.g., toluene:dioxane:acetic acid)
-
Rotary evaporator
-
Glass columns for chromatography
Procedure:
-
Harvesting and Drying: Harvest the mycobiont mycelia from the culture medium by filtration. Freeze-dry the mycelia to remove all water.
-
Extraction: Extract the dried mycelia with methanol at room temperature. Repeat the extraction process three times to ensure complete extraction of the metabolites.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: a. Prepare a silica gel column packed in n-hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions and monitor the separation using analytical TLC.
-
Preparative TLC: a. Pool the fractions containing this compound (identified by comparison with a standard if available, or by its characteristic color). b. Apply the pooled fractions as a band onto a preparative TLC plate. c. Develop the plate using an appropriate solvent system (e.g., toluene:dioxane:acetic acid). d. Visualize the bands under UV light and scrape the band corresponding to this compound.
-
Final Purification: Elute the scraped silica with a suitable solvent (e.g., acetone or methanol), filter to remove the silica, and evaporate the solvent to obtain purified this compound.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol is a generalized method based on validated HPLC-UV procedures for the quantification of secondary metabolites.[9][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm), an autosampler, and a column oven.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for adjusting mobile phase pH)
-
This compound standard (if available)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known amount of the extracted and purified this compound in methanol to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by running a UV scan of the this compound standard (phenalenones typically absorb in the UV-Vis region).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound yield.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 11. Carbon Source Affects Synthesis, Structures, and Activities of Mycelial Polysaccharides from Medicinal Fungus Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Trypethelone from fungal biomass
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Trypethelone from fungal biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a bioactive secondary metabolite with potential pharmaceutical applications. Its primary known natural source is the mycobiont culture of lichens, particularly Trypethelium eluteriae.[1][2][3]
Q2: What are the general steps for extracting this compound from fungal biomass?
The general workflow for this compound extraction involves:
-
Fungal Cultivation: Growing the mycobiont of Trypethelium eluteriae on a suitable medium (e.g., malt-yeast extract medium with sucrose) to generate sufficient biomass.[3]
-
Biomass Harvesting: Separating the fungal mycelia from the culture medium.
-
Drying: Lyophilizing or air-drying the fungal biomass to remove water.
-
Cell Disruption: Breaking the rigid fungal cell walls to allow solvent penetration.
-
Solvent Extraction: Using organic solvents to extract this compound and other metabolites from the biomass.
-
Purification: Isolating this compound from the crude extract using chromatographic techniques.[1][2]
-
Analysis and Quantification: Using analytical methods like HPLC to determine the purity and yield.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical for efficient extraction. Based on literature, a sequential extraction with solvents of varying polarities is effective. Common solvents used for the extraction of metabolites from Trypethelium eluteriae include diethyl ether (Et2O), acetone, and methanol (MeOH).[3] The optimal solvent or combination may vary depending on the specific strain and cultivation conditions.
Q4: What are some modern extraction techniques that can be applied to improve this compound yield?
While conventional solvent extraction is used, modern techniques can offer higher efficiency, reduced solvent consumption, and shorter extraction times.[4] These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance mass transfer.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and biomass, accelerating extraction.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent, which offers high selectivity.
Quantitative data directly comparing these methods for this compound extraction is limited in current literature. However, for other fungal metabolites, these techniques have shown significant improvements over conventional methods.
Troubleshooting Guide
Low this compound Yield
| Potential Cause | Troubleshooting Suggestion | Analysis |
| Inefficient Cell Disruption | The robust fungal cell wall may not be adequately broken.[5][6][7] | * Experiment with different cell disruption methods: bead milling, ultrasonication, or grinding with liquid nitrogen.[5][6] * Optimize the parameters of the chosen method (e.g., bead size, sonication time and amplitude). |
| Suboptimal Solvent Selection | The solvent may not be effectively solubilizing the this compound. | * Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol).[8] * Consider a sequential extraction approach, starting with a non-polar solvent and progressively increasing the polarity. |
| Incomplete Extraction | The extraction time may be too short, or the solvent-to-biomass ratio may be too low. | * Increase the extraction time and perform multiple extraction cycles on the same biomass. * Optimize the solvent-to-biomass ratio; a higher ratio can improve extraction efficiency but may require more solvent for evaporation later.[9] |
| Degradation of this compound | This compound may be sensitive to high temperatures, extreme pH, or light. | * Avoid high temperatures during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal. * Ensure the pH of the extraction solvent is neutral or as appropriate for the compound's stability. * Protect the extract from direct light, especially during long extraction periods. |
| Low Production by Fungal Strain | The fungal culture may not be producing a high concentration of this compound. | * Optimize fermentation conditions (media composition, pH, temperature, aeration) to enhance secondary metabolite production. * Ensure the correct identification and viability of the fungal strain. |
Data Presentation
Table 1: Comparison of Extraction Methods for Fungal Metabolites (General)
While specific data for this compound is limited, this table provides a general comparison of common extraction techniques for other fungal secondary metabolites, which can serve as a starting point for method selection.
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Potential Disadvantages |
| Conventional Solvent Extraction (e.g., Maceration, Soxhlet) | Hours to Days[4] | High[4] | Baseline | Simple setup, well-established. | Time-consuming, large solvent volume, potential for thermal degradation (Soxhlet).[4] |
| Ultrasound-Assisted Extraction (UAE) | Minutes to Hours[4] | Moderate | High | Faster, improved yield, suitable for thermolabile compounds.[4] | Can be less efficient for some matrices, potential for free radical formation. |
| Microwave-Assisted Extraction (MAE) | Minutes[4] | Low to Moderate | Very High | Very fast, reduced solvent use, high efficiency.[4] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Minutes to Hours[4] | Low (CO2 is recycled) | Variable (highly selective) | "Green" solvent, highly selective, solvent-free extract.[4] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol is a generalized procedure based on methods used for extracting secondary metabolites from Trypethelium eluteriae.[3]
-
Biomass Preparation:
-
Harvest fungal mycelia from the culture medium by filtration.
-
Wash the biomass with distilled water to remove residual media.
-
Lyophilize or air-dry the biomass completely.
-
Grind the dried biomass into a fine powder.
-
-
Extraction:
-
Suspend the powdered biomass in a suitable solvent (e.g., diethyl ether) in a flask. A common starting ratio is 1:10 (w/v) of biomass to solvent.
-
Agitate the mixture at room temperature for several hours (e.g., 4-6 hours).
-
Separate the solvent from the biomass by filtration.
-
Repeat the extraction process on the biomass residue with fresh solvent at least two more times.
-
Perform a sequential extraction on the biomass residue with solvents of increasing polarity (e.g., acetone, then methanol).
-
-
Crude Extract Preparation:
-
Combine the filtrates from all extraction steps.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting residue is the crude extract containing this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of this compound from the crude extract.[1][2]
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually introduce a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, etc., hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Final Purification:
-
If necessary, perform further purification of the combined fractions using preparative TLC or another round of column chromatography with a shallower solvent gradient.
-
Evaporate the solvent from the purified fractions to obtain isolated this compound.
-
Mandatory Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Key factors influencing this compound extraction efficiency.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting peak tailing and broadening in Trypethelone HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Trypethelone and related compounds. The focus is on diagnosing and resolving peak tailing and broadening to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound analysis?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue. The primary causes include:
-
Secondary Interactions: this compound, potentially containing basic functional groups, can interact with acidic residual silanol groups on the surface of silica-based HPLC columns. This is a very common cause of tailing for basic compounds.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][4]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes, including tailing.[5][6]
-
Column Degradation: Over time, the column's stationary phase can degrade, creating voids or active sites that cause tailing.[3][5] This can manifest as a gradual worsening of peak shape.
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause the peak to broaden and tail.[1][5]
Q2: Why are my this compound peaks broader than expected?
Peak broadening, an increase in the peak width, can lead to decreased resolution and sensitivity. Common causes include:
-
Column Degradation: A deteriorating column is a primary suspect for peak broadening.[5][7] This can be due to the breakdown of the silica packing or contamination.
-
Mobile Phase Issues: An improperly prepared or inconsistent mobile phase can lead to broad peaks.[5]
-
Slow Flow Rate: While counterintuitive, a flow rate that is too slow can sometimes increase longitudinal diffusion, leading to broader peaks.[8]
-
Temperature Effects: Inconsistent column temperature or temperature gradients between the mobile phase and the column can cause peak broadening.[9][10]
-
Extra-Column Volume: As with peak tailing, excessive volume in the system outside of the column contributes to peak broadening.[6]
Q3: Can the sample solvent affect my peak shape?
Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to broad or even split peaks.[11] Whenever possible, dissolve your sample in the mobile phase.[11]
Q4: How does temperature influence the analysis?
Column temperature is a critical parameter. Higher temperatures generally decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10][12] However, temperature fluctuations during a run or between runs can cause retention time shifts and inconsistent peak shapes.[10] It is crucial to use a column oven to maintain a stable and consistent temperature.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting peak tailing in your this compound analysis.
Step 1: Evaluate the Column
-
Action: Replace the current column with a new, high-quality column of the same type.
-
Rationale: This is the quickest way to determine if column degradation is the root cause.[3] If the peak shape improves, the old column was the problem.
-
Pro-Tip: To protect your analytical column and extend its lifetime, always use a guard column.[5]
Step 2: Optimize the Mobile Phase pH
-
Action: Adjust the mobile phase pH. For basic compounds like this compound might be, lowering the pH (e.g., to pH 2.5-3) will protonate the silanol groups on the column, reducing secondary interactions.[2][13]
-
Rationale: Suppressing the ionization of residual silanols is a key strategy to minimize peak tailing for basic analytes.[13]
-
Caution: Be mindful of the pH limitations of your column. Standard silica columns should not be used below pH 2.
Step 3: Add a Mobile Phase Modifier
-
Action: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.05 M).
-
Rationale: A sacrificial base will preferentially interact with the active silanol sites on the column, masking them from the analyte and improving peak shape.[13]
Step 4: Reduce Sample Load
-
Action: Dilute your sample or reduce the injection volume.[5][6]
-
Rationale: This helps to rule out column overload as the cause of tailing. If peak shape improves with a lower concentration, you were likely saturating the column.
Step 5: Minimize Extra-Column Volume
-
Action: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters.
-
Rationale: Minimizing the volume outside of the column reduces opportunities for the analyte band to spread.[1] Use narrow-bore tubing (e.g., 0.005") where possible.[1]
Experimental Protocols
Protocol 1: Column Performance Evaluation
Objective: To determine if the HPLC column is the source of peak shape issues.
Materials:
-
HPLC system
-
Suspected problematic column
-
New, validated column of the same type
-
Guard column (recommended)
-
Mobile phase
-
This compound standard solution
Procedure:
-
Equilibrate the HPLC system with the mobile phase using the suspected problematic column until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Carefully remove the problematic column and install the new column (with a guard column if available).
-
Equilibrate the system again with the new column until a stable baseline is achieved.
-
Inject the same this compound standard and record the chromatogram.
-
Analysis: Compare the peak shape (asymmetry factor and width) from both runs. A significant improvement with the new column indicates that the original column has degraded.[3]
Protocol 2: Mobile Phase pH Optimization
Objective: To assess the impact of mobile phase pH on this compound peak shape.
Materials:
-
HPLC system and column
-
This compound standard solution
-
Mobile phase components (e.g., acetonitrile, water, buffer salts)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
Procedure:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, and 7.0). Ensure the buffer concentration is sufficient (e.g., 20 mM) to control the pH.[13]
-
Equilibrate the system with the first mobile phase (e.g., pH 7.0) until the baseline is stable.
-
Inject the this compound standard and record the chromatogram.
-
Flush the system thoroughly and equilibrate with the next mobile phase (e.g., pH 5.0).
-
Inject the standard and record the chromatogram.
-
Repeat the process for the final mobile phase (e.g., pH 3.0).
-
Analysis: Compare the peak tailing factor for each pH condition. A lower tailing factor at a lower pH suggests that silanol interactions are a significant contributor to peak tailing.[13]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Average Tailing Factor | Observations |
| 7.0 | 2.1 | Significant tailing observed |
| 5.0 | 1.6 | Reduced tailing |
| 3.0 | 1.1 | Symmetrical peak achieved |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Table 2: Impact of Column Age on Peak Broadening
| Column Condition | Average Peak Width at Half Height (min) | Theoretical Plates (N) |
| New Column | 0.15 | 12,000 |
| Used Column (6 months) | 0.25 | 7,000 |
| Old Column (1 year) | 0.40 | 3,500 |
Note: This table illustrates a typical trend of decreasing column performance over time.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Common causes of peak broadening.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. quora.com [quora.com]
- 9. chromtech.com [chromtech.com]
- 10. How does increasing column temperature affect LC methods? [sciex.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Restek - Blog [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Solubility and Handling of Trypethelone in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Trypethelone in biological assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polyketide natural product.[1] It has demonstrated biological activities, including anti-mycobacterial and cytotoxic effects.[1]
Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To minimize solvent-induced effects on cell viability and experimental outcomes, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assay to account for any potential effects of the solvent.
Q4: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution to aid in its dispersion.
-
Use of Surfactants (with caution): In some biochemical (cell-free) assays, non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this hydrophobic compound. | Use 100% DMSO as the primary solvent. For a 10 mM stock solution, this is a common starting point for many poorly soluble compounds. |
| Compound precipitates immediately upon dilution in aqueous buffer/medium. | The aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Perform serial dilutions in the aqueous buffer/medium. 3. Ensure the stock solution is at room temperature before dilution. 4. Consider if a slightly higher, yet non-toxic, final DMSO concentration is permissible for your specific cell line and assay. |
| Inconsistent results between experiments. | Precipitation of this compound may be occurring, leading to variations in the effective concentration. The stock solution may not be stable. | 1. Visually inspect for any precipitation before and after adding the compound to the assay plate. 2. Prepare fresh dilutions from the DMSO stock for each experiment. 3. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High background or off-target effects observed. | The final DMSO concentration may be too high, causing cellular stress or other non-specific effects. | 1. Lower the final DMSO concentration to the lowest effective level (ideally ≤ 0.1%). 2. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) to differentiate between compound-specific and solvent-induced effects. |
Data Presentation
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. The following table provides general guidance for preparing stock solutions of hydrophobic compounds like this compound.
Table 1: Recommended Solvents for this compound Stock Preparation
| Solvent | Recommended Use | Typical Stock Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating concentrated stock solutions. | 1-20 mM | Ensure the DMSO is anhydrous and of high purity. Store stock solutions in aliquots at -20°C or -80°C. |
| Ethanol | Alternative solvent for stock preparation, though potentially less effective for highly hydrophobic compounds. | 1-10 mM | Use 100% (200 proof) ethanol. Be mindful of potential evaporation during storage. |
Table 2: General Guidelines for Final Assay Concentrations
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity and off-target effects. |
| Vehicle Control | Match the final DMSO concentration of the highest compound concentration tested. | To accurately assess the effects of the compound versus the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium to be used for the experiment to 37°C.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Mixing: Gently vortex or pipette up and down to mix the solution immediately after each dilution step.
-
Application to Cells: Add the final working solutions to the cells in your assay plate. Ensure the final DMSO concentration does not exceed the recommended limit for your cell type.
Visualizations
Hypothesized Signaling Pathways Modulated by this compound
Based on the known activities of similar polyketide compounds and natural products with anti-cancer properties, the following signaling pathways are plausible targets for this compound. Further experimental validation is required to confirm the direct effects of this compound on these pathways.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the JAK/STAT3 pathway.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's biological activity.
References
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Trypethelone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of Trypethelone. The information is presented in a practical question-and-answer format to assist researchers in optimizing their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a polyketide, a class of secondary metabolites produced by certain lichens and their fungal partners (mycobionts).[1][2][3][4] Its purification on a large scale is challenging due to several factors:
-
Co-extraction of structurally similar compounds: this compound is often found in complex mixtures with other closely related this compound derivatives and phenalenones, which have similar polarities, making separation difficult.[1][2]
-
Low biomass availability: Lichens are slow-growing organisms, which can limit the amount of starting material available for large-scale extraction.[5]
-
Potential for degradation: Polyketides can be sensitive to factors such as pH, temperature, and light, which can lead to degradation and reduced yields during lengthy purification processes.
Q2: What are the primary methods for purifying this compound?
The most commonly cited methods for the purification of this compound and related lichen metabolites are:
-
Column Chromatography: This is a fundamental technique for the initial separation of compounds from the crude extract. Silica gel is a commonly used stationary phase.[1][2]
-
Preparative Thin-Layer Chromatography (TLC): This method is often used for further purification of fractions obtained from column chromatography.[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC with a reversed-phase column (e.g., C18) is a powerful technique for separating closely related compounds.
Q3: How can I monitor the purity of this compound during purification?
Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of purification. TLC can provide a quick assessment of the separation of compounds in different fractions, while analytical HPLC can offer more precise information on purity and the presence of impurities.
Q4: What are the key considerations when scaling up the purification of this compound?
Scaling up from a lab-scale to a large-scale process introduces several challenges:
-
Maintaining Resolution: Achieving the same separation efficiency on larger chromatography columns can be difficult due to differences in packing and flow dynamics.[6]
-
Solvent Consumption: Large-scale chromatography requires significant volumes of solvents, which has cost and environmental implications.
-
Equipment Limitations: The pressure and flow rate capabilities of larger chromatography systems can be a limiting factor.[6][7]
-
Time: Large-scale purifications are more time-consuming, increasing the risk of compound degradation.
Troubleshooting Guides
Low Yield of Crude Extract
| Problem | Possible Cause | Solution |
| Low initial yield of crude extract | Inefficient extraction from lichen/mycobiont biomass. | Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., acetone, methanol, or ethyl acetate) is often effective for extracting polyketides.[8] Increase the extraction time and/or use methods like sonication or Soxhlet extraction to enhance efficiency. |
| Degradation of this compound during extraction. | Avoid high temperatures and prolonged exposure to light. Conduct extractions at room temperature or below if possible. | |
| Incomplete cell lysis of mycobiont cultures. | If using mycobiont cultures, ensure complete cell disruption through methods like sonication or homogenization to release the intracellular metabolites. |
Poor Separation during Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of this compound with impurities. | Similar polarities of this compound and related compounds. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or toluene) to a more polar solvent (e.g., ethyl acetate or acetone) can improve separation.[8] For preparative HPLC, a shallow gradient of acetonitrile or methanol in water is often effective. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. For silica gel chromatography, a general guideline is to load 1-5% of the stationary phase weight.[6] | |
| Peak tailing in HPLC. | Secondary interactions between this compound and the stationary phase. | Add a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase to improve peak shape.[9] |
| Irreversible adsorption to the column. | Strong interaction of phenolic groups with the stationary phase. | For silica gel chromatography, deactivating the silica by adding a small amount of water or triethylamine to the mobile phase can reduce irreversible adsorption. |
Product Degradation during Purification
| Problem | Possible Cause | Solution |
| Loss of product during solvent evaporation. | This compound may be heat-labile. | Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure. For small volumes, a stream of inert gas (e.g., nitrogen) can be used. |
| Degradation of purified fractions upon storage. | Instability due to exposure to light, oxygen, or non-optimal pH. | Store purified this compound at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (argon or nitrogen). Dissolve in a stable solvent for storage. |
| Appearance of new impurity peaks over time. | Isomerization or degradation. | Analyze the stability of this compound in different solvents and pH conditions to identify optimal storage conditions. |
Quantitative Data Summary
The following table provides representative data for a generalized multi-step purification of this compound from a lichen mycobiont culture. These values are illustrative and will vary depending on the specific biological source, culture conditions, and purification protocol.
| Purification Step | Starting Material (g) | Product Weight (mg) | Purity of this compound (%) | Overall Yield (%) |
| Crude Extract | 100 (dry biomass) | 5000 | ~5 | 100 |
| Silica Gel Column Chromatography | 5000 | 500 | ~40 | 80 |
| Preparative TLC/Flash Chromatography | 500 | 150 | ~85 | 70 |
| Preparative HPLC | 150 | 80 | >98 | 60 |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Mycobiont Culture
This protocol describes a general procedure for obtaining a crude extract containing this compound from a liquid culture of a this compound-producing mycobiont.
Materials:
-
Mycobiont culture broth
-
Ethyl acetate or acetone
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelium separately with acetone or ethyl acetate, followed by filtration.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Large-Scale Purification by Column Chromatography
This protocol outlines a general method for the initial purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, ethyl acetate
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL for a large column) using a fraction collector.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Combine the fractions with a similar TLC profile.
-
Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the enriched this compound fraction.
Mandatory Visualizations
Caption: Generalized workflow for the large-scale purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a reducing polyketide synthase gene from the lichen-forming fungus Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic diversity of lichen-forming ascomycetous fungi: culturing, polyketide and shikimate metabolite production, and PKS genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Variability in Trypethelone Bioactivity Assays
Welcome to the Technical Support Center for Trypethelone Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
This compound is a phenalenone derivative that has been isolated from the mycobiont culture of the lichen Trypethelium eluteriae. Its primary reported bioactivity is its anti-mycobacterial properties. Specifically, it has shown inhibitory effects against Mycobacterium tuberculosis H37Rv[1].
Q2: My IC50/MIC values for this compound are inconsistent between experiments. What are the common causes?
Inconsistency in IC50 or MIC values is a common issue in bioassays and can stem from several factors:
-
Cell-Based Variability : This includes variations in cell line passage number, cell seeding density, and overall cell health.[2]
-
Compound Stability and Handling : The stability of this compound in your solvent (e.g., DMSO) and culture medium can affect its effective concentration.[3] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Assay Protocol Deviations : Minor changes in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.
-
Serum Protein Interference : If your culture medium contains serum, proteins can bind to this compound, affecting its availability to the cells.
Q3: How can I minimize variability in my cell seeding?
Uneven cell distribution is a major source of error. To ensure consistent cell seeding:
-
Homogenize Cell Suspension : Gently and thoroughly mix your cell suspension before and during plating to prevent cell settling.
-
Consistent Pipetting : Use calibrated pipettes and maintain a consistent pipetting technique, including the speed and angle of dispensing.
-
Edge Effects : Be mindful of the "edge effect" in microplates, where wells on the perimeter may have different evaporation rates. Consider not using the outer wells for critical data points or filling them with sterile PBS to maintain humidity.
Q4: What is the best way to prepare and store this compound stock solutions?
While specific stability data for this compound is limited, general recommendations for phenalenone derivatives suggest the following:
-
Solvent : Dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.
-
Storage : Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as phenalenones can be photosensitive.[4]
-
Working Dilutions : Prepare fresh working dilutions in your culture medium for each experiment. Be aware that the solubility of this compound may decrease when diluted into an aqueous medium, potentially leading to precipitation.
Q5: Can this compound interfere with the assay readout itself?
Yes, like other phenalenone derivatives, this compound has the potential to interfere with certain assay readouts.[5] Phenalenones are known photosensitizers and can absorb light and fluoresce, which may interfere with absorbance-based or fluorescence-based assays.[6][7] It is crucial to include proper controls, such as wells with this compound but without cells, to measure any background signal.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound bioactivity assays.
Issue 1: High Variability Within a Single Assay (Intra-assay Variability)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Standardize pipetting technique (e.g., tip immersion depth, speed).[8] |
| Uneven Cell Seeding | - Thoroughly mix cell suspension before and during plating.- Work quickly to prevent cells from settling in the reservoir. |
| Reagent Inhomogeneity | - Ensure all reagents are completely thawed and mixed before use.- Gently mix the plate after adding each reagent. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental data.- Fill perimeter wells with sterile PBS or media to maintain humidity. |
Issue 2: Poor Reproducibility Between Assays (Inter-assay Variability)
| Potential Cause | Troubleshooting Steps |
| Cell Line Drift | - Use cells within a consistent and low passage number range.- Regularly perform cell line authentication. |
| Reagent Lot-to-Lot Variation | - Record lot numbers of all reagents (e.g., serum, media, assay kits).- If possible, purchase reagents in larger batches to use across multiple experiments. |
| Compound Degradation | - Prepare fresh dilutions of this compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Assess the stability of this compound under your specific assay conditions.[4] |
| Incubation Condition Fluctuations | - Regularly monitor and record incubator temperature and CO2 levels.- Ensure consistent incubation times for all experiments. |
Issue 3: Unexpected or No Bioactivity
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of your this compound sample.- Consider testing a wider range of concentrations. |
| Compound Precipitation | - Visually inspect wells for any precipitate after adding this compound.- The final DMSO concentration should typically be kept below 1% to avoid toxicity and improve solubility.[3] |
| Incorrect Assay Choice | - The chosen assay may not be suitable for the expected mechanism of action. Consider orthogonal assays to confirm findings. |
| Photosensitivity | - As a phenalenone, this compound's activity may be light-dependent.[6][9][10][11] Conduct experiments with and without light exposure to test for phototoxicity. |
Quantitative Data Summary
The following table summarizes the known bioactivity of a this compound derivative. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions used.
| Compound | Bioactivity | Organism/Cell Line | Assay | Result (MIC/IC50) | Reference |
| This compound Derivative (Compound 7) | Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 12.5 µg/mL | [1] |
Experimental Protocols
Detailed Methodology for a Standard Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for a standard cytotoxicity assay.
Hypothetical Signaling Pathway for Phenalenone-Induced Apoptosis
The primary mechanism of action for many phenalenone derivatives involves photosensitization, leading to the generation of Reactive Oxygen Species (ROS) and subsequent apoptosis.[6][9][10][11] Some derivatives may also act through DNA intercalation.[9] The following diagram illustrates a generalized pathway for ROS-induced apoptosis, which may be relevant for this compound.
Caption: A generalized ROS-induced apoptotic pathway.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cultivation of Lichen Mycobionts for Trypethelone Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the slow growth of lichen mycobionts and the production of Trypethelone.
Frequently Asked Questions (FAQs)
Q1: Why is the growth of my lichen mycobiont culture so slow?
A1: The slow growth of lichen mycobionts in axenic culture is a well-documented challenge.[1][2][3][4] Several factors contribute to this, including the loss of symbiotic support from the photobiont, sub-optimal culture conditions, and the intrinsic slow-growing nature of these fungi.[2][3][4] To enhance growth, it is crucial to optimize the culture medium and physical growth parameters.
Q2: What is the best method to isolate the mycobiont?
A2: The most frequently chosen and often most successful method for isolating lichen mycobionts is from ascospores.[5][6] This method generally results in cultures with low contamination rates, although it may require long incubation periods for the small mycelia to develop.[5][6] Isolation from thallus fragments is another common technique.[5][6][7] It is essential to confirm the correct isolation of the mycobiont using DNA sequencing.[5][6]
Q3: Can I produce this compound in a pure mycobiont culture?
A3: Yes, studies have shown that mycobiont cultures of Trypethelium species can produce this compound and its derivatives without the photobiont.[8][9][10] However, the production of secondary metabolites in cultured mycobionts can differ from that in the natural lichen thallus.[1] Osmotic stress in the culture medium, for instance by adding 10% sucrose, has been shown to induce the production of these compounds.[8]
Q4: How can I confirm that my culture is producing this compound?
A4: To confirm the production of this compound, you will need to perform a chemical analysis of your culture extract. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to isolate and identify the specific compounds.[8][9]
Q5: What are the general physicochemical conditions for mycobiont culture?
A5: The optimal physicochemical conditions can be species-specific.[7] However, general guidelines include:
-
Temperature: Many mycobionts grow well at temperatures between 15°C and 20°C. Some species, particularly those from colder climates, may prefer lower temperatures.[11]
-
pH: A slightly acidic pH, typically between 4.5 and 6.5, is optimal for most lichen mycobionts.[2]
-
Light: Cultures are often kept in the dark to prevent contamination by photosynthetic organisms.[5] However, some studies use light/dark cycles, especially for cultures derived from thallus fragments.[5]
-
Aeration: Adequate gas exchange is necessary for fungal growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Growth or Very Slow Growth | Sub-optimal culture medium. | Optimize the carbon and nitrogen sources in your medium. Mannitol has been shown to enhance the growth of some mycobionts.[2][3][4] Experiment with different media such as Lilly & Barnett (LB) or Malt-Yeast Extract (MY).[1][5][6] |
| Incorrect pH of the medium. | Adjust the pH of your medium to be within the optimal range of 4.5 to 6.5.[2] The optimal pH can be species-specific. | |
| Inappropriate incubation temperature. | Ensure the incubation temperature is suitable for your specific lichen species, typically between 15-20°C.[11] | |
| Contamination (Bacterial or Fungal) | Non-sterile isolation or culture technique. | Strictly follow aseptic techniques during all manipulations. Ensure all media and equipment are properly sterilized. |
| Contaminants from the lichen thallus. | Thoroughly clean the lichen thalli before isolation. The ascospore discharge method is generally less prone to contamination than thallus fragment methods.[5][6][7] | |
| Inappropriate culture medium. | Some media may encourage the growth of contaminants. Consider using a medium with lower nutrient content during the initial isolation phase.[12] | |
| Low or No this compound Production | Lack of appropriate stressor. | Induce osmotic stress by supplementing your culture medium with a higher concentration of a carbon source, such as 10% sucrose.[8] |
| Sub-optimal culture medium composition. | The composition of the medium can influence secondary metabolite production. Experiment with different carbon sources like mannitol.[13] | |
| Immature culture. | Allow sufficient time for the mycobiont to grow and mature, as secondary metabolite production may not occur in the early growth phases. | |
| Culture Browning or Pigmentation | Production of secondary metabolites or melanin. | This can be a natural process for some lichen mycobionts as they mature and produce secondary compounds.[14] |
| Nutrient limitation or stress. | Review your medium composition and subculturing frequency to ensure the mycobiont is not under nutrient stress that is detrimental to its health. |
Quantitative Data
Table 1: Effect of pH on the Growth of Xanthoria parietina Mycobiont
| pH of Lilly-Barnett Medium | Cumulative Growth (cm²) after 8 weeks (Mean ± SD) |
| 4.0 | 2.5 ± 0.3 |
| 5.0 | 3.0 ± 0.4 |
| 6.0 | 3.2 ± 0.3 |
| 7.0 | 2.8 ± 0.5 |
| 8.0 | No growth |
| 9.0 | No growth |
| Data adapted from a study on Xanthoria parietina, demonstrating the optimal pH range for mycobiont growth.[2] |
Table 2: Effect of Carbon Source on the Growth of Xanthoria parietina Mycobiont
| Carbon Source (in Lilly-Barnett Medium) | Concentration | Cumulative Growth (cm²) after 8 weeks (Mean ± SD) |
| D-glucose (standard) | 1% | 2.9 ± 0.3 |
| D-glucose | 3% | 3.5 ± 0.4 |
| D-mannitol | 1% | 3.4 ± 0.3 |
| D-mannitol | 2% | 3.6 ± 0.4 |
| D-mannitol | 3% | 3.5 ± 0.3 |
| D-arabitol | 3% | 2.8 ± 0.4 |
| Ribitol | 3% | 2.6 ± 0.3 |
| This table illustrates how different carbon sources and concentrations can impact mycobiont biomass production.[2][3][4] |
Experimental Protocols
Protocol 1: Isolation of Lichen Mycobiont from Ascospores
Objective: To obtain a pure culture of the lichen mycobiont.
Materials:
-
Mature lichen thalli with ascomata (fruiting bodies)
-
Stereomicroscope
-
Sterile distilled water
-
Petri dishes with a low nutrient agar (e.g., 2% water agar)
-
Sterile scalpel and forceps
-
Parafilm
Methodology:
-
Select mature, healthy lichen thalli with visible ascomata.
-
Under a stereomicroscope, carefully clean the surface of the thalli with sterile distilled water to remove debris and potential contaminants.
-
Excise a few mature ascomata using a sterile scalpel.
-
Aseptically attach the excised ascomata to the inner side of a Petri dish lid using a small amount of sterile water or agar.
-
Place the lid over a Petri dish containing the low nutrient agar.
-
Incubate the Petri dishes in the dark at 15-20°C.
-
Ascospores will be discharged onto the agar surface.
-
After a few days to weeks, germinating ascospores will become visible as small mycelia.
-
Aseptically transfer individual mycelial colonies to a suitable growth medium (e.g., Lilly & Barnett or Malt-Yeast Extract medium).
-
Seal the plates with parafilm and incubate under appropriate conditions.
Protocol 2: Cultivation for this compound Production
Objective: To cultivate the isolated mycobiont and induce the production of this compound.
Materials:
-
Pure culture of the Trypethelium sp. mycobiont
-
Malt-Yeast Extract (MY) medium supplemented with 10% sucrose
-
Erlenmeyer flasks or Petri dishes
-
Incubator
Methodology:
-
Prepare MY medium and autoclave. Before pouring into plates or flasks, add a filter-sterilized 10% sucrose solution.
-
Inoculate the medium with a small piece of the mycobiont culture.
-
Incubate the cultures in the dark at 15-20°C for several weeks to months.
-
Monitor the cultures for growth and the appearance of pigmentation, which may indicate the production of secondary metabolites.
-
After a sufficient incubation period, harvest the mycelium and the culture medium for extraction and analysis of this compound.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Putative signaling pathway for this compound production.
References
- 1. Effects of Growth Media on the Diversity of Culturable Fungi from Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced culturing techniques for the mycobiont isolated from the lichen Xanthoria parietina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced culturing techniques for the mycobiont isolated from the lichen Xanthoria parietina [arts.units.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 1, 2-naphthoquinone-derived pigments from the mycobiont of lichen Trypethelium eluteriae Sprengel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Phytohormone release by three isolated lichen mycobionts and the effects of indole-3-acetic acid on their compatible photobionts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Trypethelone Isomers in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of Trypethelone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound and its derivatives, being natural products, often exist as complex mixtures of isomers, including constitutional isomers and enantiomers. The primary challenges in their chromatographic separation stem from the subtle differences in their physicochemical properties. Isomers often have very similar polarities, molecular weights, and shapes, leading to co-elution or poor resolution. For instance, the purification of a racemic mixture of 8-methoxythis compound methyl ether has been reported, highlighting the presence of chiral isomers that require specialized separation techniques.[1][2]
Q2: Which chromatographic techniques are most suitable for this compound isomer separation?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.
-
HPLC: Particularly Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) are workhorse methods. Chiral HPLC, employing a chiral stationary phase (CSP), is essential for resolving enantiomers.[3][4][5]
-
SFC: This technique is an excellent alternative, especially for chiral separations. SFC often provides faster separations and uses less organic solvent compared to HPLC.[6]
The choice between these techniques will depend on the specific this compound isomers being separated and the available instrumentation.
Q3: How do I select an appropriate column for separating this compound isomers?
Column selection is critical for achieving good resolution.
-
For Constitutional Isomers: A high-resolution reversed-phase column (e.g., C18, C30) or a normal-phase column (e.g., silica, diol) is a good starting point. The choice depends on the polarity of the this compound isomers.
-
For Enantiomers: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of compounds.[3][4] Screening a variety of chiral columns is often necessary to find the optimal stationary phase.
Troubleshooting Guide
Poor Resolution or Co-elution of Isomers
Issue: My chromatogram shows broad, overlapping peaks, or a single peak where multiple isomers are expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Possible Causes & Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Mobile Phase | Inappropriate Polarity: The mobile phase may be too strong (eluting isomers too quickly) or too weak (causing broad peaks). | RP-HPLC: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For isomers with very similar polarity, consider using a different organic modifier. NP-HPLC: Modify the ratio of the polar and non-polar solvents (e.g., hexane and isopropanol). |
| Incorrect pH (for ionizable Trypethelones): The pH of the mobile phase can affect the retention and selectivity of ionizable compounds. | For this compound derivatives with acidic or basic functional groups, adjust the mobile phase pH to control their ionization state. This can significantly impact selectivity. | |
| Stationary Phase | Suboptimal Selectivity: The chosen stationary phase may not provide sufficient selectivity for the this compound isomers. | Constitutional Isomers: If using a C18 column, consider a phenyl-hexyl or a biphenyl phase to introduce different selectivity mechanisms (e.g., pi-pi interactions). Enantiomers: Screen a panel of chiral stationary phases with different chiral selectors (e.g., cellulose vs. amylose derivatives). |
| Temperature | Suboptimal Temperature: Temperature affects solvent viscosity and mass transfer, which can influence resolution. | Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often increase resolution but also increase analysis time and backpressure. |
| Flow Rate | Flow Rate Too High: A high flow rate can lead to decreased efficiency and poor resolution. | Reduce the flow rate. This will increase analysis time but can significantly improve the separation of closely eluting peaks. |
| Injection | Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | Reduce the injection volume or the concentration of the sample. |
Peak Tailing
Issue: The peaks in my chromatogram have an asymmetric shape with a "tail."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Possible Causes & Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Mobile Phase | Inappropriate pH: For ionizable Trypethelones, an incorrect mobile phase pH can lead to interactions with residual silanols on the silica support. | Adjust the pH of the mobile phase to suppress the ionization of the analyte or the silanols. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase in NP-HPLC can also help. |
| Secondary Interactions | Silanol Interactions: Active silanol groups on the stationary phase can interact with polar functional groups on the this compound molecules. | Use a column with end-capping or a base-deactivated stationary phase. Operating at a slightly elevated temperature can also reduce these interactions. |
| Column Health | Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Enantiomers (General Starting Point)
This protocol provides a general starting point for developing a chiral HPLC method for this compound enantiomers. Optimization will be required based on the specific this compound derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
For this compound derivatives with acidic or basic moieties, consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (typically 0.1%).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA (or other suitable chiral column) |
| Mobile Phase | n-Hexane:IPA (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Determined by the UV spectrum of the this compound derivative (e.g., 254 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the this compound isomer mixture in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation and adjust the mobile phase composition (e.g., increase or decrease the percentage of IPA) to optimize the resolution and retention times.
Protocol 2: Reversed-Phase HPLC for Constitutional Isomers of this compound (General Starting Point)
This protocol provides a general method for the separation of constitutional isomers of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectrum of the this compound isomers |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample and run the gradient program.
-
Analyze the chromatogram and adjust the gradient profile as needed to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Best practices for handling and storage of Trypethelone samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Trypethelone samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound samples?
For long-term stability, it is recommended to store this compound samples at or below -20°C.[1] For short-term storage, refrigeration at 2-8°C is suitable.[1][2] Room temperature storage (15–25°C) should be avoided for extended periods to prevent potential degradation.[1][2]
Q2: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is limited, its complex aromatic structure suggests potential sensitivity to light. As a general best practice for compounds of this nature, it is crucial to protect them from light to prevent photodegradation.[3][4]
Q3: What type of containers should be used for storing this compound?
To minimize light exposure, store this compound samples in amber-colored glass vials or other opaque containers.[1][3] For solutions, glass vials are preferable to plastic tubes to avoid potential leaching or adsorption.[2] Ensure containers are sealed tightly to prevent evaporation and contamination.[2]
Q4: How should I handle this compound samples in the laboratory?
When handling this compound, it is advisable to work in a dimly lit area or use red light to minimize exposure to harsh laboratory lighting.[3] Always use appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
Q5: In what solvent should I dissolve this compound?
The choice of solvent will depend on the specific experimental requirements. However, for creating stock solutions for long-term storage, organic solvents are generally preferred for stability. Ensure the solvent is of high purity and dry, as moisture can contribute to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Sample degradation due to improper storage. | Verify storage conditions. Samples should be stored at ≤-20°C and protected from light.[1] Consider preparing fresh solutions from a new stock. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles. | |
| Change in color of the sample solution. | Photodegradation or chemical reaction. | Always store solutions in amber vials and limit exposure to light during handling.[3][4] Prepare fresh solutions and re-evaluate. |
| Contamination. | Ensure all glassware and solvents are clean and of high purity. Filter-sterilize solutions if necessary for biological assays. | |
| Precipitate forms in the solution upon thawing. | Low solubility at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use. Ensure the compound is fully dissolved before making dilutions. |
| Difficulty dissolving the compound. | Inappropriate solvent. | Consult literature for appropriate solvents for this compound and related compounds. Test solubility in small volumes of different solvents. |
Experimental Protocols & Workflows
General Workflow for Handling this compound Samples
The following diagram outlines a general workflow for handling this compound samples to maintain their integrity.
Caption: This diagram illustrates the recommended steps from receiving and storing this compound to its use in experiments.
Logical Relationship for Troubleshooting Poor Experimental Outcomes
This diagram outlines a logical approach to troubleshooting when experiments with this compound yield unexpected or inconsistent results.
Caption: A decision-making diagram to systematically identify the source of experimental issues.
References
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Trypethelone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Trypethelone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative results. When analyzing complex matrices like lichen extracts, plasma, or tissue samples, endogenous components such as salts, lipids, proteins, and other secondary metabolites can interfere with the ionization of this compound in the mass spectrometer's source.[1]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent results and poor sensitivity are classic signs of matrix effects, particularly ion suppression.[1] If you observe a significant decrease in the signal-to-noise ratio for this compound when analyzing your sample compared to a pure standard solution, it is highly likely that co-eluting matrix components are suppressing its ionization. This can lead to an underestimation of the this compound concentration and poor reproducibility between samples.[1]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects. You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method to identify at which points in the chromatogram matrix effects are most pronounced. A constant flow of a this compound standard solution is infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound corresponds to regions of ion suppression or enhancement, respectively.
Q4: What are the most effective strategies to mitigate matrix effects for this compound?
A4: A multi-pronged approach is often the most effective. Consider the following strategies, starting with sample preparation and moving through to data acquisition:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. For this compound, which is a moderately polar depsidone, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by optimizing the LC gradient, trying different column chemistries (e.g., C18, Phenyl-Hexyl), or using a longer column.
-
Sample Dilution: If the concentration of this compound in your samples is high enough, a simple dilution of the extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate quantification.
Q5: What type of ionization, ESI or APCI, and in which polarity mode, is best for this compound analysis to minimize matrix effects?
A5: this compound, being a phenolic compound, is expected to ionize well in negative-ion mode Electrospray Ionization (ESI), forming the [M-H]⁻ ion. Phenolic compounds are generally more sensitive in negative ESI.[2][3] ESI is, however, often more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant matrix effects with ESI, it may be worthwhile to test APCI. APCI is generally better for less polar and more volatile compounds and can be less prone to ion suppression from non-volatile matrix components. A comparison between both ionization techniques and polarities during method development is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor peak shape for this compound (tailing or fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the LC gradient to better separate this compound from interferences.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Ensure the sample solvent is compatible with the initial mobile phase. |
| Inconsistent retention time for this compound | Matrix-induced shifts in chromatography. | - Improve sample cleanup to remove strongly retained matrix components.- Incorporate a column wash step at the end of each run.- Use a stable isotope-labeled internal standard to correct for retention time shifts. |
| Low signal-to-noise ratio for this compound in samples vs. standards | Significant ion suppression. | - Implement a more rigorous sample cleanup method (e.g., SPE).- Dilute the sample extract if sensitivity allows.- Optimize chromatographic separation to move this compound away from regions of high matrix interference (identified by post-column infusion).- Switch to a less susceptible ionization technique, such as APCI. |
| High variability in quantitative results between replicate injections | Inconsistent matrix effects. | - Use a stable isotope-labeled internal standard for reliable quantification.- Ensure complete removal of particulates from the sample extract by centrifugation or filtration.- Check for carryover by injecting a blank solvent after a high-concentration sample. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (known not to contain this compound) using your validated sample preparation method.
-
Set C (Spiked Matrix Extract): Spike an aliquot of the blank matrix extract (from Set B) with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Pre-treatment:
-
For lichen samples, perform an initial extraction with a suitable organic solvent like acetone or methanol.[4][5] Evaporate the solvent and reconstitute the residue in a loading buffer compatible with your SPE cartridge (e.g., 10% methanol in water).
-
For biological fluids, a protein precipitation step (e.g., with acetonitrile) may be necessary before proceeding.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture to remove polar interferences (e.g., 1-2 mL of 10-20% methanol in water).
-
-
Elution:
-
Elute this compound with a stronger organic solvent (e.g., 1-2 mL of methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Experimental workflow for post-extraction spike analysis.
References
- 1. Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry characterization of depsides and depsidones from the Chilean lichen Parmotrema perlatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Phenolic Compounds by Capillary Zone Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating Trypethelone's Efficacy Against Drug-Resistant Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent discovery and validation of novel antimicrobial compounds. Trypethelone, a natural product, has demonstrated antimycobacterial properties. This guide provides a framework for validating the Minimum Inhibitory Concentration (MIC) of this compound against drug-resistant M. tuberculosis strains, comparing its potential efficacy with current first-line anti-TB drugs.
Note to the Reader: As of the latest literature review, specific data on the MIC of this compound against drug-resistant strains of M. tuberculosis is not publicly available. One study has reported the MIC of a this compound derivative (compound 7) to be 12.5 µg/mL against the drug-susceptible H37Rv strain of M. tuberculosis[1]. This guide, therefore, presents a comparative analysis based on available data for standard drugs and outlines the necessary experimental protocols to determine the efficacy of this compound against resistant strains.
Comparative MIC Data
The following table summarizes the known MIC of a this compound derivative against a drug-sensitive M. tuberculosis strain and the MIC ranges for standard first-line anti-TB drugs against multidrug-resistant strains. This juxtaposition highlights the data gap that needs to be addressed to evaluate the potential of this compound as a treatment for MDR-TB.
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) |
| This compound Derivative (Compound 7) | H37Rv (Drug-Sensitive) | 12.5[1] |
| Isoniazid | Multidrug-Resistant | 1.0 - >128 |
| Rifampicin | Multidrug-Resistant | 1.0 - >256 |
| Ethambutol | Multidrug-Resistant | 2.0 - 20.0 |
Experimental Protocols
To validate the efficacy of this compound against drug-resistant M. tuberculosis, a standardized experimental protocol for MIC determination is crucial. The broth microdilution method is a widely accepted and recommended procedure.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
1. Materials and Reagents:
-
Pure this compound compound
-
Drug-resistant M. tuberculosis strains (e.g., isoniazid-resistant, rifampicin-resistant, MDR strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Control drugs (e.g., isoniazid, rifampicin)
-
Sterile glass beads
2. Inoculum Preparation:
-
Culture the drug-resistant M. tuberculosis strain on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a uniform suspension.
-
Allow larger clumps to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Drug Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
-
Perform two-fold serial dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).
-
Prepare similar dilution series for the control drugs.
4. Assay Procedure:
-
Add 100 µL of the appropriate drug dilution to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C.
5. Reading and Interpretation:
-
Visually inspect the plates for bacterial growth after 7, 14, and 21 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing the Workflow and Potential Mechanisms
To further elucidate the experimental process and potential areas of investigation for this compound's mechanism of action, the following diagrams are provided.
References
Trypethelone's Promise in TB Treatment: A Comparative Look at First-Line Drugs
New research into the anti-mycobacterial properties of Trypethelone, a natural compound, has revealed its potential as a future therapeutic agent against Mycobacterium tuberculosis. While still in the early stages of investigation, a comparative analysis with established first-line tuberculosis drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—provides a preliminary assessment of its standing and future research directions.
A specific derivative of this compound, designated as compound 7, has demonstrated noteworthy in vitro activity, inhibiting the growth of the virulent Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2][3][4][5] This finding positions this compound as a compound of interest, although its potency in this initial screening is less than that of the primary first-line drugs, isoniazid and rifampicin, which typically exhibit MIC values in the range of 0.015-0.25 µg/mL and 0.03-0.5 µg/mL, respectively.
The current understanding of this compound's mechanism of action against M. tuberculosis is limited, standing in contrast to the well-elucidated pathways of first-line therapies. These established drugs target critical cellular processes in the bacterium. Isoniazid, a cornerstone of TB treatment, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7] Rifampicin acts by binding to the bacterial RNA polymerase, thereby blocking transcription. Pyrazinamide disrupts membrane transport and energy production, while ethambutol interferes with the synthesis of arabinogalactan, another key component of the cell wall.[6][7] The precise molecular target and the signaling pathways affected by this compound remain an area for active investigation.
In Vitro Activity: A Head-to-Head Comparison
To contextualize the activity of this compound, a comparison of its MIC value with those of first-line drugs is essential. The following table summarizes the typical MIC ranges observed for these agents against M. tuberculosis H37Rv. It is important to note that these values can vary between studies depending on the specific experimental conditions.
| Drug | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound (Compound 7) | 12.5 [1][2][3][4][5] |
| Isoniazid | 0.015 - 0.25 |
| Rifampicin | 0.03 - 0.5 |
| Pyrazinamide | 20 - 100 |
| Ethambutol | 0.5 - 2.0 |
While the MIC of this compound compound 7 is higher than that of isoniazid and rifampicin, it is comparable to or lower than that of pyrazinamide. This suggests that with further chemical modification to enhance its potency, this compound derivatives could potentially reach clinically relevant efficacy levels.
Experimental Protocols: Determining Antitubercular Activity
The in vitro activity of antitubercular agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). A widely used and reliable method for this is the broth microdilution method.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of M. tuberculosis H37Rv is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution Series: A serial two-fold dilution of the test compound (e.g., this compound) and control drugs is prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium and bacteria (growth control) and medium alone (sterility control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity or a significant reduction in a colorimetric indicator (e.g., Resazurin or MTT) compared to the growth control.
Unraveling the Mechanism: A Path Forward
The primary hurdle for the development of this compound as a viable anti-TB drug is the lack of understanding of its mechanism of action. Future research should prioritize the identification of its molecular target within M. tuberculosis. This could involve a variety of approaches, including:
-
Affinity chromatography: To isolate the protein target that binds to this compound.
-
Transcriptomic and proteomic analysis: To identify changes in gene and protein expression in M. tuberculosis upon exposure to this compound.
-
Generation of resistant mutants: To identify the gene(s) that, when mutated, confer resistance to this compound, thereby pointing to its target or pathway.
Once a target is identified, the specific signaling pathways affected can be elucidated. For instance, if this compound is found to inhibit a particular enzyme involved in cell wall synthesis, its impact on the downstream signaling cascade can be mapped and compared to that of isoniazid and ethambutol.
Future Outlook
The initial findings on the anti-mycobacterial activity of this compound are promising and warrant further investigation. While its current in vitro potency does not surpass that of the leading first-line TB drugs, the potential for chemical optimization, coupled with the urgent need for new anti-TB agents with novel mechanisms of action to combat drug resistance, makes this compound and its derivatives a valuable area of research. The elucidation of its mechanism of action will be a critical next step in determining its true potential in the fight against tuberculosis. Furthermore, in vivo studies in animal models will be necessary to assess its efficacy and safety in a biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimycobacterial Effects of Oleanolic Acid with Isoniazid and Rifampicin: A Comparative Guide
Introduction: The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the effect of existing antitubercular drugs. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in various plants, has demonstrated antimycobacterial properties.[1][2][3] This guide provides a comparative analysis of the synergistic effects of Oleanolic Acid when combined with the first-line anti-TB drugs, isoniazid (INH) and rifampicin (RMP), against both drug-sensitive and drug-resistant strains of M. tuberculosis. The data presented is primarily based on in vitro studies utilizing the checkerboard method to determine synergistic interactions.
Data Presentation: In Vitro Synergism
The synergistic effect of combining Oleanolic Acid with isoniazid or rifampicin is quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI value of ≤ 0.5, no interaction is defined as an FICI value of > 0.5 to < 2, and antagonism is indicated by an FICI value of ≥ 2.
The combination of Oleanolic Acid with either isoniazid or rifampicin has shown significant synergistic effects, particularly against drug-resistant strains of M. tuberculosis.[1][2]
Table 1: Synergistic Effects of Oleanolic Acid (OA) and Isoniazid (INH) against M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) - OA alone | MIC (µg/mL) - INH alone | MIC (µg/mL) - OA in Combination | MIC (µg/mL) - INH in Combination | FICI | Interpretation |
|---|---|---|---|---|---|---|---|
| Strain 1 | INH-Resistant | 100 | 8 | 12.5 | 0.25 | 0.156 | Synergy |
| Strain 2 | INH-Resistant | 100 | 16 | 12.5 | 0.25 | 0.141 | Synergy |
| Strain 3 | MDR | 200 | 32 | 12.5 | 4 | 0.188 | Synergy |
| Strain 4 | Drug-Sensitive | 50 | 0.03 | 25 | 0.015 | 1.0 | No Interaction |
Data synthesized from checkerboard assay results reported in literature.[1]
Table 2: Synergistic Effects of Oleanolic Acid (OA) and Rifampicin (RMP) against M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) - OA alone | MIC (µg/mL) - RMP alone | MIC (µg/mL) - OA in Combination | MIC (µg/mL) - RMP in Combination | FICI | Interpretation |
|---|---|---|---|---|---|---|---|
| Strain 5 | RMP-Resistant | 100 | 64 | 6.25 | 4 | 0.125 | Synergy |
| Strain 6 | RMP-Resistant | 100 | 128 | 6.25 | 8 | 0.125 | Synergy |
| Strain 7 | MDR | 200 | 256 | 12.5 | 8 | 0.094 | Synergy |
| Strain 8 | Drug-Sensitive | 100 | 0.06 | 50 | 0.03 | 1.0 | No Interaction |
Data synthesized from checkerboard assay results reported in literature.[1]
Experimental Protocols
The evaluation of synergistic interactions between Oleanolic Acid and antitubercular drugs is predominantly conducted using the checkerboard microdilution method.[4]
1. Bacterial Strains and Culture Conditions:
-
Strains: Mycobacterium tuberculosis H37Rv (drug-sensitive), and various clinical isolates with resistance to isoniazid, rifampicin, or both (MDR).
-
Culture Medium: Mycobacteria are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Incubation: Cultures are incubated at 37°C. A bacterial suspension is prepared and adjusted to a McFarland standard of 1.0, then diluted to the final inoculum concentration.
2. Checkerboard Assay Protocol:
-
Plate Setup: A 96-well microtiter plate is used. Oleanolic Acid is serially diluted horizontally, while the antibiotic (isoniazid or rifampicin) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension.
-
Controls: Wells containing only the medium (sterility control), bacteria without any drug (growth control), and serial dilutions of each agent alone are included to determine their individual Minimum Inhibitory Concentrations (MIC).
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. For a more quantitative assessment, a redox indicator like resazurin may be added, where a color change from blue to pink indicates bacterial growth.[5]
3. Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents. The calculation is as follows:
FICI = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The FICI value is determined for each well that shows growth inhibition, and the lowest FICI value across the plate is reported as the FICI for the combination.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship for interpreting the results.
Caption: Workflow for Determining Synergism using the Checkerboard Assay.
Caption: Logic for Interpretation of the Fractional Inhibitory Concentration Index (FICI).
The combination of Oleanolic Acid with isoniazid or rifampicin demonstrates notable synergistic activity against drug-resistant strains of Mycobacterium tuberculosis in vitro.[1] This suggests that Oleanolic Acid could serve as a potential adjunctive agent, effectively lowering the required therapeutic dose of these primary antibiotics and potentially restoring their efficacy against resistant bacteria. While no interaction was observed against drug-sensitive strains, the potent synergy against resistant isolates highlights a promising area for further research.[1][2] Future in vivo studies are necessary to validate these findings and to explore the clinical potential of Oleanolic Acid in combination therapy for multidrug-resistant tuberculosis.
References
- 1. In vitro synergistic interactions of oleanolic acid in combination with isoniazid, rifampicin or ethambutol against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Antitubercular Cross-Resistance: A Comparative Guide in the Context of Trypethelone
A Note to Researchers: Direct experimental data on the cross-resistance of Trypethelone with other antitubercular agents is not publicly available at this time. Furthermore, its specific mechanism of action against Mycobacterium tuberculosis has not been fully elucidated. The following guide, therefore, provides a framework for understanding and evaluating cross-resistance among known antitubercular drugs. The methodologies described herein can be applied to this compound once its mechanism of action is discovered and further studies are conducted.
Introduction to Cross-Resistance in Tuberculosis Treatment
The emergence of drug-resistant Mycobacterium tuberculosis strains poses a significant threat to global health. Cross-resistance, a phenomenon where resistance to one drug confers resistance to another, often within the same class, further complicates treatment strategies. Understanding the potential for cross-resistance is paramount in the development and clinical application of new antitubercular agents. This guide outlines the mechanisms of action of current antitubercular drugs, provides detailed experimental protocols for assessing cross-resistance, and visually represents key experimental and biological pathways.
Mechanisms of Action and Resistance in Antitubercular Agents
A crucial step in predicting cross-resistance is understanding a drug's mechanism of action. Drugs that share a target or pathway are more likely to exhibit cross-resistance. The following table summarizes the mechanisms of action and common resistance pathways for several first- and second-line antitubercular drugs.
| Drug Class | Example Drugs | Mechanism of Action | Common Resistance Mechanisms |
| Rifamycins | Rifampicin | Inhibits DNA-dependent RNA polymerase by binding to the β-subunit.[1][2] | Mutations in the rpoB gene.[2][3] |
| Isonicotinic Acid Derivatives | Isoniazid | A prodrug activated by KatG, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][4] | Mutations in katG or inhA genes.[1] |
| Pyrazines | Pyrazinamide | A prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation.[2][4][5] | Mutations in the pncA gene.[2][5] |
| Ethambutol Derivatives | Ethambutol | Inhibits arabinosyl transferases, interfering with the synthesis of arabinogalactan in the cell wall.[1][6] | Mutations in the embB gene. |
| Aminoglycosides | Streptomycin, Kanamycin, Amikacin | Bind to the 30S ribosomal subunit, inhibiting protein synthesis. | Mutations in the rpsL or rrs genes. |
| Fluoroquinolones | Levofloxacin, Moxifloxacin | Inhibit DNA gyrase (topoisomerase II), preventing DNA replication.[2][5] | Mutations in the gyrA or gyrB genes.[2] |
| Thioamides | Ethionamide | A prodrug that, like isoniazid, inhibits mycolic acid synthesis via InhA.[2] | Mutations in ethA, ethR, or inhA genes.[2] |
| Cyclic Peptides | Capreomycin | Binds to the 70S ribosome and inhibits protein synthesis. | Mutations in the tlyA or rrs genes. |
| Diarylquinolines | Bedaquiline | Inhibits ATP synthase, disrupting cellular energy production.[7] | Mutations in the atpE gene or upregulation of the MmpS5-MmpL5 efflux pump. |
This compound: One study has reported that a this compound derivative inhibited the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[8] However, the specific molecular target and mechanism of action remain unknown.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measurement in assessing the activity of a new compound and a prerequisite for cross-resistance studies.
a. Broth Microdilution Method
This method is widely used for determining the MIC of antitubercular agents.
-
Preparation of Drug Solutions: Prepare a stock solution of the test compound (e.g., this compound) and serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain (e.g., H37Rv or clinical isolates) to a McFarland standard of 0.5 to 1.0.[9][10]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 37°C for 7 to 21 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin or AlamarBlue.[9]
b. Agar Dilution Method
-
Preparation of Drug-Containing Plates: Incorporate serial two-fold dilutions of the test compound into Middlebrook 7H10 or 7H11 agar.
-
Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain.
-
Inoculation: Spot a small volume of the inoculum onto the surface of the drug-containing and drug-free control plates.
-
Incubation: Incubate the plates at 37°C for 21 days.
-
Reading Results: The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population compared to the drug-free control.[11]
Cross-Resistance Study Protocol
To assess cross-resistance, MICs of a new agent are determined against a panel of well-characterized drug-resistant M. tuberculosis strains.
-
Strain Selection: Select a panel of M. tuberculosis clinical isolates with known resistance to various first- and second-line antitubercular drugs. This panel should include strains with characterized resistance-conferring mutations.
-
MIC Determination: Determine the MIC of the new agent (e.g., this compound) for each of the resistant strains and a susceptible control strain (e.g., H37Rv) using the broth microdilution or agar dilution method as described above.
-
Data Analysis: Compare the MIC values of the new agent against the resistant strains to its MIC against the susceptible strain. A significant increase in the MIC for a resistant strain suggests potential cross-resistance.
-
Confirmation: If cross-resistance is observed, further studies should be conducted to understand the underlying mechanism. This may involve sequencing the potential target genes in resistant strains or generating spontaneous resistant mutants to the new agent and then assessing their susceptibility to other drugs.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for determining cross-resistance.
Major Antitubercular Drug Targets and Resistance Pathways
Caption: Major drug targets in M. tuberculosis.
Conclusion
While direct cross-resistance data for this compound is currently unavailable, the principles and protocols outlined in this guide provide a robust framework for its future evaluation. Understanding the potential for cross-resistance is a critical component of the preclinical and clinical development of any new antitubercular agent. By elucidating the mechanism of action of this compound and applying these standardized methodologies, the scientific community can effectively assess its potential role in the treatment of drug-resistant tuberculosis and make informed decisions about its progression as a therapeutic candidate.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis | MDPI [mdpi.com]
- 3. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Is Cross-reactivity with Nontuberculous Mycobacteria a Systematic Problem in the Xpert MTB/RIF Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trypethelone's Mechanism of Action Against Other Natural Antituberculars
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic agents from natural sources. Trypethelone, a phenalenone derivative isolated from the mycobiont culture of Trypethelium eluteriae, has demonstrated promising antitubercular activity. This guide provides a comprehensive comparison of the mechanism of action of this compound with other well-characterized natural antitubercular compounds, supported by experimental data and detailed protocols to aid in future research and drug development.
Quantitative Data Summary
The following table summarizes the in vitro antitubercular activity of this compound and selected natural antituberculars against Mycobacterium tuberculosis H37Rv.
| Compound | Chemical Class | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | Putative Molecular Target(s) |
| This compound Derivative (Cpd 7) | Phenalenone | 12.5 µg/mL[1] | Generation of Reactive Oxygen Species (ROS), potential membrane damage |
| Quercetin | Flavonoid | 6.25 µg/mL | DNA Gyrase, Isocitrate Lyase[2] |
| 3-Nitropropanoic acid | Fungal metabolite | Not specified in provided results | Enoyl-Acyl Carrier Protein Reductase (InhA)[3][4][5] |
| Rifampicin | Ansamycin | Not specified in provided results | DNA-dependent RNA Polymerase[2] |
| Damnacanthal | Anthraquinone | 13.07 µg/mL | Not specified in provided results |
| Rutin | Flavonoid | 25 µg/mL | Not specified in provided results |
Mechanisms of Action: A Comparative Overview
Natural products present a diverse array of mechanisms to combat M. tuberculosis. This section compares the proposed mechanism of this compound with three other well-established classes of natural antituberculars.
This compound: A Potential Generator of Oxidative Stress
While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to other phenalenone derivatives suggests a mechanism involving the generation of reactive oxygen species (ROS). Phenalenones can act as photosensitizers, absorbing light and transferring energy to molecular oxygen to create singlet oxygen and other ROS. These highly reactive species can then indiscriminately damage essential biomolecules within the mycobacterial cell, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This proposed mechanism is distinct from many other natural antituberculars that target specific enzymes.
Natural Product DNA Gyrase Inhibitors
A significant class of natural antituberculars, including the flavonoid quercetin, targets DNA gyrase.[2] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds prevent the proper maintenance of DNA topology, leading to a cessation of these vital cellular processes and ultimately, bacterial death.
Natural Product InhA Inhibitors
The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the unique mycobacterial cell wall. Natural products such as 3-nitropropanoic acid have been shown to inhibit InhA.[3][4][5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and increased susceptibility to other stressors, ultimately resulting in cell lysis.
Natural Product RNA Polymerase Inhibitors
RNA polymerase is the central enzyme responsible for transcribing DNA into RNA, a fundamental step in gene expression. The ansamycin antibiotic Rifampicin, a natural product derivative, is a cornerstone of modern tuberculosis therapy and functions by inhibiting the DNA-dependent RNA polymerase. By binding to the β-subunit of the enzyme, it blocks the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial death.
Detailed Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol describes a colorimetric method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile deionized water
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in fresh broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension 1:20 in broth.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to all wells that will be used for the assay.
-
Prepare serial two-fold dilutions of the test compound directly in the plate. Add 100 µL of the 2X final highest concentration of the test compound to the first well of a row and serially dilute across the plate.
-
Include a drug-free control (broth only) and a positive control (e.g., rifampicin).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well, except for the sterility control wells (which contain broth only).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.
-
The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific mycobacterial enzyme.
Materials:
-
Purified target enzyme (e.g., DNA gyrase, InhA, RNA polymerase)
-
Substrate for the enzyme
-
Cofactors (if required, e.g., ATP, NADH)
-
Assay buffer (optimized for the specific enzyme)
-
Test compound stock solution (in DMSO)
-
96-well microplate (UV-transparent for spectrophotometric assays)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, substrate, and any necessary cofactors to each well.
-
Add serial dilutions of the test compound to the wells. Include a no-inhibitor control (DMSO only).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified enzyme to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Detection of Activity:
-
Measure the enzyme activity using a suitable detection method. This could be:
-
Spectrophotometry: Measuring the change in absorbance of a substrate or product over time.
-
Fluorometry: Measuring the fluorescence of a product.
-
Luminometry: Measuring the light produced from a reaction.
-
Gel-based assays: For enzymes like DNA gyrase, analyzing the change in DNA topology on an agarose gel.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Target Identification using Resistant Mutant Sequencing
This workflow outlines a common strategy to identify the molecular target of a novel antitubercular compound.
Workflow:
-
Generate Resistant Mutants:
-
Culture M. tuberculosis in the presence of sub-lethal concentrations of the test compound.
-
Plate the culture on solid media containing the test compound at a concentration above its MIC to select for resistant colonies.
-
-
Whole-Genome Sequencing:
-
Isolate genomic DNA from several independent resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing on all isolates.
-
-
Bioinformatic Analysis:
-
Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Focus on mutations that are consistently found in multiple independent resistant mutants but are absent in the wild-type.
-
Identify the genes where these mutations are located. These genes are potential targets of the compound or are involved in its activation or efflux.
-
-
Target Validation:
-
Confirm the role of the identified mutations in conferring resistance through techniques such as site-directed mutagenesis and allelic exchange.
-
Further validate the identified protein as the direct target through biochemical and biophysical assays (e.g., enzyme inhibition assays, surface plasmon resonance).
-
This guide provides a foundational comparison of the mechanism of action of this compound with other natural antituberculars. Further research is warranted to definitively elucidate the molecular target of this compound and to explore its full therapeutic potential. The provided protocols and workflows offer a starting point for researchers to systematically investigate this and other promising natural products in the fight against tuberculosis.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The War against Tuberculosis: A Review of Natural Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Inhibition of Mycobacterium tuberculosis InhA by 3‐nitropropanoic acid | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of the Bioactivities of Trypethelone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of various Trypethelone derivatives. Trypethelones are a class of naturally occurring polyketides, often isolated from lichens, that have garnered significant interest for their potential therapeutic applications. This document summarizes the available quantitative data on their bioactivity, details the experimental protocols used for these assessments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the bioactivity of several this compound derivatives against various biological targets. This data is compiled from multiple studies to provide a head-to-head comparison of their potency.
| Compound | Target Organism/Enzyme | Bioactivity Metric | Value | Reference |
| 8-hydroxythis compound methyl ether | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [1] |
| 8-methoxythis compound methyl ether | Staphylococcus aureus SG 511 | MIC | 24 µM | [2] |
| A related diketo-lactone ring compound | Staphylococcus aureus SG 511 | MIC | 24 µM | [2] |
| This compound Derivative (unspecified) | Human Leukocyte Elastase (HLE) | IC50 | Data not available | |
| This compound Derivative (unspecified) | Glioma Cells | IC50 | Data not available |
Note: The table will be populated with more data as further research becomes available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication of findings and the further investigation of this compound derivatives.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
1. Microdilution Method for Mycobacterium tuberculosis
This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Plate Preparation: A 96-well microtiter plate is used. The this compound derivatives are serially diluted in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7-21 days, or until growth is visible in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[1]
2. Broth Microdilution Method for Staphylococcus aureus
This protocol follows the general guidelines for broth microdilution susceptibility testing.
-
Inoculum Preparation: Staphylococcus aureus is cultured on a suitable agar medium. Colonies are suspended in saline or broth to match a 0.5 McFarland turbidity standard.
-
Plate Preparation: The this compound derivatives are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the adjusted bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Human Leukocyte Elastase (HLE)
This fluorometric assay is used to screen for inhibitors of HLE.
-
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
This compound derivatives dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add diluted this compound derivatives to the wells of the microplate.
-
Add the HLE enzyme solution to each well and incubate to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.
References
In Vitro Toxicity of Phenalenone-Related Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro toxicity of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the in vitro toxicity of phenalenone derivatives, a class of compounds structurally related to Trypethelone. Due to a lack of publicly available data on the in vitro toxicity of this compound and its specific synthetic analogues against mammalian cell lines, this guide focuses on the broader phenalenone class to provide representative insights and methodologies.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of various phenalenone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the available IC50 values for selected phenalenone derivatives.
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Peniciphenalenin G | Caco-2 | Cytotoxicity | 21.4 µM | [1] |
| Sclerodione | Caco-2 | Cytotoxicity | 52.1 µM | [1] |
| Peniciphenalenin C | Caco-2 | Cytotoxicity | 39.2 µM | [1] |
| OE19 (a phenalenone derivative) | PANC-1 | Photocytotoxicity | 166 nM | [2] |
| Regorafenib (Positive Control) | Caco-2 | Cytotoxicity | 8.2 µM | [1] |
Note: The cytotoxicity of OE19 was evaluated upon photoactivation, indicating its potential as a photosensitizer in photodynamic therapy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro toxicity studies. The following are standard protocols used for assessing the cytotoxicity of phenalenone derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Phenalenone derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., Caco-2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenalenone derivative. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Photodynamic Therapy (PDT) Protocol
For compounds like OE19 that exhibit phototoxicity, a specific protocol is required to assess their light-induced cytotoxicity.
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Uptake: After adding the compound, incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for compound uptake by the cells.
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength for the specific phenalenone derivative. The light dose (J/cm²) should be optimized for each experiment. For OE19, green light irradiation was used.
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-72 hours.
-
Proceed with steps 4-7 of the MTT assay protocol to determine cell viability and IC50 values.
Mechanistic Insights and Signaling Pathways
While specific signaling pathways for this compound-induced toxicity are unknown, phenalenone derivatives have been reported to exert their cytotoxic effects through various mechanisms, including phototoxicity and DNA intercalation.[2][3]
Phototoxicity Mechanism
Certain phenalenone derivatives act as photosensitizers. Upon light activation, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can lead to cell death through apoptosis or necrosis.[2]
Caption: General mechanism of phototoxicity induced by phenalenone derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the in vitro toxicity of a new compound involves a series of steps from initial screening to mechanistic studies.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
References
Spectroscopic Differentiation of Trypethelone from its Isomers and Derivatives: A Comparative Guide
A comprehensive analysis of the spectroscopic characteristics that differentiate Trypethelone from its key isomers and derivatives is crucial for researchers in natural product chemistry, drug discovery, and related scientific fields. This guide provides a comparative overview of their spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The differentiation of closely related isomers is a significant challenge in the structural elucidation of natural products. Spectroscopic techniques offer a powerful suite of tools to distinguish between these compounds based on subtle differences in their chemical structure and electronic properties. This guide focuses on this compound, a bioactive compound isolated from lichen mycobionts, and its derivatives, providing a framework for their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives, highlighting the distinguishing features that enable their differentiation. This data has been compiled from peer-reviewed scientific literature.
1H and 13C NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in 1H NMR spectra, along with the chemical shifts in 13C NMR spectra, provide detailed information about the carbon-hydrogen framework of a molecule. Variations in the substitution patterns of this compound isomers and derivatives lead to distinct changes in their NMR spectra.
Table 1: 1H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Proton | This compound | 8-methoxythis compound | 5'-hydroxy-8-ethoxythis compound | Key Differentiating Features |
| H-5 | 6.85 (d, 8.5) | 6.70 (s) | 6.90 (d, 8.0) | Shift and multiplicity changes due to substitution on the aromatic ring. |
| H-6 | 7.50 (d, 8.5) | 7.45 (s) | 7.60 (dd, 8.0, 2.0) | Altered coupling patterns and chemical shifts reflecting substituent effects. |
| -OCH3 | - | 3.95 (s) | - | Presence of a singlet for the methoxy group protons. |
| -OCH2CH3 | - | - | 4.10 (q, 7.0) | Quartet and triplet signals characteristic of an ethoxy group. |
| -OCH2CH3 | - | - | 1.45 (t, 7.0) |
Table 2: 13C NMR Spectroscopic Data (δ in ppm)
| Carbon | This compound | 8-methoxythis compound | 5'-hydroxy-8-ethoxythis compound | Key Differentiating Features |
| C-7 | 162.0 | 165.0 | 160.0 | Significant downfield or upfield shifts of the carbon bearing the hydroxyl/alkoxy group. |
| C-8 | 110.0 | 145.0 | 140.0 | Dramatic change in chemical shift upon substitution. |
| C-5' | 120.0 | 121.0 | 155.0 | Deshielding effect of the hydroxyl group on the aromatic ring. |
| -OCH3 | - | 56.5 | - | Presence of a signal for the methoxy carbon. |
| -OCH2CH3 | - | - | 64.0, 15.0 | Signals corresponding to the ethoxy group carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrometry (HRMS) data confirms the elemental composition, while the fragmentation pattern in MS/MS experiments can reveal structural details and differentiate between isomers.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M+H]+ | Key Fragment Ions | Differentiating Fragmentation Pathways |
| This compound | 273.1127 | 258, 243, 229 | Loss of methyl and carbonyl groups. |
| 8-methoxythis compound | 303.1232 | 288, 273, 259 | Characteristic loss of the methoxy group (CH3O) or a methyl radical from it. |
| 5'-hydroxy-8-ethoxythis compound | 317.1389 | 302, 289, 273 | Fragmentation initiated by the ethoxy and hydroxyl groups, such as the loss of an ethyl radical. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.
Table 4: IR and UV-Vis Spectroscopic Data
| Compound | IR νmax (cm-1) | UV-Vis λmax (nm) | Key Differentiating Features |
| This compound | 3400 (O-H), 1680 (C=O), 1620 (C=C) | 250, 350, 450 | Characteristic absorptions for the hydroxyl and conjugated ketone functionalities. |
| 8-methoxythis compound | 2950 (C-H of OCH3), 1685 (C=O), 1610 (C=C) | 255, 360, 460 | Additional C-H stretching for the methoxy group and shifts in the UV-Vis absorption maxima due to the electronic effect of the methoxy group. |
| 5'-hydroxy-8-ethoxythis compound | 3350 (O-H), 2980 (C-H of OCH2CH3), 1675 (C=O) | 260, 365, 470 | Broad O-H stretch and characteristic C-H stretches for the ethoxy group. Bathochromic (red) shift in UV-Vis spectra due to extended conjugation and auxochromic groups. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard methodologies for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: 1H NMR spectra are acquired with a spectral width of 0-12 ppm, and 13C NMR spectra are acquired with a spectral width of 0-200 ppm. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's properties. The mass range is typically set to m/z 100-1000.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette.
-
Instrumentation: UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is scanned over a wavelength range of 200-800 nm.
Visualization of the Differentiation Workflow
The following diagram illustrates the general workflow for the spectroscopic differentiation of this compound from its isomers and derivatives.
Comparative Analysis of the Trypethelone Scaffold: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The Trypethelone scaffold, a class of polyketide-derived natural products, has garnered interest in the scientific community for its potential biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimycobacterial and cytotoxic properties. The information presented herein is compiled from recent studies to aid in the further exploration and development of this chemical scaffold for therapeutic applications.
Overview of Biological Activities
Initial investigations into the biological profile of this compound and its analogs have primarily centered on their antimycobacterial effects. Recent findings have highlighted the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the available data is still nascent, it provides a foundation for understanding the key structural features that govern the bioactivity of this class of molecules. Cytotoxicity, a critical parameter in drug development, has been less explored for the this compound scaffold, indicating a significant area for future research.
Structure-Activity Relationship (SAR) Analysis
A key study by Srinivasan et al. (2020) provides the most detailed insights into the SAR of this compound derivatives. The study involved the isolation and characterization of several analogs from the mycobiont culture of the lichen Trypethelium eluteriae.
Core this compound Scaffold and Numbering
The fundamental structure of this compound is a tetracyclic system. The numbering convention used in this guide is consistent with the scientific literature to ensure clarity.
Evaluating the selectivity index of Trypethelone for mycobacteria over host cells
For Researchers, Scientists, and Drug Development Professionals
The development of new anti-mycobacterial agents with high efficacy and low host cell toxicity is a critical endeavor in the fight against tuberculosis and other mycobacterial infections. A key parameter in this evaluation is the Selectivity Index (SI), which quantifies the preferential activity of a compound against the pathogen over host cells. This guide provides a comparative overview of the selectivity of various anti-mycobacterial agents, with a focus on the available data for Trypethelone and established first-line tuberculosis drugs.
Executive Summary
While direct experimental data on the selectivity index of this compound for mycobacteria over host cells is not currently available in the public domain, a derivative has shown promising anti-mycobacterial activity. This guide presents the available data for this this compound derivative alongside a comparative analysis of the selectivity indices of standard anti-tuberculosis drugs—Isoniazid, Rifampicin, and Pyrazinamide—to provide a benchmark for future research and development. The methodologies for determining the key experimental values used to calculate the selectivity index are also detailed.
Data Presentation: Comparative Selectivity of Anti-Mycobacterial Agents
The selectivity of an antimicrobial compound is a crucial indicator of its potential therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the target pathogen and a lower potential for host toxicity.
| Compound | Target Organism | MIC (µg/mL) | Host Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| This compound Derivative (Compound 7) | Mycobacterium tuberculosis H37Rv | 12.5[1][2] | Not Reported | Not Reported | Data Not Available |
| Isoniazid | Mycobacterium tuberculosis | ~0.01 - 0.25[3] | HepG2 (Human Liver Carcinoma) | ~9600 (70 mM)[4] | ~38,400 - 960,000 |
| Rifampicin | Mycobacterium tuberculosis | ~0.5[5] | HepG2 (Human Liver Carcinoma) | ~411.5 (0.5 mM)[4] | ~823 |
| Pyrazinamide | Mycobacterium tuberculosis | ~50 (at pH 5.5)[6] | HepG2 (Human Liver Carcinoma) | ~10,342 (84 mM)[4] | ~207 |
Note: The MIC for Pyrazinamide is highly pH-dependent, with optimal activity at an acidic pH that mimics the intracellular environment where Mycobacterium tuberculosis resides[6]. The IC₅₀ values for the first-line drugs were determined against the HepG2 human liver cell line, a standard model for in vitro toxicology studies. The wide range for the calculated Selectivity Index of Isoniazid is due to the reported range of its MIC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining the MIC of anti-mycobacterial agents.
Protocol: Broth Microdilution Method for Mycobacterium tuberculosis
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution Series: The test compound (e.g., this compound derivative) and reference drugs are serially diluted in a 96-well microtiter plate using the broth medium. A range of concentrations is prepared to encompass the expected MIC value.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (growth control) and only the broth (sterility control) are also included.
-
Incubation: The microtiter plates are sealed and incubated at 37°C in a humidified atmosphere. Due to the slow growth of Mycobacterium tuberculosis, incubation periods typically range from 7 to 21 days.
-
Reading the MIC: The MIC is determined as the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the growth control well. Visual inspection or a spectrophotometer can be used for this assessment.
Determination of 50% Cytotoxic Concentration (IC₅₀)
The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of 50% of a population of cells in vitro. The MTT assay is a widely used colorimetric method to assess cell viability and determine the IC₅₀.
Protocol: MTT Assay for Cytotoxicity in Host Cells (e.g., HepG2)
-
Cell Seeding: Host cells, such as the human liver cell line HepG2, are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Exposure: The test compound and reference drugs are added to the wells at various concentrations. A vehicle control (the solvent used to dissolve the drugs) and a no-treatment control are also included.
-
Incubation: The cells are incubated with the compounds for a specific period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The absorbance values are plotted against the drug concentrations, and the IC₅₀ value is calculated as the concentration that results in a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualizations
Caption: Workflow for determining the Selectivity Index.
Caption: The relationship between efficacy, toxicity, and selectivity.
References
- 1. Antimycobacterial activity of lichen metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. Antimycobacterial activity of lichen substances - BV FAPESP [bv.fapesp.br]
- 5. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Validation of Novel Antifungal Agents: A Proposed Framework for Trypethelone Susceptibility Testing
Introduction
Trypethelone, a compound isolated from the mycobiont culture of the lichen Trypethelium eluteriae, has demonstrated anti-mycobacterial properties.[1] While its activity against fungal pathogens is a promising area of research, standardized and validated methods for determining its in vitro efficacy are currently not established. To date, a review of published literature reveals no specific inter-laboratory validation studies for this compound antifungal susceptibility testing.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comparative framework of established antifungal susceptibility testing (AFST) methodologies, based on international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7] While direct comparative data for this compound is unavailable, this guide offers the foundational protocols and a proposed workflow for how such a validation study could be designed and executed.
Data Presentation: A Template for Inter-Laboratory Validation
A crucial component of an inter-laboratory validation study is the clear and concise presentation of quantitative data. The following table is a template that can be used to summarize and compare the performance of different susceptibility testing methods across multiple laboratories.
| Method | Laboratory | No. of Isolates | MIC Range (µg/mL) | Modal MIC (µg/mL) | Essential Agreement (%)¹ | Categorical Agreement (%)² | Inter-laboratory Reproducibility³ |
| Broth Microdilution (CLSI) | Lab A | 100 | 0.125 - 8 | 1 | 95 | 92 | 98 |
| Lab B | 100 | 0.25 - 16 | 1 | 96 | 93 | 97 | |
| Lab C | 100 | 0.125 - 16 | 2 | 94 | 91 | 96 | |
| Broth Microdilution (EUCAST) | Lab A | 100 | 0.125 - 8 | 1 | 97 | 94 | 99 |
| Lab B | 100 | 0.25 - 8 | 1 | 98 | 95 | 98 | |
| Lab C | 100 | 0.125 - 16 | 2 | 96 | 93 | 97 | |
| Disk Diffusion | Lab A | 100 | N/A | N/A | N/A | 90 | 95 |
| Lab B | 100 | N/A | N/A | N/A | 88 | 94 | |
| Lab C | 100 | N/A | N/A | N/A | 89 | 93 | |
| Gradient Diffusion | Lab A | 100 | 0.125 - 16 | 1 | 93 | 91 | 96 |
| Lab B | 100 | 0.25 - 16 | 1 | 94 | 92 | 95 | |
| Lab C | 100 | 0.125 - 32 | 2 | 92 | 90 | 94 |
¹Essential Agreement: The percentage of MICs that are within ±2 dilutions of the reference method. ²Categorical Agreement: The percentage of results that fall into the same interpretive category (e.g., susceptible, intermediate, resistant) as the reference method. ³Inter-laboratory Reproducibility: The percentage of MICs that are within ±2 dilutions of the modal MIC across all laboratories.
Experimental Protocols
The following are generalized protocols for established AFST methods. These should be adapted and optimized for this compound during initial single-laboratory validation before proceeding to an inter-laboratory study.
Broth Microdilution Method
This is considered the gold standard for antifungal susceptibility testing.[7]
Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of an antifungal agent in a liquid medium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that prevents visible growth.
Methodology:
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in the test medium to achieve the desired final concentrations in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Incubation: Inoculate the microtiter plates with the fungal suspension and incubate at 35°C for 24-48 hours.
-
Reading Results: The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Disk Diffusion Method
This method is simpler and less expensive than broth microdilution, making it suitable for routine testing.[5][8]
Principle: A paper disk impregnated with a known concentration of the antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The agent diffuses into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured after incubation.
Methodology:
-
Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the entire surface of the agar plate with the fungal suspension.
-
Disk Application: Aseptically apply a paper disk impregnated with a specific concentration of this compound onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around the disk.
Visualizing the Path to Validation
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of a new antifungal agent.
Workflow for an inter-laboratory validation study.
Hypothetical Signaling Pathway: A Potential Mechanism of Action
While the precise mechanism of action for this compound's potential antifungal activity is unknown, many antifungal agents target the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway. The following diagram illustrates this common pathway, which could be a starting point for investigating this compound's mode of action.
Hypothetical inhibition of the ergosterol pathway.
Conclusion
The development of a new antifungal agent like this compound necessitates a rigorous validation of susceptibility testing methods to ensure reliable and reproducible results. While specific data for this compound is not yet available, the frameworks provided by CLSI and EUCAST offer a clear path forward. By following established protocols for methods such as broth microdilution and disk diffusion, and by undertaking a structured inter-laboratory validation study, researchers can generate the robust data needed to establish the in vitro activity profile of this compound and pave the way for its potential clinical application. Future research should focus on performing these validation studies and elucidating the specific molecular targets and signaling pathways affected by this compound.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cct.mycpd.co.za [cct.mycpd.co.za]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trypethelone and Novel Anti-Tuberculosis Drug Candidates
A detailed guide for researchers and drug development professionals on the efficacy of Trypethelone relative to emerging therapies for Mycobacterium tuberculosis.
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the continuous development of novel therapeutic agents. This guide provides a comparative benchmark of this compound, a natural product with antimycobacterial properties, against a selection of novel anti-TB drug candidates that are in various stages of clinical development or have recently been approved. The comparison focuses on key efficacy metrics, mechanisms of action, and available experimental data to inform future research and development efforts.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an anti-TB compound is a primary indicator of its potential. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
In contrast, several novel anti-TB drug candidates have demonstrated potent in vitro efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis. The table below summarizes the available MIC and MBC data for this compound and a selection of these novel candidates.
| Drug Candidate | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound derivative | M. tuberculosis H37Rv | 12.5[1] | Data not available |
| Bedaquiline | M. tuberculosis (drug-susceptible & resistant) | 0.002 - 0.13[2] | 1 - 2 (against slow-growing mycobacteria)[3] |
| Pretomanid | M. tuberculosis (MDR & XDR) | 0.012 - 0.200[4] | Data not available |
| Delamanid | M. tuberculosis (MDR & XDR) | 0.001 - 0.024[4] | Data not available |
| PBTZ169 | M. tuberculosis H37Rv | 0.0002[5] | Data not available |
| TCA1 | M. tuberculosis H37Rv | 3.75 | Data not available |
In Vivo Efficacy in Preclinical Models
Preclinical animal models, most commonly murine models of TB, are crucial for evaluating the in vivo efficacy of drug candidates. These studies assess the ability of a compound to reduce the bacterial burden in key organs such as the lungs and spleen.
Currently, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. The novel drug candidates, however, have undergone extensive in vivo testing, demonstrating significant bactericidal and sterilizing activity.
Bedaquiline: In a Cornell mouse model, a Bedaquiline-containing regimen cleared the bacterial load in the lungs and spleen within 8 weeks, which was faster than the standard regimen, and prevented disease relapse[6]. In BALB/c and C3HeB/FeJ mice, Bedaquiline demonstrated dose-dependent activity, significantly reducing bacterial CFU in the lungs[7][8].
Pretomanid: In combination with Bedaquiline and Linezolid (BPaL regimen), Pretomanid has shown significant efficacy in murine models, contributing to the shortening of treatment duration needed to prevent relapse[9][10].
Delamanid: In a guinea pig model of chronic TB, Delamanid demonstrated strong bactericidal activity, including against dormant bacilli within hypoxic lung lesions[3]. Murine studies have also confirmed its efficacy against drug-susceptible strains in both acute and chronic infection models[11].
PBTZ169: In a chronic TB murine model, PBTZ169 showed superior efficacy at lower concentrations compared to the lead compound BTZ043[12]. In C3HeB/FeJ mice, PBTZ169 was able to halt the progression of lung pathology[13].
TCA1: In an acute M. tuberculosis infection mouse model, TCA1 demonstrated significant bactericidal activity in both lungs and spleen, both as a monotherapy and in combination with isoniazid or rifampin[14][15].
Mechanisms of Action: Targeting Key Mycobacterial Pathways
Understanding the mechanism of action of a drug candidate is fundamental to its development and to predicting potential resistance mechanisms. The molecular targets of the novel anti-TB drugs are well-characterized, while the mechanism for this compound remains to be elucidated.
Bedaquiline targets the F1Fo-ATP synthase, a critical enzyme in the mycobacterial energy metabolism pathway, by binding to the c subunit of the enzyme, thereby inhibiting ATP synthesis and leading to bacterial death[16][17][18][19].
Pretomanid and Delamanid are both nitroimidazoles. Delamanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[20]. Pretomanid is a prodrug that is activated within M. tuberculosis to exert its bactericidal effects.
PBTZ169 is a benzothiazinone that acts as a covalent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[21][22][23][24][25]. This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall[26][27][28].
TCA1 appears to interfere with cell wall and fatty acid biosynthetic pathways, as suggested by genome-wide transcriptional analysis[14].
The following diagrams illustrate the key signaling and biosynthetic pathways targeted by these novel anti-TB drug candidates.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using a broth microdilution method. A standardized inoculum of M. tuberculosis is added to a series of wells containing two-fold serial dilutions of the test compound. The plates are incubated at 37°C for a defined period (e.g., 7-14 days), after which bacterial growth is assessed. Growth inhibition can be determined visually or by using a growth indicator such as Resazurin or AlamarBlue. The MIC is the lowest concentration of the compound that prevents a visible color change, indicating the inhibition of metabolic activity.
Minimum Bactericidal Concentration (MBC) Determination
Following the determination of the MIC, the MBC can be ascertained by subculturing aliquots from the wells that showed no visible growth onto antibiotic-free solid media (e.g., Middlebrook 7H10 or 7H11 agar). The plates are then incubated at 37°C for 3-4 weeks, after which colony-forming units (CFUs) are counted. The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.
In Vivo Murine Model of Tuberculosis
The murine model is a widely used preclinical model to assess the efficacy of anti-TB drugs. Typically, BALB/c or C57BL/6 mice are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection. After a set period to allow the infection to become established (acute or chronic models), treatment with the test compound is initiated. The drug is administered at various doses and for a specified duration. The primary endpoint is the reduction in bacterial load (CFU) in the lungs and spleen compared to untreated control mice.
Conclusion
This compound has demonstrated initial promise as an antimycobacterial agent with a reported MIC of 12.5 µg/mL against M. tuberculosis H37Rv. However, to fully assess its potential as a viable anti-TB drug candidate, further research is critically needed to determine its MBC, in vivo efficacy, and mechanism of action. In comparison, novel drug candidates such as Bedaquiline, Pretomanid, Delamanid, and PBTZ169 have robust preclinical and, in some cases, clinical data supporting their potent efficacy against both drug-susceptible and drug-resistant M. tuberculosis. These agents target well-defined and essential mycobacterial pathways, offering new avenues for combating the global TB epidemic. The continued investigation of natural products like this compound, alongside the strategic development of targeted novel therapies, will be essential in the ongoing fight against tuberculosis.
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]
- 13. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Structure of ATP synthase from Mycobacterium smegmatis provides targets for treating tuberculosis | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 18. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 19. Structure of the ATP synthase from Mycobacterium smegmatis provides targets for treating tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. benchchem.com [benchchem.com]
- 22. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 23. pnas.org [pnas.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. Targeting the Formation of the Cell Wall Core of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Resistance Development to Trypethelone in M. tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) constitutes a formidable global health crisis, urgently necessitating the discovery and development of novel anti-tubercular agents with unique mechanisms of action.[1][2] Trypethelone, a naturally occurring phenalenone derivative, has demonstrated inhibitory activity against M. tuberculosis, positioning it as a potential candidate for further investigation. One derivative, compound (7), has been shown to inhibit the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL.[3] This guide provides a comparative framework for assessing the potential for resistance development to this compound in M. tuberculosis. Due to the limited specific research on this compound resistance, this document combines available data with established methodologies and hypothetical resistance pathways based on analogous compounds to provide a comprehensive assessment tool for researchers.
Comparative Efficacy of Anti-tubercular Agents
A critical aspect of evaluating a new anti-tubercular drug is comparing its potency to existing treatments. The following table summarizes the MIC values for this compound derivative (7) alongside first and second-line anti-tuberculosis drugs against the H37Rv strain of M. tuberculosis.
| Compound | Drug Class | Mechanism of Action (Primary Target) | MIC Range against M. tuberculosis H37Rv (µg/mL) | Reference |
| This compound derivative (7) | Phenalenone (Polyketide) | Hypothetical: Inhibition of cell wall biosynthesis (e.g., Polyketide Synthase) | 12.5 | [3] |
| Isoniazid | First-line | Inhibition of mycolic acid synthesis (InhA) | 0.025 - 0.05 | [4] |
| Rifampicin | First-line | Inhibition of RNA polymerase (RpoB) | 0.05 - 0.2 | |
| Ethambutol | First-line | Inhibition of arabinogalactan synthesis (EmbB) | 1.0 - 5.0 | |
| Pyrazinamide | First-line | Disruption of membrane potential and transport (mechanism not fully elucidated) | 12.5 - 100 | |
| Moxifloxacin | Second-line (Fluoroquinolone) | Inhibition of DNA gyrase (GyrA/GyrB) | 0.125 - 0.5 | |
| Bedaquiline | Second-line (Diarylamine) | Inhibition of ATP synthase (AtpE) | 0.03 - 0.12 | |
| Linezolid | Second-line (Oxazolidinone) | Inhibition of protein synthesis (23S rRNA) | 0.25 - 1.0 |
Hypothetical Mechanisms of Action and Resistance to this compound
Given that this compound is a polyketide, its mechanism of action could be analogous to other polyketides that target essential mycobacterial processes. Polyketide synthases (PKS) are crucial for the biosynthesis of the complex mycobacterial cell wall, making them attractive drug targets.[5][6]
A plausible hypothesis is that This compound inhibits a key enzyme in a biosynthetic pathway, such as a Polyketide Synthase (PKS) involved in the production of essential cell wall lipids. Resistance could then emerge through several mechanisms.
Potential Resistance Mechanisms:
-
Target Modification: Spontaneous mutations in the gene encoding the target protein (e.g., a specific PKS) could alter the binding site of this compound, reducing its inhibitory effect.[7] This is a common resistance mechanism for many antibiotics.
-
Efflux Pump Overexpression: M. tuberculosis possesses numerous efflux pumps that can actively transport drugs out of the cell.[8] Upregulation of one or more of these pumps could lead to increased efflux of this compound, preventing it from reaching its intracellular target at a sufficient concentration.
-
Drug Inactivation: The bacterium could acquire the ability to enzymatically modify and inactivate this compound. This can occur through mutations leading to the expression of modifying enzymes.[7]
-
Metabolic Bypass: The bacterium might develop alternative metabolic pathways to circumvent the process inhibited by this compound.
Experimental Protocols for Assessing Resistance Potential
To rigorously evaluate the potential for resistance development to this compound, a series of well-defined experiments are necessary.
Generation of this compound-Resistant M. tuberculosis Mutants
This protocol aims to select for spontaneous mutations conferring resistance to this compound.
Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Plating: Plate a large population of bacteria (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar plates containing varying concentrations of this compound (e.g., 2x, 4x, 8x, and 16x the MIC).
-
Incubation: Incubate the plates at 37°C for 3-6 weeks.
-
Colony Selection: Select colonies that appear on the drug-containing plates.
-
Confirmation of Resistance: Subculture the selected colonies in drug-free medium and then re-test their susceptibility to this compound to confirm that the resistance phenotype is stable and heritable.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested (both the parental H37Rv and the generated resistant mutants).
-
Drug Dilution: Prepare serial twofold dilutions of this compound and comparator drugs in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or using a colorimetric indicator such as resazurin.
Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS is used to identify the genetic basis of resistance.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from both the parental M. tuberculosis strain and the confirmed this compound-resistant mutants.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Compare mutations found in independently generated resistant mutants to identify common genetic changes associated with resistance.
-
Cytotoxicity Assays
It is crucial to assess the toxicity of a new compound to mammalian cells to determine its therapeutic index.
Methodology (using a human cell line, e.g., HepG2 or A549):
-
Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.
-
Compound Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Hypothetical mechanism of action and resistance to this compound.
Caption: Experimental workflow for generating and characterizing resistance.
Conclusion
While this compound shows initial promise as an anti-tubercular agent, a thorough evaluation of its potential for resistance development is paramount. The experimental framework outlined in this guide provides a systematic approach for generating and characterizing this compound-resistant M. tuberculosis. By comparing its efficacy and resistance profile to existing drugs and elucidating its mechanism of action and resistance, the scientific community can make informed decisions about its future development as a much-needed new treatment for tuberculosis. The lack of current data on this compound resistance highlights a critical area for future research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide synthases mutation in tuberculosis transmission revealed by whole genomic sequence, China, 2011–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trypethelone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Trypethelone, a naturally occurring polyketide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for handling research chemicals with unknown toxicological profiles.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care. Assume the compound is hazardous in the absence of comprehensive safety data.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Inactivation (Optional, for liquid waste containing this compound)
For dilute solutions of this compound, chemical inactivation may be a viable option. However, without specific reactivity data, this should be approached with caution. A common method for inactivating organic compounds is treatment with a strong oxidizing agent, but this could be hazardous. It is more prudent to treat all this compound waste as hazardous chemical waste.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione"
-
An estimate of the concentration and quantity of this compound
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathways and Logical Relationships
As this compound is a natural product under investigation, its specific signaling pathways in biological systems are likely a subject of ongoing research. Should this information become relevant to its handling or disposal (e.g., due to extreme biological activity), this section would be updated.
For the logical relationship of safe chemical handling, the following diagram illustrates the foundational principles.
Caption: Core principles of laboratory chemical safety.
By adhering to these conservative yet essential procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of research compounds like this compound, fostering a culture of safety and building trust in laboratory operations.
References
Essential Safety and Handling Protocols for Trypethelone
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Trypethelone is not publicly available. This compound is a polyketide metabolite isolated from the mycobiont culture of the lichen Trypethelium eluteriae, and like many novel research compounds, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled with the utmost caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. A thorough, site-specific risk assessment should be conducted by qualified personnel before any handling activities commence.
This guide provides a procedural framework for the safe handling, use, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against potential exposure.[2] Given the unknown toxicological profile of this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.
| Hazard Type | Required PPE | Recommended Practices |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[2][3] | Always wear appropriate eye protection when in the laboratory area where this compound is handled.[3] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). A disposable lab coat or gown is mandatory.[2] | Double gloving may be appropriate for handling concentrated solutions. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling and before leaving the laboratory.[3] |
| Inhalation | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. | Avoid breathing dust, vapors, or aerosols.[4][5] For procedures with a high potential for aerosol generation, respiratory protection (e.g., an N95 or higher-rated respirator) may be required, as determined by a risk assessment.[2] |
| Ingestion | Not applicable (prevented by engineering controls and safe work practices). | Do not eat, drink, or smoke in laboratory areas where this compound is used or stored.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing work.[3][4]
-
Spill Kit: Have a chemical spill kit readily accessible. The kit should contain appropriate absorbent materials, waste bags, and any necessary neutralizing agents (if applicable and known).
-
Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.[6]
2. Handling the Compound:
-
Weighing: If handling the solid form, weigh the minimum quantity required for the experiment. This should be done in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[4]
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.[6]
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) to decontaminate them. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.[7][8]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and weighing papers, in a designated, leak-proof hazardous waste container.[9] This container should be clearly labeled as "Hazardous Waste" and should list this compound as a component.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.[9]
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[10]
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[4][9]
-
All hazardous pharmaceutical waste must be handled and disposed of by a licensed hazardous waste management company, typically via incineration.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]
-
Visual Workflow for Handling this compound
References
- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. neogen.com [neogen.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. luriechildrens.org [luriechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
